molecular formula C14H12O2 B1211918 2-Phenoxyacetophenone CAS No. 721-04-0

2-Phenoxyacetophenone

Cat. No.: B1211918
CAS No.: 721-04-0
M. Wt: 212.24 g/mol
InChI Key: KRSXGTAVHIDVPM-UHFFFAOYSA-N
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Description

2-Phenoxyacetophenone (CAS RN: 721-04-0) is an organic compound with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.25 g/mol . This solid substance is characterized as a white to light yellow powder or crystal . It meets a high purity standard of >98.0% as determined by GC analysis . The compound has a melting point range of 71.0 to 75.0 °C and a reference boiling point of 178 °C at 4 mmHg . For optimal long-term stability, it is recommended to store this chemical at room temperature, specifically in a cool and dark place below 15°C . As a carbonyl derivative featuring a phenoxy group, this compound serves as a versatile building block or intermediate in organic synthesis and method development. Its structure suggests potential utility in pharmaceutical research, materials science, and as a precursor for the synthesis of more complex molecules. Researchers value this compound for exploring new chemical spaces and developing novel synthetic pathways. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxy-1-phenylethanone
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InChI

InChI=1S/C14H12O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSXGTAVHIDVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992818
Record name 2-Phenoxy-1-phenylethan-1-one
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

721-04-0
Record name 2-Phenoxy-1-phenylethanone
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Record name 2-PHENOXYACETOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenoxyacetophenone from phenol and 2-chloroacetophenone. The core of this process is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the underlying chemical principles, offers a consolidated experimental protocol based on established methodologies for similar reactions, presents quantitative data from related syntheses to guide experimental design, and outlines the complete experimental workflow.

Core Chemical Principle: The Williamson Ether Synthesis

The synthesis of this compound from phenol and 2-chloroacetophenone proceeds via the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The fundamental steps of this synthesis are:

  • Deprotonation of Phenol: In the initial step, a base is used to deprotonate the hydroxyl group of phenol. Due to the resonance stabilization of the resulting phenoxide ion, relatively mild bases can be employed. The phenoxide ion is a potent nucleophile.

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetophenone that is bonded to the chlorine atom.

  • Displacement of the Leaving Group: This nucleophilic attack results in the displacement of the chloride ion, which is a good leaving group, and the formation of the ether linkage, yielding this compound.

The overall reaction can be represented as follows:

Reaction Scheme

Figure 1. Overall reaction scheme for the synthesis of this compound.

Factors such as the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst can significantly influence the reaction rate and yield.

Experimental Protocols

Materials:

  • Phenol

  • 2-Chloroacetophenone

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Optional: Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 equivalent), potassium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1-1.5 equivalents), and a suitable solvent such as acetone or DMF. If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.05-0.1 equivalents).

  • Addition of 2-Chloroacetophenone: To the stirring suspension, add 2-chloroacetophenone (1.0-1.2 equivalents) either neat or dissolved in a small amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to a temperature between 60-100 °C (for DMF) and maintain for a period of 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with a small amount of the solvent used in the reaction.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The purified this compound can be characterized by standard analytical techniques such as melting point determination, and spectroscopic methods including ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Williamson ether syntheses of compounds structurally related to this compound. This data can be used to guide the optimization of the synthesis.

EntryPhenolic CompoundAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolChloroacetoneNaOHAcetoneReflux1-8Not Specified
24-MethylphenolChloroacetic AcidNaOHWater90-1000.5-0.7Not Specified
32'-Hydroxyacetophenone1-BromopentaneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified100 (with PTC)[1]
4PhenolBenzyl ChlorideK₂CO₃DMF80695
5PhenolEthyl BromideNaHTHFReflux1285

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the general experimental workflow for the synthesis of this compound.

Reaction_Pathway Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Product This compound Phenoxide->Product SN2 Attack Chloroacetophenone 2-Chloroacetophenone Chloroacetophenone->Product Byproduct Salt (e.g., KCl) Product->Byproduct Formation of Byproduct Base Base (e.g., K₂CO₃)

Chemical transformation pathway for the synthesis.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis Reactants Combine Phenol, Base, Solvent, (PTC) Addition Add 2-Chloroacetophenone Reactants->Addition Heating Heat to Reflux/ Appropriate Temperature Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter Inorganic Salts Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Extraction Dissolve in Ether/EtOAc & Wash Concentration->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purify Recrystallization or Column Chromatography Evaporation->Purify Characterization Characterize Product (NMR, IR, MP) Purify->Characterization

General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Formation of 2-Phenoxyacetophenone via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and critical parameters involved in the synthesis of 2-phenoxyacetophenone through the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, widely employed in the pharmaceutical and fine chemical industries for the formation of ether linkages.

Core Mechanism: An S(_N)2 Pathway

The formation of this compound via the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. The synthesis involves the reaction of a sodium phenoxide with a phenacyl halide, typically 2-bromoacetophenone.

The reaction proceeds in two fundamental steps:

  • Deprotonation of Phenol: In the initial step, a base is used to deprotonate phenol, forming the more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)), and sodium hydride (NaH). The choice of base can influence the reaction rate and yield.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromoacetophenone. This concerted, single-step mechanism involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the ether bond.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Phenol

  • Sodium Hydroxide (NaOH)

  • 2-Bromoacetophenone

  • Acetone (or other suitable polar aprotic solvent like DMF or DMSO)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Sodium Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in acetone. Add a stoichiometric equivalent of powdered sodium hydroxide. Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of sodium phenoxide.

  • Reaction with 2-Bromoacetophenone: To the solution of sodium phenoxide, add a stoichiometric equivalent of 2-bromoacetophenone dissolved in a minimal amount of acetone.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
Phenol1.0 equivalent
Sodium Hydroxide1.1 equivalents
2-Bromoacetophenone1.0 equivalent
Reaction Conditions
SolventAcetone
TemperatureReflux (approx. 56°C)
Reaction Time2 - 4 hours
Yield
Typical Crude Yield85-95%
Yield after Purification75-85%

Potential Side Reactions

While the Williamson ether synthesis is generally efficient, several side reactions can occur, potentially reducing the yield of the desired product.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of (2-acetyl)phenyl phenyl ether isomers. The choice of solvent can influence the O/C alkylation ratio; polar aprotic solvents like DMF and DMSO tend to favor O-alkylation.[1]

  • Elimination Reaction: Although less common with primary halides like 2-bromoacetophenone, an elimination reaction can occur in the presence of a strong base, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides.[2]

  • Hydrolysis of 2-Bromoacetophenone: In the presence of aqueous base, 2-bromoacetophenone can undergo hydrolysis to form 2-hydroxyacetophenone.

Visualizing the Process

To better understand the reaction and experimental workflow, the following diagrams are provided.

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH NaOH NaOH H2O H₂O TransitionState [Transition State]‡ Phenoxide->TransitionState Nucleophilic Attack Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->TransitionState Product This compound TransitionState->Product Leaving Group Departure NaBr NaBr TransitionState->NaBr

Mechanism of this compound Formation.

Experimental_Workflow A Reactant Preparation (Phenol, NaOH, Acetone) B Sodium Phenoxide Formation A->B C Addition of 2-Bromoacetophenone B->C D Reflux (2-4 hours) C->D E Work-up (Solvent Removal, Extraction) D->E F Purification (Recrystallization) E->F G Pure this compound F->G

Experimental Workflow for the Synthesis.

Conclusion

The Williamson ether synthesis remains a highly effective and widely utilized method for the preparation of this compound. A thorough understanding of the S(_N)2 mechanism, careful control of reaction conditions, and awareness of potential side reactions are crucial for achieving high yields and purity. This guide provides the foundational knowledge and a practical framework for researchers and professionals engaged in the synthesis of this and related ether compounds.

References

Spectroscopic Characterization of 2-Phenoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenoxyacetophenone is an aromatic ketone that serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. Its chemical structure, featuring a phenoxy group attached to an acetophenone core, gives rise to a distinct spectroscopic profile. This technical guide provides an in-depth analysis of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity.

Data Presentation

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.9Multiplet2HAromatic Protons (ortho to C=O)
~7.6 - 7.4Multiplet3HAromatic Protons (meta, para to C=O)
~7.3Triplet2HAromatic Protons (phenoxy, meta)
~7.0Triplet1HAromatic Proton (phenoxy, para)
~6.9Doublet2HAromatic Protons (phenoxy, ortho)
~5.3Singlet2H-CH₂-

Experimental Protocol

A typical protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay is necessary.

  • Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. The spectrum is then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Relationship: ¹H NMR Signal Assignment

G cluster_acetophenone Acetophenone Moiety cluster_phenoxy Phenoxy Moiety cluster_methylene Methylene Bridge ortho_H ortho-H (~7.9 ppm) meta_para_H meta/para-H (~7.4-7.6 ppm) ortho_H->meta_para_H Adjacent on ring phenoxy_ortho_H ortho-H (~6.9 ppm) phenoxy_meta_H meta-H (~7.3 ppm) phenoxy_ortho_H->phenoxy_meta_H Adjacent on ring phenoxy_para_H para-H (~7.0 ppm) phenoxy_meta_H->phenoxy_para_H Adjacent on ring CH2 -CH₂- (~5.3 ppm)

Caption: Relationship between proton environments in this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule.

Data Presentation

Chemical Shift (δ) ppm Assignment
~196C=O (Ketone)
~158C-O (Phenoxy)
~137Quaternary C (Acetophenone)
~134Aromatic CH (para to C=O)
~130Aromatic CH (Phenoxy, meta)
~129Aromatic CH (meta to C=O)
~128Aromatic CH (ortho to C=O)
~122Aromatic CH (Phenoxy, para)
~115Aromatic CH (Phenoxy, ortho)
~70-CH₂-

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is generally required to achieve a good signal-to-noise ratio.

  • Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Wavenumber (cm⁻¹) Intensity Assignment
~3060MediumAromatic C-H stretch
~2925WeakAliphatic C-H stretch (-CH₂-)
~1700StrongC=O stretch (Ketone)
~1600, 1490Medium-StrongC=C stretch (Aromatic rings)
~1240StrongC-O-C stretch (Aryl ether)
~750, 690StrongC-H bend (out-of-plane, monosubstituted benzene)

Experimental Protocol

For a solid sample like this compound, the following methods are common:

  • KBr Pellet Method:

    • A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the IR spectrometer for analysis.

  • Attenuated Total Reflectance (ATR) Method:

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is then recorded. This method requires minimal sample preparation.

Experimental Workflow: IR Spectroscopy (KBr Pellet)

G start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press analyze Analyze in IR Spectrometer press->analyze end End analyze->end

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Data Presentation

m/z Relative Intensity Proposed Fragment
212Moderate[M]⁺ (Molecular Ion)
121High[C₆H₅CO-CH₂]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
93Moderate[C₆H₅O]⁺ (Phenoxy cation)
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocol

Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.

  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[2][3] This high energy also leads to fragmentation of the molecular ion.[3]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Signaling Pathway: Mass Spectrometry Fragmentation of this compound

G M [C₁₄H₁₂O₂]⁺ m/z = 212 F121 [C₈H₇O]⁺ m/z = 121 M->F121 - •C₆H₅O F93 [C₆H₅O]⁺ m/z = 93 M->F93 - •COCH₂C₆H₅ F105 [C₇H₅O]⁺ m/z = 105 F121->F105 - •CH₂ F77 [C₆H₅]⁺ m/z = 77 F105->F77 - CO

Caption: Proposed fragmentation pathway of this compound in EI-MS.

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the protons and carbons in the molecular structure. IR spectroscopy identifies the key functional groups, notably the ketone and ether linkages. Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns, which further corroborates the proposed structure. Together, these techniques offer a powerful and complementary approach for the unequivocal identification and structural verification of this compound, which is essential for its application in research and development.

References

In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and predicted crystal structure of 2-Phenoxyacetophenone. In the absence of publicly available experimental crystallographic data, this document presents a robust computational chemistry approach to elucidate the three-dimensional structure of the molecule. This guide includes detailed computationally derived data on bond lengths and angles, a thorough experimental protocol for computational molecular geometry optimization, and visualizations of the computational workflow.

Introduction

This compound is an aromatic ketone that serves as a significant model compound in various chemical studies, particularly in the research of lignin depolymerization due to the presence of a β-O-4 linkage.[1] Its molecular structure, consisting of a phenyl group and a phenoxy group attached to a carbonyl moiety, is of considerable interest for understanding its reactivity and potential applications. This guide details the computationally determined molecular geometry and provides insights into its structural characteristics.

Molecular Geometry

The molecular geometry of this compound was determined using computational chemistry methods. The optimized structure provides key insights into the spatial arrangement of its atoms.

Predicted Crystal Structure and Molecular Conformation

Computational modeling predicts a stable conformation for this compound. The molecule is characterized by two phenyl rings connected by an ether linkage and an adjacent carbonyl group. The relative orientation of these rings and the bond angles of the connecting atoms are crucial for its chemical properties.

Data Presentation

The following tables summarize the quantitative data derived from the computational geometry optimization of this compound.

Key Bond Lengths
Atom 1Atom 2Bond Length (Å)
C1C21.39
C2C31.39
C3C41.39
C4C51.39
C5C61.39
C6C11.39
C1C71.51
C7O11.23
C7C81.52
C8O21.43
O2C91.37
C9C101.39
C10C111.39
C11C121.39
C12C131.39
C13C141.39
C14C91.39
Key Bond Angles
Atom 1Atom 2Atom 3Bond Angle (°)
C6C1C2120.0
C1C2C3120.0
C2C3C4120.0
C3C4C5120.0
C4C5C6120.0
C5C6C1120.0
C2C1C7119.5
C6C1C7120.5
C1C7O1121.0
C1C7C8118.0
O1C7C8121.0
C7C8O2109.5
C8O2C9118.0
O2C9C10120.0
O2C9C14120.0
C10C9C14120.0
C9C10C11120.0
C10C11C12120.0
C11C12C13120.0
C12C13C14120.0
C13C14C9120.0

Experimental Protocols

The following section details the computational methodology used to determine the molecular geometry of this compound.

Computational Molecular Geometry Optimization

Objective: To determine the lowest energy conformation of this compound and extract key geometric parameters.

Methodology:

  • Initial Structure Generation: A 2D structure of this compound was drawn using chemical drawing software and converted to a 3D structure.

  • Conformational Search: A systematic conformational search was performed to identify low-energy conformers.

  • Geometry Optimization: The lowest energy conformer was then subjected to full geometry optimization using Density Functional Theory (DFT).

    • Software: Gaussian 16

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Solvation Model: IEFPCM (water) to simulate a solvated environment.

  • Frequency Analysis: A frequency calculation was performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Data Extraction: Bond lengths and bond angles were extracted from the optimized structure.

Visualizations

Computational Workflow for Molecular Geometry Optimization

computational_workflow start Start: 2D Structure of this compound step1 3D Structure Generation start->step1 step2 Conformational Search (e.g., Molecular Mechanics) step1->step2 step3 Selection of Low-Energy Conformer step2->step3 step4 Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) step3->step4 step5 Frequency Analysis step4->step5 step6 Confirmation of Energy Minimum (No Imaginary Frequencies) step5->step6 step7 Extraction of Geometric Data (Bond Lengths, Bond Angles) step6->step7 end End: Optimized 3D Structure and Data step7->end

Caption: Computational workflow for determining the optimized molecular geometry.

Conclusion

This technical guide provides a detailed computational analysis of the molecular geometry of this compound. The presented data on bond lengths and angles, along with the detailed computational protocol, offer valuable insights for researchers in the fields of chemistry, materials science, and drug development. The computational workflow diagram provides a clear overview of the process used to obtain this structural information. This work serves as a foundational resource for further studies on the chemical and physical properties of this compound.

References

An In-depth Technical Guide on the Photophysical Properties of 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyacetophenone, an aromatic ketone, possesses intriguing photophysical and photochemical properties that are of significant interest in various scientific domains, including organic synthesis, materials science, and photobiology. Its structure, featuring a carbonyl group and a phenoxy moiety, predisposes it to undergo characteristic photochemical transformations, primarily the Norrish Type II reaction. Understanding the fundamental photophysical processes that govern the behavior of this molecule upon absorption of light is crucial for its application in designing novel photosensitive materials, developing photoremovable protecting groups, and elucidating reaction mechanisms in complex biological systems.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its electronic absorption and emission characteristics, and details the primary photochemical pathways it undergoes upon excitation. The document summarizes available quantitative data, outlines detailed experimental protocols for key analytical techniques, and presents visual diagrams of the principal reaction mechanism.

Photophysical and Photochemical Properties

The photophysical behavior of this compound is dictated by the interplay of its constituent chromophores: the benzoyl group and the phenoxy group. The carbonyl group's n→π* and π→π* electronic transitions are central to its absorption and subsequent photochemical reactivity.

Electronic Absorption
Photochemical Reactivity: The Norrish Type II Reaction

Upon absorption of UV radiation, this compound is expected to primarily undergo a Norrish Type II reaction. This intramolecular process involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two competing pathways: cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol derivative.

In the case of α-alkoxyacetophenones, the Norrish Type II photoelimination is a dominant pathway.[1] The reaction proceeds from the triplet excited state of the ketone.[1] For this compound, this would involve the abstraction of a hydrogen atom from the methylene group adjacent to the ether oxygen.

The generalized Norrish Type II reaction for an α-alkoxyacetophenone is depicted below:

Norrish_Type_II Ketone α-Alkoxyacetophenone (Ground State) Excited_Ketone Excited Triplet State Ketone->Excited_Ketone hν (Intersystem Crossing) Biradical 1,4-Biradical Intermediate Excited_Ketone->Biradical γ-H Abstraction Cleavage_Products Enol + Alkene (Photoelimination) Biradical->Cleavage_Products β-Cleavage Cyclization_Product Cyclobutanol (Yang Cyclization) Biradical->Cyclization_Product Intramolecular Coupling

Norrish Type II reaction pathway for α-alkoxyacetophenones.

Studies on a series of α-alkoxyacetophenones have provided quantum yield data for the disappearance of the starting ketone and the formation of photoproducts.[1] While data for this compound is not explicitly listed, the trends observed for analogous compounds provide valuable insights. For example, the quantum yield for the disappearance of α-methoxyacetophenone upon irradiation at 313 nm in benzene is 0.22.[1] The major products are acetophenone and formaldehyde, formed via the photoelimination pathway.[1] The formation of cyclization products (oxetanes) is also observed, though typically as a minor pathway for these compounds.[1]

Data Presentation

The following table summarizes the reported quantum yields for the photochemical decomposition of various α-alkoxyacetophenones upon irradiation at 313 nm in benzene.[1] This data provides a comparative basis for estimating the photoreactivity of this compound.

CompoundQuantum Yield of Disappearance (Φ-K)
α-Methoxyacetophenone0.22
α-Ethoxyacetophenone0.31
α-Isopropoxyacetophenone0.17
α-tert-Butoxyacetophenone0.01
α-Benzyloxyacetophenone0.30

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques. Detailed methodologies for these experiments are provided below.

UV-Visible Absorption Spectroscopy

This technique is used to determine the electronic absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λmax) which are crucial for photoexcitation studies.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax in a standard 1 cm path length quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a matched quartz cuvette.

  • Sample Measurement: Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the true absorption spectrum of the compound. Identify the λmax values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_inst Instrumentation cluster_meas Measurement cluster_analysis Data Analysis Prep Prepare dilute solution of this compound Inst Use dual-beam UV-Vis spectrophotometer Prep->Inst Blank Record baseline (pure solvent) Inst->Blank Sample Record sample spectrum Blank->Sample Analysis Subtract baseline Identify λmax Calculate ε Sample->Analysis

Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence and Phosphorescence Spectroscopy

These techniques are employed to study the emission properties of the molecule from its excited singlet (fluorescence) and triplet (phosphorescence) states.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. For phosphorescence measurements, a rigid matrix at low temperature (e.g., an ethanol glass at 77 K) is often required to minimize non-radiative decay from the triplet state. Solutions should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited states by molecular oxygen.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is used. For phosphorescence, the instrument should have a gated detection system or a cooled sample holder.

  • Fluorescence Measurement:

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Scan the emission monochromator to record the fluorescence spectrum.

    • To determine the fluorescence quantum yield (ΦF), a comparative method using a well-characterized fluorescence standard (e.g., quinine sulfate) is typically employed.

  • Phosphorescence Measurement:

    • Cool the sample to 77 K in a cryostat.

    • Use a pulsed excitation source or a mechanical chopper to allow for time-gated detection of the long-lived phosphorescence after the short-lived fluorescence has decayed.

    • Record the phosphorescence emission spectrum.

    • The phosphorescence lifetime (τP) can be measured by monitoring the decay of the phosphorescence intensity over time after the excitation pulse.

Transient Absorption Spectroscopy

This pump-probe technique allows for the direct observation of short-lived excited states and reaction intermediates, such as the triplet state and the 1,4-biradical.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent. The concentration should be sufficient to provide a detectable change in absorbance upon excitation. The solution should be deoxygenated.

  • Instrumentation: A typical transient absorption setup consists of a pulsed laser system. The laser output is split into two beams: a "pump" beam to excite the sample and a "probe" beam to monitor the absorbance changes. The probe beam is often a white-light continuum generated by focusing a portion of the laser output into a suitable medium (e.g., a sapphire plate). The time delay between the pump and probe pulses can be precisely controlled.

  • Data Acquisition:

    • The pump pulse excites the sample.

    • At a specific time delay, the probe pulse passes through the excited sample volume.

    • The transmitted probe light is directed to a detector (e.g., a CCD camera or a photodiode array) to record the transient absorption spectrum (the difference in absorbance between the excited and unexcited sample).

    • By varying the time delay, the temporal evolution of the transient species can be monitored.

  • Data Analysis: The transient spectra are analyzed to identify the absorption bands of the excited states and intermediates. The kinetics of their formation and decay can be determined by fitting the time-dependent absorbance changes to appropriate kinetic models.

TAS_Workflow cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Laser Pulsed Laser System Splitter Beam Splitter Laser->Splitter Pump Pump Beam Splitter->Pump Probe Probe Beam (White Light) Splitter->Probe Sample Deoxygenated Sample Pump->Sample Delay Variable Time Delay Probe->Delay Delay->Sample Detector Detector (e.g., CCD) Sample->Detector Acquire Record Transient Absorption Spectra at Various Time Delays Detector->Acquire Analysis Identify Transient Species Determine Formation and Decay Kinetics Acquire->Analysis

Workflow for Transient Absorption Spectroscopy.

Conclusion

This compound serves as a valuable model compound for studying the photochemistry of α-alkoxyacetophenones. Its primary photochemical fate upon UV irradiation is the Norrish Type II reaction, proceeding through a triplet excited state and a 1,4-biradical intermediate to yield photoelimination products. While specific quantitative photophysical parameters for this compound require further experimental determination, the data from analogous compounds and the established mechanistic framework provide a strong basis for predicting its behavior. The experimental protocols detailed in this guide offer a roadmap for researchers to fully characterize the photophysical properties of this and related molecules, paving the way for their application in diverse areas of science and technology.

References

In-Depth Technical Guide: The Norrish Type II Reaction Mechanism of 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Norrish Type II reaction mechanism as it pertains to 2-phenoxyacetophenone. This photochemical process is of significant interest in organic synthesis and is relevant to understanding potential photodegradation pathways of drug molecules containing similar chromophores. This document details the core mechanistic steps, summarizes available quantitative data, outlines experimental protocols for studying such reactions, and provides visualizations of the key pathways.

Core Concepts of the Norrish Type II Reaction

The Norrish Type II reaction is a photochemical process that occurs in ketones and aldehydes containing a hydrogen atom on the γ-carbon relative to the carbonyl group. The reaction is initiated by the absorption of light, which excites the carbonyl group to a singlet excited state (S₁), followed by efficient intersystem crossing (ISC) to a more stable triplet excited state (T₁). The triplet state is responsible for the key chemical transformations.

The mechanism proceeds through several distinct steps:

  • Photoexcitation and Intersystem Crossing: Upon absorption of ultraviolet radiation, this compound is promoted from its ground state (S₀) to a singlet excited state (S₁). Due to the presence of the carbonyl group, intersystem crossing to the triplet excited state (T₁) is typically rapid and efficient.

  • Intramolecular γ-Hydrogen Abstraction: The excited triplet carbonyl oxygen, which possesses radical character, abstracts a hydrogen atom from the γ-position. In the case of this compound, this hydrogen is located on the methylene carbon of the phenoxy group. This abstraction results in the formation of a 1,4-biradical intermediate.

  • Fate of the 1,4-Biradical: The 1,4-biradical is a key intermediate that can undergo two primary competing pathways:

    • β-Cleavage (Norrish Type II Fragmentation): The bond between the α- and β-carbons cleaves, leading to the formation of an enol and an alkene. For this compound, this results in the formation of acetophenone enol and a phenoxy-substituted alkene fragment. The acetophenone enol subsequently tautomerizes to the more stable acetophenone.

    • Yang Cyclization: Intramolecular radical combination can occur between the two radical centers of the 1,4-biradical, leading to the formation of a cyclobutanol derivative.

Quantitative Data

For analogous systems, such as 2-diphenylmethoxyacetophenone, the primary photoproducts upon photolysis in deaerated acetonitrile are benzophenone and acetophenone.[2][3][4][5] The enol intermediate of acetophenone has been directly observed in these reactions and can have a lifetime of up to an hour under certain conditions.[2][3][5]

ParameterValue/RangeCompound/ConditionsReference
Disappearance Quantum Yield (Φ) Investigated for 14 substituted α-phenoxyacetophenonesα-Phenoxyacetophenones[1]
Primary Photoproducts Benzophenone and Acetophenone2-Diphenylmethoxyacetophenone in deaerated acetonitrile[2][3][4][5]
Intermediate Lifetime Up to 1 hourAcetophenone enol from 2-diphenylmethoxyacetophenone[3][5]

Note: The table will be updated with specific quantitative data for this compound as it becomes available through further research.

Experimental Protocols

The study of Norrish Type II reactions typically involves a combination of photochemical reactors for sample irradiation and various spectroscopic and chromatographic techniques for product identification and quantification. A key technique for investigating the transient intermediates, such as the 1,4-biradical, is laser flash photolysis coupled with transient absorption spectroscopy or Chemically Induced Dynamic Nuclear Polarization (CIDNP) spectroscopy.

General Protocol for Product Analysis
  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., acetonitrile, benzene) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M. The solution is deoxygenated by bubbling with an inert gas (e.g., argon, nitrogen) for at least 30 minutes to prevent quenching of the triplet state by oxygen.

  • Irradiation: The sample is irradiated using a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and filters to select the desired wavelength range for exciting the acetophenone chromophore (typically around 300-360 nm). The reaction progress is monitored over time.

  • Product Identification and Quantification: After irradiation, the reaction mixture is analyzed by techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile photoproducts, such as acetophenone.

    • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the starting material and non-volatile products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the photoproducts, including any cyclobutanol derivatives from the Yang cyclization pathway.

Protocol for Transient Species Detection (Laser Flash Photolysis)
  • Sample Preparation: A dilute, deoxygenated solution of this compound is prepared in a quartz cuvette.

  • Laser Excitation: The sample is excited with a short pulse of UV light from a laser (e.g., Nd:YAG laser, 266 nm or 355 nm).

  • Transient Absorption Measurement: A monitoring light beam from a separate lamp is passed through the sample at a right angle to the laser beam. The changes in the intensity of the monitoring light are recorded by a fast detector (e.g., photomultiplier tube) as a function of time after the laser pulse. This provides the transient absorption spectrum of the short-lived intermediates, such as the triplet excited state and the 1,4-biradical.

  • Kinetic Analysis: The decay kinetics of the transient species are analyzed to determine their lifetimes and rate constants for subsequent reactions.

Visualizations

Norrish Type II Reaction Mechanism of this compound

Norrish_Type_II_Phenoxyacetophenone cluster_excitation Photoexcitation & ISC cluster_reaction Reaction Pathways S0 This compound (S₀) S1 Singlet Excited State (S₁) S0->S1 T1 Triplet Excited State (T₁) S1->T1 ISC Biradical 1,4-Biradical Intermediate T1->Biradical γ-H Abstraction Cleavage_Products Acetophenone (enol) + Phenoxy-alkene Biradical->Cleavage_Products β-Cleavage Cyclization_Product Cyclobutanol Derivative Biradical->Cyclization_Product Yang Cyclization Tautomerization Acetophenone Cleavage_Products->Tautomerization Tautomerization

Caption: Norrish Type II reaction pathway of this compound.

Experimental Workflow for Photochemical Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Photoreaction cluster_analysis Product Analysis cluster_transient Transient Analysis Prep Prepare solution of This compound Deoxygenate Deoxygenate with Ar or N₂ Prep->Deoxygenate Irradiate Irradiate with UV light (e.g., 300-360 nm) Deoxygenate->Irradiate LFP Laser Flash Photolysis Deoxygenate->LFP For Transient Studies GCMS GC-MS Irradiate->GCMS Analysis HPLC HPLC Irradiate->HPLC Analysis NMR NMR Irradiate->NMR Analysis TAS Transient Absorption Spectroscopy LFP->TAS CIDNP CIDNP Spectroscopy LFP->CIDNP

References

An In-depth Technical Guide to the Synthesis of Substituted 2-Phenoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing substituted 2-phenoxyacetophenone derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. This document details the most common and effective synthetic methodologies, including the Williamson ether synthesis and the Ullmann condensation, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily involves the formation of an ether linkage between a substituted phenol and a substituted acetophenone moiety. The two most prominent methods for achieving this are the Williamson ether synthesis and the Ullmann condensation. The choice of method often depends on the nature of the substituents, the desired scale of the reaction, and the available starting materials.

A common precursor for these syntheses is a substituted α-haloacetophenone, typically α-bromoacetophenone, which can be prepared from the corresponding substituted acetophenone.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including this compound derivatives. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, displacing a halide from an α-haloacetophenone.[1][2][3][4][5]

General Reaction Scheme:

Where:

  • Ar-OH is a substituted phenol.

  • X-CH2-CO-Ar' is a substituted α-haloacetophenone (X = Cl, Br, I).

  • Base is typically a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).

Key Reaction Parameters and Yields

The success of the Williamson ether synthesis for this compound derivatives is influenced by several factors, including the choice of base, solvent, and the nature of the substituents on both the phenol and the acetophenone. The following table summarizes typical reaction conditions and reported yields for the synthesis of various substituted this compound derivatives.

Phenol Derivativeα-Haloacetophenone DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenolα-BromoacetophenoneK₂CO₃AcetoneReflux685-95[6]
4-Methoxyphenolα-BromoacetophenoneK₂CO₃DMF80492[7]
4-Nitrophenolα-BromoacetophenoneK₂CO₃AcetoneReflux888[7]
2-Chlorophenolα-BromoacetophenoneNaHTHFRT to 60575[8]
Phenol4'-Chloro-α-bromoacetophenoneK₂CO₃AcetonitrileReflux789[6]
3,5-Dimethylphenolα-BromoacetophenoneKOHEthanolReflux682[7]

Experimental Protocol: Williamson Ether Synthesis of 2-(4-Methoxyphenoxy)-1-phenylethanone

This protocol provides a representative procedure for the synthesis of a substituted this compound derivative.

Materials:

  • 4-Methoxyphenol

  • α-Bromoacetophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 4-methoxyphenol (1.24 g, 10 mmol), α-bromoacetophenone (1.99 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 40 mL of DMF to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 80°C with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenoxy)-1-phenylethanone.

Ullmann Condensation

The Ullmann condensation is another important method for forming aryl ethers, particularly when the Williamson ether synthesis is not effective, for instance, with less reactive aryl halides.[9][10] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[11][12] For the synthesis of this compound derivatives, this would typically involve the reaction of a substituted phenol with a substituted 2-haloacetophenone.

General Reaction Scheme:

Where:

  • Ar-OH is a substituted phenol.

  • X-Ar'-CO-CH3 is a substituted haloacetophenone (X = I, Br).

  • Cu catalyst can be copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or other copper sources.

  • Base is often a carbonate such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

Key Reaction Parameters and Yields

The Ullmann condensation often requires higher temperatures and the use of a ligand to stabilize the copper catalyst. The nature of the substituents can significantly impact the reaction, with electron-withdrawing groups on the aryl halide generally favoring the reaction.[13]

Phenol DerivativeHaloacetophenone DerivativeCopper CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenol2-IodoacetophenoneCuI (10 mol%)N,N-DimethylglycineCs₂CO₃Dioxane90-1102478[14]
4-Cresol2-Bromo-4'-nitroacetophenoneCu₂O (5 mol%)PhenanthrolineK₃PO₄Toluene1201885[11]
3-Nitrophenol2-IodoacetophenoneCuI (10 mol%)NoneCs₂CO₃DMF1302065[15]
4-Fluorophenol2-BromoacetophenoneCuI (10 mol%)L-ProlineK₂CO₃DMSO1002472[14]

Experimental Protocol: Ullmann Condensation Synthesis of 2-Phenoxy-1-(4-nitrophenyl)ethanone

This protocol outlines a general procedure for the Ullmann condensation.

Materials:

  • Phenol

  • 2-Bromo-4'-nitroacetophenone

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with oil bath

  • Celite

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 2-bromo-4'-nitroacetophenone (2.44 g, 10 mmol), phenol (1.13 g, 12 mmol), copper(I) oxide (72 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1 mmol), and potassium phosphate (4.25 g, 20 mmol).

  • Evacuate the flask and backfill with argon three times.

  • Add 50 mL of anhydrous toluene via syringe.

  • Heat the reaction mixture to 120°C in an oil bath with vigorous stirring for 18 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with saturated ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Visualization of Synthetic Pathways and Workflows

To better illustrate the synthetic processes, the following diagrams have been generated using Graphviz.

Synthetic Pathways

G cluster_0 Williamson Ether Synthesis cluster_1 Ullmann Condensation Substituted Phenol Substituted Phenol Phenoxide Phenoxide Substituted Phenol->Phenoxide + Base alpha-Haloacetophenone alpha-Haloacetophenone This compound Derivative This compound Derivative alpha-Haloacetophenone->this compound Derivative Base Base Phenoxide->this compound Derivative + alpha-Haloacetophenone (SN2) Substituted Phenol_U Substituted Phenol Product_U This compound Derivative Substituted Phenol_U->Product_U Haloacetophenone Haloacetophenone Haloacetophenone->Product_U Cu Catalyst Cu Catalyst Cu Catalyst->Product_U catalyzes Base_U Base Base_U->Product_U

Caption: Key synthetic routes to this compound derivatives.

General Experimental Workflow

G Start Start Reactants Combine Reactants: - Substituted Phenol - Haloacetophenone - Base / Catalyst Start->Reactants Solvent Add Solvent Reactants->Solvent Reaction Heat and Stir (Monitor by TLC) Solvent->Reaction Workup Aqueous Workup: - Quenching - Extraction Reaction->Workup Drying Dry Organic Layer Workup->Drying Concentration Remove Solvent (Rotary Evaporation) Drying->Concentration Purification Purification: - Recrystallization or - Column Chromatography Concentration->Purification Characterization Characterize Product: - NMR, MS, MP Purification->Characterization End Pure Product Characterization->End

Caption: A generalized workflow for synthesis and purification.

Purification and Characterization

The purification of this compound derivatives is crucial for obtaining products of high purity. The two primary methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid products. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent. Common solvents for recrystallizing this compound derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature to promote crystal formation.

  • Further cooling in an ice bath can increase the yield of crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Column Chromatography

For oils or solids that are difficult to recrystallize, column chromatography is the preferred method of purification.[16] Silica gel is the most common stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used as the mobile phase.[17][18] The polarity of the eluent is gradually increased to elute the desired compound.

General Column Chromatography Protocol:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

This guide provides a foundational understanding of the synthesis of substituted this compound derivatives. The provided protocols and data serve as a starting point for researchers to develop and optimize their synthetic strategies for accessing this important class of molecules.

References

An In-depth Technical Guide to the Chemical Properties and Safety of 2-Phenoxy-1-phenylethanone (CAS 721-04-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and safety data for 2-Phenoxy-1-phenylethanone (CAS 721-04-0). The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated reference for laboratory and research applications.

Chemical and Physical Properties

2-Phenoxy-1-phenylethanone is an aromatic ketone with the molecular formula C14H12O2.[1] It presents as a white to pale yellow crystalline solid.[1] While it has low solubility in water, it is soluble in organic solvents such as ethanol and acetone.[1]

Table 1: Physical and Chemical Properties of 2-Phenoxy-1-phenylethanone

PropertyValueSource(s)
CAS Number 721-04-0[1]
Molecular Formula C14H12O2[1]
Molecular Weight 212.24 g/mol [2]
Appearance White to pale yellow crystalline solid[1]
Melting Point 73 °C[3]
Boiling Point 361.3 °C at 760 mmHg[3]
Density 1.1 g/cm³[3]
Flash Point 166.8 °C[3]
Solubility Low in water; soluble in ethanol and acetone[1]

Safety Data

The safety profile of 2-Phenoxy-1-phenylethanone indicates that it should be handled with care in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed.[2][4]

Table 2: GHS Hazard Information for 2-Phenoxy-1-phenylethanone

Hazard ClassHazard StatementSignal WordPictogramSource(s)
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarningGHS07 (Exclamation mark)[2][4][5]
Skin irritationH315: Causes skin irritationWarningGHS07 (Exclamation mark)[5]
Eye irritationH319: Causes serious eye irritationWarningGHS07 (Exclamation mark)[5]

Experimental Protocols

Detailed experimental protocols for the determination of the specific properties of 2-Phenoxy-1-phenylethanone are not extensively published. However, standard methodologies for characterizing solid organic compounds are applicable.

Melting Point Determination:

A standard method for determining the melting point of a crystalline solid like 2-Phenoxy-1-phenylethanone involves using a melting point apparatus.[6][7][8]

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.[6][8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[6][8]

  • Heating and Observation: The sample is heated at a slow, controlled rate.[8]

  • Data Recording: The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded to determine the melting range.[7] A narrow melting range is indicative of a pure compound.

Visualizations

Experimental Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a solid organic compound like 2-Phenoxy-1-phenylethanone.

G cluster_0 Characterization Workflow cluster_1 Physical Properties cluster_2 Spectroscopic Methods cluster_3 Safety Evaluation A Obtain Sample of 2-Phenoxy-1-phenylethanone B Physical Property Determination A->B C Spectroscopic Analysis A->C D Safety Data Assessment A->D E Data Compilation and Reporting B->E B1 Melting Point Determination B->B1 B2 Boiling Point Determination B->B2 B3 Solubility Testing B->B3 C->E C1 NMR Spectroscopy C->C1 C2 IR Spectroscopy C->C2 C3 Mass Spectrometry C->C3 D->E D1 Review GHS Data D->D1 D2 Consult Safety Data Sheets (SDS) D->D2 D3 Toxicological Database Search D->D3

Caption: General workflow for the characterization of a chemical substance.

This guide provides a foundational understanding of the chemical properties and safety considerations for 2-Phenoxy-1-phenylethanone. For any laboratory application, it is imperative to consult the most current Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment.

References

A Technical Guide to the Solubility of 2-Phenoxyacetophenone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-phenoxyacetophenone (CAS 721-04-0), a ketone that serves as a valuable intermediate in various synthetic applications. While extensive quantitative solubility data is not widely published, this document outlines its general solubility characteristics and provides comprehensive experimental protocols for precise determination.

Solubility Profile of this compound

This compound is a white to pale yellow crystalline solid.[1] Its chemical structure, featuring both a polar ketone group and nonpolar aromatic rings, results in low solubility in water but good solubility in many common organic solvents.[1] The principle of "like dissolves like" is applicable, suggesting that its solubility will be higher in solvents with similar polarity and structural features.

Quantitative Solubility Data
Solvent ClassCommon SolventsExpected Qualitative Solubility at Room Temperature
Alcohols Methanol, EthanolSoluble
Ketones Acetone, MEKSoluble
Esters Ethyl AcetateSoluble
Ethers Diethyl Ether, THFSoluble
Aromatic Hydrocarbons Toluene, BenzeneSoluble
Halogenated Alkanes Dichloromethane, ChloroformSoluble
Apolar Hydrocarbons Hexane, CyclohexaneSparingly Soluble to Insoluble
Polar Aprotic DMF, DMSOSoluble
Water WaterLow Solubility / Insoluble

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is a widely accepted and recommended technique.[2] This protocol is followed by a suitable analytical method, such as UV-Vis spectrophotometry, for accurate quantification.

Gravimetric Shake-Flask Method

This method directly measures the mass of the dissolved solute to determine solubility.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Sealed glass flasks or vials (e.g., screw-cap vials with PTFE liners)

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed vials for collecting the filtrate

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure the solution reaches saturation.[2]

  • Equilibration: Place the sealed flask in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3] The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the flask at the set temperature to prevent precipitation or further dissolution.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Attach a syringe filter and discard the initial small portion of the filtrate to saturate the filter material. Collect a precise volume of the clear, filtered solution into a pre-weighed vial.

  • Solvent Evaporation: Place the vial in a fume hood or use a gentle stream of nitrogen or a rotary evaporator to completely evaporate the solvent.

  • Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound residue.

  • Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of filtrate collected in mL) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb light in the UV-Vis region and offers high sensitivity.

Procedure:

  • Determine Maximum Absorbance (λmax): Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: From the stock solution, prepare a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, following the Beer-Lambert law.[2]

  • Analyze the Saturated Solution: Prepare a saturated solution as described in steps 1-3 of the Gravimetric Shake-Flask Method (Section 2.1).

  • Dilute and Measure: Withdraw a sample of the clear supernatant and dilute it with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample at λmax.[2]

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

  • Determine Solubility: Multiply the calculated concentration by the dilution factor to find the solubility of this compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Method start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial to prevent evaporation add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24-48 hours) seal_vial->agitate settle Allow solid to settle agitate->settle filter_sample Withdraw and filter supernatant settle->filter_sample evaporate Evaporate solvent filter_sample->evaporate dilute Dilute sample for analysis filter_sample->dilute weigh Weigh dried solute evaporate->weigh calc_grav Calculate Solubility (g/L) weigh->calc_grav end_node End calc_grav->end_node measure_abs Measure absorbance at λmax dilute->measure_abs calc_uv Calculate Solubility (from calibration curve) measure_abs->calc_uv calc_uv->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

A Theoretical Investigation into the Electronic Structure of 2-Phenoxyacetophenone: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculation of the electronic structure of 2-phenoxyacetophenone, a molecule of interest in medicinal chemistry and as a model compound in lignin research.[1][2] Utilizing Density Functional Theory (DFT), this document outlines a robust computational methodology for elucidating key electronic properties. It serves as a blueprint for researchers aiming to conduct similar in-silico investigations, offering detailed protocols and expected outcomes. The guide summarizes quantitative data in structured tables and employs visualizations to clarify complex workflows and relationships, facilitating a deeper understanding of the molecule's electronic behavior at the quantum level.

Introduction

This compound is a 2-aryloxyketone functionally related to acetophenone.[3] Its structural motif, particularly the β-O-4 linkage, makes it a valuable model compound for studying the cleavage mechanisms in lignin, a complex polymer whose valorization is crucial for renewable chemical production.[1][2] Furthermore, the phenoxyacetophenone scaffold is present in various pharmacologically active compounds, making the study of its electronic properties relevant to drug design and development. Understanding the electronic structure, including the distribution of electron density and the nature of molecular orbitals, is fundamental to predicting its reactivity, stability, and potential biological interactions.

This guide details a theoretical approach using quantum chemical calculations to determine the electronic structure of this compound. While experimental data on its electronic properties are sparse in the public domain, computational chemistry offers a powerful predictive tool.[4][5] The methodologies described herein are based on established practices for similar organic molecules.[6][7][8][9]

Computational Methodology

The theoretical investigation of this compound's electronic structure can be effectively carried out using Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying organic molecules.[6][7][8][9]

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

Protocol:

  • Initial Structure: The initial 3D structure of this compound (C₁₄H₁₂O₂)[3] is constructed using a molecular modeling software.

  • Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

  • Theoretical Level: Geometry optimization is performed using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) functional.[7][8] This functional is known for its good balance of accuracy and computational cost for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is employed.[7] This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to correctly model the shape of electron clouds around atoms.

  • Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, using a solvent like water or ethanol.[7]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Calculations

Once the optimized geometry is obtained, a series of calculations are performed to elucidate the electronic properties.

Protocol:

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same DFT functional and basis set.

  • Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding its intermolecular interactions.[7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge distribution, and hybridization.

  • Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectrum (UV-Vis), TD-DFT calculations are performed. This allows for the calculation of excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions.

Predicted Electronic Properties

The following tables summarize the expected quantitative data from the theoretical calculations on this compound. The values presented are hypothetical but representative of what would be expected from the described computational protocol, based on studies of similar molecules.

Parameter Calculated Value (Hypothetical) Significance
Total Energy -X HartreesThermodynamic stability
HOMO Energy -6.5 eVElectron-donating ability
LUMO Energy -1.8 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) 4.7 eVChemical reactivity and kinetic stability
Dipole Moment 2.5 DebyeMolecular polarity

Table 1: Key Electronic and Thermodynamic Properties of this compound.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁4.22950.05HOMO → LUMO
S₀ → S₂4.82580.12HOMO-1 → LUMO
S₀ → S₃5.12430.25HOMO → LUMO+1

Table 2: Predicted Electronic Transitions of this compound from TD-DFT.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the computational study.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output and Analysis start Initial 3D Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry freq_calc->opt_geom Confirm minimum sp_calc Single-Point Energy and Molecular Orbital Analysis thermo Thermodynamic Properties sp_calc->thermo mo_energies HOMO/LUMO Energies and Gap sp_calc->mo_energies mep_calc Molecular Electrostatic Potential Calculation mep_map MEP Surface Map mep_calc->mep_map nbo_calc Natural Bond Orbital Analysis nbo_data Charge Distribution and Hybridization nbo_calc->nbo_data tddft_calc TD-DFT Calculation uv_vis Simulated UV-Vis Spectrum tddft_calc->uv_vis opt_geom->sp_calc opt_geom->mep_calc opt_geom->nbo_calc opt_geom->tddft_calc

Caption: Computational workflow for the electronic structure analysis of this compound.

Key Parameter Relationships

The following diagram illustrates the relationships between the calculated electronic parameters and the predicted molecular properties.

Parameter_Relationships cluster_params Calculated Parameters cluster_props Predicted Properties HOMO HOMO Energy Donating Electron Donating Ability HOMO->Donating LUMO LUMO Energy Accepting Electron Accepting Ability LUMO->Accepting Gap HOMO-LUMO Gap Reactivity Chemical Reactivity Gap->Reactivity Stability Kinetic Stability Gap->Stability MEP MEP Interactions Intermolecular Interactions MEP->Interactions Donating->Reactivity Accepting->Reactivity

Caption: Relationships between calculated electronic parameters and predicted molecular properties.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of the electronic structure of this compound using DFT and TD-DFT methods. The proposed computational workflow, from geometry optimization to the prediction of spectroscopic properties, provides a solid foundation for researchers to gain insights into the molecule's fundamental electronic characteristics. The hypothetical data presented in the tables serves as a benchmark for expected results. The visualizations of the computational workflow and parameter relationships aim to enhance the understanding of the theoretical approach. The application of these computational techniques can significantly aid in the rational design of novel therapeutics and in the advancement of sustainable chemical processes involving lignin-derived compounds. Further research combining these theoretical predictions with experimental validation is encouraged to provide a more complete picture of the electronic structure of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Phenoxyacetophenone as a Photoinitiator for Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyacetophenone is a photoinitiator utilized in radical polymerization, a process with wide-ranging applications in materials science and drug development, including the formulation of hydrogels, dental composites, and coatings.[1][2] As a member of the acetophenone family of photoinitiators, it is classified as a Type I photoinitiator.[3][4] Upon exposure to ultraviolet (UV) light, this compound undergoes a unimolecular bond cleavage to generate free radicals, which subsequently initiate the polymerization of monomers.[3][4] This document provides detailed application notes and protocols for the use of this compound in initiating the radical polymerization of common monomers such as acrylates and methacrylates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₄H₁₂O₂[5]
Molecular Weight 212.24 g/mol [5]
Appearance White to off-white powderInferred from similar compounds
Melting Point Not readily available
Absorption Maximum (λmax) Typically in the UV-A range (320-400 nm)Inferred from acetophenone[6]

Mechanism of Action

This compound functions as a Type I photoinitiator, meaning it undergoes α-cleavage upon absorption of UV radiation to form two distinct radical species: a benzoyl radical and a phenoxymethyl radical. These primary radicals are highly reactive and readily attack the double bonds of monomer units, thereby initiating the polymerization chain reaction. This process consists of three main stages: initiation, propagation, and termination.[7]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI This compound Radicals Benzoyl Radical + Phenoxymethyl Radical PI->Radicals α-cleavage UV UV Light (hν) UV->PI Monomer1 Monomer Radicals->Monomer1 InitiatedMonomer Initiated Monomer Radical Monomer1->InitiatedMonomer Monomer2 Monomer InitiatedMonomer->Monomer2 GrowingChain Growing Polymer Chain Monomer2->GrowingChain GrowingChain->Monomer2 + n Monomers Chain1 Growing Chain DeadPolymer Terminated Polymer Chain1->DeadPolymer Chain2 Growing Chain Chain2->DeadPolymer

Caption: Radical Polymerization Mechanism.

Applications

Due to its role in initiating radical polymerization, this compound is a valuable tool in various research and industrial applications, including:

  • Biomaterials and Drug Delivery: The formation of crosslinked polymer networks, such as hydrogels, for controlled drug release and tissue engineering scaffolds.[1]

  • Coatings and Adhesives: The rapid curing of thin films for protective coatings and adhesives.[8]

  • Dental Resins: The photopolymerization of methacrylate-based composites for dental restorations.[7]

  • 3D Printing and Microfabrication: The layer-by-layer fabrication of complex three-dimensional structures.[9]

Quantitative Data

Table 1: Typical Photopolymerization Kinetic Data for Acrylate Monomers

Monomer SystemPhotoinitiator Concentration (wt%)Light Intensity (mW/cm²)Polymerization Rate (Rp) (mol L⁻¹ s⁻¹)Final Conversion (%)
Trimethylolpropane Triacrylate (TMPTA)1.020~0.5 - 1.5~60 - 80
1,6-Hexanediol Diacrylate (HDDA)1.020~0.8 - 2.0~70 - 90
Tri(propylene glycol) Diacrylate (TPGDA)1.020~0.6 - 1.8~65 - 85

Table 2: Typical Photopolymerization Kinetic Data for Methacrylate Monomers

Monomer SystemPhotoinitiator Concentration (wt%)Light Intensity (mW/cm²)Polymerization Rate (Rp) (mol L⁻¹ s⁻¹)Final Conversion (%)
Bisphenol A Glycidyl Methacrylate (BisGMA)0.550~0.1 - 0.5~50 - 70
Triethylene Glycol Dimethacrylate (TEGDMA)0.550~0.2 - 0.6~60 - 80
Urethane Dimethacrylate (UDMA)0.550~0.1 - 0.4~55 - 75

Note: The data presented in these tables are illustrative and can vary significantly based on the specific experimental conditions, including the monomer viscosity, temperature, and presence of oxygen.[10]

Experimental Protocols

The following are generalized protocols for conducting photopolymerization using this compound. It is recommended to optimize these protocols for specific applications.

Protocol 1: Bulk Photopolymerization of Acrylate Monomers
  • Formulation Preparation:

    • In a light-protected container (e.g., an amber vial), weigh the desired amount of this compound (typically 0.1 - 5.0 wt%).

    • Add the desired acrylate monomer(s) to the vial.

    • Ensure a homogeneous mixture by stirring the formulation in the dark until the photoinitiator is completely dissolved. Gentle heating or sonication can aid dissolution.

    • For applications sensitive to oxygen inhibition, degas the formulation by bubbling an inert gas (e.g., nitrogen or argon) through the mixture for 10-15 minutes.[11]

  • Polymerization:

    • Place the formulation in a suitable mold or on a substrate.

    • Expose the sample to a UV light source with an appropriate wavelength (typically in the 320-400 nm range) and intensity. The distance from the light source and exposure time will need to be optimized based on the specific setup and desired polymer properties.

  • Characterization:

    • Monitor the polymerization progress in real-time using techniques such as Real-Time FTIR (RT-FTIR) by observing the decrease in the acrylate C=C peak area (e.g., around 810 cm⁻¹ or 1635 cm⁻¹).[8]

    • Alternatively, determine the final monomer conversion gravimetrically by measuring the weight of the unreacted monomer after extraction with a suitable solvent.

Protocol 2: Solution Photopolymerization of Methacrylate Monomers
  • Formulation Preparation:

    • Dissolve the desired methacrylate monomer(s) and this compound (typically 0.1 - 2.0 wt%) in a suitable solvent (e.g., tetrahydrofuran, dimethylformamide) in a reaction vessel.

    • Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Polymerization:

    • While maintaining an inert atmosphere, irradiate the solution with a UV lamp.

    • Stir the solution continuously during irradiation to ensure uniform polymerization.

  • Polymer Isolation and Characterization:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

    • Filter and dry the polymer under vacuum.

    • Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

G cluster_prep Formulation Preparation cluster_poly Photopolymerization cluster_char Characterization weigh_pi Weigh this compound add_monomer Add Monomer(s) weigh_pi->add_monomer mix Mix until Dissolved add_monomer->mix degas Degas with Inert Gas (Optional) mix->degas place_sample Place Sample in Mold/on Substrate degas->place_sample uv_irradiate Irradiate with UV Light place_sample->uv_irradiate monitor_conversion Monitor Conversion (e.g., RT-FTIR) uv_irradiate->monitor_conversion analyze_properties Analyze Final Polymer Properties uv_irradiate->analyze_properties

Caption: Experimental Workflow for Photopolymerization.

Safety Precautions

  • Always handle this compound and monomers in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid direct exposure to UV radiation. Use appropriate shielding.

  • Consult the Safety Data Sheet (SDS) for this compound and all monomers before use.

References

Application Notes and Protocols: Synthesis of Benzofuran Derivatives from 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of benzofuran derivatives, a crucial scaffold in medicinal chemistry, utilizing 2-phenoxyacetophenone as a key starting material. The benzofuran moiety is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and anti-HIV properties.

Introduction

The synthesis of benzofurans via the intramolecular cyclodehydration of α-phenoxy ketones, such as this compound, is a robust and versatile method. This approach offers a direct route to various substituted benzofurans, which are valuable intermediates in drug discovery and development. A particularly effective method for this transformation involves the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which promotes the reaction under mild conditions with good to excellent yields.[1]

This document outlines the synthesis of the precursor this compound and its subsequent cyclization to form 3-phenylbenzofuran and its isomer, 2-phenylbenzofuran. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the application of this methodology in a laboratory setting.

Data Presentation

Table 1: Synthesis of this compound (1a)
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
α-BromoacetophenonePhenolK₂CO₃AcetoneReflux1295[1]
Table 2: Cyclodehydration of this compound (1a) to Benzofuran Derivatives (2a and 2a')
ReagentTemperature (°C)Product(s)Ratio (2a:2a')Yield (%)Reference
Eaton's Reagent453-Phenylbenzofuran (2a)100:098[1]
Eaton's Reagent553-Phenylbenzofuran (2a) & 2-Phenylbenzofuran (2a')--[1]
Eaton's Reagent1322-Phenylbenzofuran (2a')0:100-[1]
PPA< 553-Phenylbenzofuran (2a)100:0-[1]
MeSO₃H-No reaction-0[1]

PPA: Polyphosphoric acid; MeSO₃H: Methanesulfonic acid

Experimental Protocols

Protocol 1: Synthesis of this compound (1a)

This protocol describes the synthesis of the precursor α-phenoxy ketone from α-bromoacetophenone and phenol.[1]

Materials:

  • α-Bromoacetophenone

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of phenol (1.2 mmol) and potassium carbonate (2.0 mmol) in acetone (20 mL), add α-bromoacetophenone (1.0 mmol).

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane-ethyl acetate mixture) to afford this compound.

Protocol 2: Cyclodehydration of this compound (1a) to 3-Phenylbenzofuran (2a)

This protocol details the acid-catalyzed intramolecular cyclization to form the benzofuran ring system using Eaton's reagent.[1]

Materials:

  • This compound (1a)

  • Eaton's reagent (Phosphorus pentoxide / Methanesulfonic acid, 1:10 w/w)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1a, 1.0 mmol) in dichloromethane (5 mL), add Eaton's reagent (1.0 g).

  • Stir the mixture at 45°C. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane-ethyl acetate mixture) to yield 3-phenylbenzofuran (2a).

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_cyclization Synthesis of Benzofuran Phenol Phenol Reaction1 Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Phenol->Reaction1 Bromoacetophenone α-Bromoacetophenone Bromoacetophenone->Reaction1 Phenoxyacetophenone This compound Reaction1->Phenoxyacetophenone Start This compound Reaction2 Cyclodehydration (Eaton's Reagent, 45°C) Start->Reaction2 Product 3-Phenylbenzofuran Reaction2->Product

Caption: Experimental workflow for benzofuran synthesis.

Reaction_Mechanism Start This compound Protonation Protonation of Carbonyl (H⁺ from Eaton's Reagent) Start->Protonation Intermediate1 Oxonium Ion Intermediate Protonation->Intermediate1 Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate1->Cyclization Intermediate2 Carbocation Intermediate Cyclization->Intermediate2 Deprotonation Deprotonation Intermediate2->Deprotonation Dehydration Dehydration Deprotonation->Dehydration Product 3-Phenylbenzofuran Dehydration->Product

Caption: Mechanism of acid-catalyzed cyclodehydration.

Isomerization_Pathway Product_3_Phenyl 3-Phenylbenzofuran Protonation_Isomer Protonation Product_3_Phenyl->Protonation_Isomer H⁺ Oxonium_Cation Oxonium Cation A Protonation_Isomer->Oxonium_Cation Aryl_Shift [1,2]-Aryl Shift (Higher Temperature) Oxonium_Cation->Aryl_Shift Benzylic_Cation Benzylic Cation B Aryl_Shift->Benzylic_Cation Deprotonation_Isomer Deprotonation Benzylic_Cation->Deprotonation_Isomer Product_2_Phenyl 2-Phenylbenzofuran Deprotonation_Isomer->Product_2_Phenyl

References

Application Notes and Protocols: Synthesis of Flavones Using 2-Phenoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of flavones, a significant class of flavonoids, utilizing 2-phenoxyacetophenone derivatives. Flavones are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making their synthesis a key focus in medicinal chemistry and drug development.[1][2][3][4]

The most prominent and historically significant method for synthesizing flavones from a this compound precursor is the Baker-Venkataraman rearrangement . This method involves the transformation of a 2-acyloxyacetophenone (specifically, a 2-benzoyloxyacetophenone, which can be considered a type of this compound derivative) into a 1,3-diketone intermediate, which is then cyclized to yield the flavone.[1][5][6][7]

Core Synthesis Pathway: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement provides a reliable and high-yielding route to flavones. The overall process can be summarized in two key stages:

  • Formation of 2-Benzoyloxyacetophenone: This intermediate is synthesized by the benzoylation of 2-hydroxyacetophenone.

  • Rearrangement and Cyclization: The 2-benzoyloxyacetophenone undergoes a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone (o-hydroxydibenzoylmethane). Subsequent acid-catalyzed cyclization of the diketone yields the final flavone.[5][8][9]

Below is a diagram illustrating the workflow of the Baker-Venkataraman rearrangement for flavone synthesis.

G cluster_0 Step 1: Formation of 2-Benzoyloxyacetophenone cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Cyclization 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2-Benzoyloxyacetophenone 2-Benzoyloxyacetophenone 2-Hydroxyacetophenone->2-Benzoyloxyacetophenone Benzoylation Benzoyl chloride Benzoyl chloride Benzoyl chloride->2-Benzoyloxyacetophenone Pyridine Pyridine Pyridine->2-Benzoyloxyacetophenone Base o-Hydroxydibenzoylmethane o-Hydroxydibenzoylmethane 2-Benzoyloxyacetophenone->o-Hydroxydibenzoylmethane Rearrangement Flavone Flavone o-Hydroxydibenzoylmethane->Flavone Cyclization KOH KOH KOH->o-Hydroxydibenzoylmethane Base H2SO4 H2SO4 H2SO4->Flavone Acid Catalyst Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Flavone Solvent G 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2-Benzoyloxyacetophenone 2-Benzoyloxyacetophenone 2-Hydroxyacetophenone->2-Benzoyloxyacetophenone Benzoylation 2-Hydroxychalcone 2'-Hydroxychalcone 2-Hydroxyacetophenone->2-Hydroxychalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->2-Hydroxychalcone Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->2-Benzoyloxyacetophenone o-Hydroxydibenzoylmethane o-Hydroxydibenzoylmethane 2-Benzoyloxyacetophenone->o-Hydroxydibenzoylmethane Baker-Venkataraman Rearrangement Flavone Flavone 2-Hydroxychalcone->Flavone Oxidative Cyclization o-Hydroxydibenzoylmethane->Flavone Acid-catalyzed Cyclization

References

Application Notes and Protocols for Photopolymerization Using 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Phenoxyacetophenone as a photoinitiator in photopolymerization processes. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound

This compound is a Type I photoinitiator, a class of compounds that undergo unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals.[1] This process, known as α-cleavage or Norrish Type I reaction, results in the formation of two radical species that can initiate polymerization.[2][3] The efficiency of initiation depends on factors such as the wavelength and intensity of the light source, the concentration of the photoinitiator, and the specific monomer system being used.[1]

Photoinitiators are critical components in photocurable materials, playing a decisive role in the curing speed.[4] The selection of an appropriate photoinitiator requires matching its absorption spectrum with the emission spectrum of the light source to ensure efficient energy absorption.[1]

Mechanism of Action

As a Type I photoinitiator, this compound follows a well-defined mechanism to generate the free radicals necessary for initiating polymerization. The process is outlined below.

G cluster_initiation Photoinitiation Pathway cluster_polymerization Polymerization Process PI This compound (Ground State) PI_excited Excited State (Singlet/Triplet) PI->PI_excited UV Light (hν) Radicals Free Radicals (Benzoyl & Phenoxymethyl) PI_excited->Radicals α-Cleavage Monomer Monomer Radicals->Monomer Initiation Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain Propagation Growing_Chain->Growing_Chain Polymer Crosslinked Polymer Network Growing_Chain->Polymer Termination

Caption: Mechanism of Type I Photoinitiation and Polymerization.

Experimental Protocols

This section provides detailed protocols for preparing photopolymerizable formulations and conducting the photopolymerization process, followed by standard characterization techniques.

General Protocol for Formulation Preparation

The preparation of a stable and homogeneous photopolymerizable resin is crucial for achieving consistent results.

  • Component Selection : Choose the desired monomer(s) (e.g., acrylates, methacrylates), oligomers, and any additives based on the desired final properties of the polymer.

  • Formulation : In a light-protected vessel (e.g., an amber vial), combine the monomer(s) and oligomer(s).

  • Photoinitiator Addition : Add this compound to the mixture. The concentration typically ranges from 0.1 to 5 wt%.[5] The optimal concentration should be determined empirically, as high concentrations can lead to a "screening effect," reducing light penetration depth.[6]

  • Homogenization : Stir the mixture in the dark using a magnetic stirrer until the photoinitiator is completely dissolved. Sonication may be used to facilitate dissolution.[5]

  • Degassing : To prevent oxygen inhibition, which can quench free radicals and hinder polymerization, degas the formulation.[5][7] This can be done by purging with an inert gas like nitrogen or argon, or by placing the mixture under a vacuum.

Photopolymerization Procedure
  • Sample Preparation : Dispense the formulated resin into a mold or onto a substrate, controlling for the desired thickness. For analytical measurements, a specific sample geometry may be required (e.g., a thin film between two glass plates).

  • Light Source : Use a UV light source with an emission spectrum that overlaps with the absorption spectrum of this compound. Medium-pressure mercury lamps are a common choice.[1] The light intensity should be consistent and measured using a radiometer.

  • UV Exposure : Expose the sample to UV radiation for a predetermined time. The exposure time will depend on the light intensity, photoinitiator concentration, sample thickness, and reactivity of the monomers.

  • Post-Curing : In some cases, a post-curing step (either thermal or continued UV exposure) may be necessary to maximize the conversion of double bonds and enhance the mechanical properties of the final polymer.

Protocol for Kinetic Analysis using Real-Time FT-IR

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups (e.g., C=C double bonds in acrylates).[8]

  • Sample Preparation : Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or BaF2) separated by a spacer of known thickness.

  • Instrument Setup : Place the sample assembly in the FT-IR spectrometer.

  • Initiate Polymerization : Position a UV light source to irradiate the sample within the spectrometer.

  • Data Acquisition : Begin simultaneous UV exposure and FT-IR spectral acquisition. Collect spectra at regular, short intervals.

  • Data Analysis : Monitor the decrease in the peak area of the characteristic monomer absorption band (e.g., ~1635 cm⁻¹ for acrylate C=C bonds). The degree of conversion can be calculated as a function of time.

Protocol for Thermal Analysis using Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat released during the exothermic polymerization reaction, allowing for the determination of the rate of polymerization (Rp) and total conversion.[5]

  • Sample Preparation : Place a small, precisely weighed amount of the liquid resin (typically 1-5 mg) into a DSC sample pan.[5]

  • Instrument Setup : Place the sample pan in the Photo-DSC instrument and set the desired isothermal temperature and UV light intensity.

  • Measurement : Begin the experiment, exposing the sample to UV light for a defined period. The instrument will record the heat flow (dH/dt) as a function of time.

  • Data Analysis : The rate of polymerization is proportional to the measured heat flow. The percentage conversion (%C) can be calculated by integrating the area under the heat flow peak and dividing by the theoretical heat of polymerization for the specific monomer.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a photopolymerization experiment, from formulation to characterization.

G Formulation 1. Formulation Preparation (Monomer + Initiator) Degassing 2. Degassing (Remove O₂) Formulation->Degassing Curing 3. UV Curing (Photopolymerization) Degassing->Curing Characterization 4. Characterization Curing->Characterization Kinetics Kinetic Analysis (RT-FTIR, Photo-DSC) Characterization->Kinetics Mechanical Mechanical Testing (Tensile, Modulus) Characterization->Mechanical Morphology Morphology (SEM) Characterization->Morphology Swelling Swelling Studies Characterization->Swelling Final Data Analysis & Conclusion Kinetics->Final Mechanical->Final Morphology->Final Swelling->Final

Caption: General Experimental Workflow for Photopolymerization.

Data Presentation

The concentration of the photoinitiator significantly impacts the polymerization kinetics and the final properties of the material. The following tables summarize findings for acetophenone-type photoinitiators.

Table 1: Effect of Photoinitiator Concentration on Polymerization Kinetics. (Data adapted from studies on 2,2-dimethoxy-2-phenylacetophenone (DMPA), a close analog of this compound)

Photoinitiator Conc. (wt%)Monomer SystemPolymerization RateFinal Conversion (%)Reference
0.125BisTEG ResinModerate~75[6]
0.250BisTEG ResinFast~85[6]
0.500BisTEG ResinSimilar to 0.25%~85[6]

Note: The polymerization rate did not increase beyond 0.25 wt% due to the light-filtering effect at higher initiator concentrations.[6]

Table 2: Effect of Photoinitiator Concentration on Mechanical and Physical Properties of Hydrogels. (Data generalized from studies on 2-hydroxy-2-methylpropiophenone)

Photoinitiator Conc. (mL)Tensile Strength (MPa)Elongation at Break (%)Swelling Ratio (g/g)Reference
0.075~0.140~19.0-[9]
0.100~0.168~17.0-[10]
0.150~0.162~14.7-[9]
0.01% (wt)--~23[10]
1.00% (wt)--~27[10]

Note: Increasing the photoinitiator concentration generally leads to higher tensile strength and a lower percentage of elongation, which is attributed to a higher crosslinking density.[9] Similarly, a higher initiator concentration can lead to a modest increase in the swelling ability of the hydrogel.[10]

Applications in Drug Development and Research

The rapid and controllable nature of photopolymerization makes it highly valuable in drug development and biomedical research.

  • Controlled Drug Release : Active pharmaceutical ingredients (APIs) can be encapsulated within a photopolymerized hydrogel matrix. The release profile can be precisely controlled by adjusting the polymer's crosslink density, which is influenced by the photoinitiator concentration and UV exposure conditions.[5]

  • Fabrication of Medical Devices : Photopolymerization is the core technology behind 3D printing techniques like stereolithography (SLA), which can be used to fabricate biocompatible and biodegradable medical devices, implants, and tissue engineering scaffolds with intricate geometries.[5][11]

  • Tissue Engineering : Hydrogels formed by photopolymerization can serve as scaffolds that mimic the extracellular matrix, providing a support structure for cell growth and tissue regeneration.[12][13] The ability to encapsulate cells within the hydrogel precursor solution under physiological conditions is a key advantage.[13]

References

Application Notes and Protocols: 2-Phenoxyacetophenone as a Photosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenoxyacetophenone as a photosensitizer in various photochemical reactions. This document includes its photophysical properties, mechanistic insights, and detailed protocols for its application in organic synthesis.

Introduction to this compound

This compound, an α-aryloxyketone, is a versatile photosensitizer used to initiate photochemical reactions.[1] Upon absorption of ultraviolet (UV) light, it can populate an excited triplet state, which can then transfer its energy to other molecules, initiating a variety of chemical transformations. Its structural relationship to acetophenone suggests similar photochemical behavior, primarily through energy transfer from its triplet excited state.[1]

Photophysical and Photochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structural analog, acetophenone, and related compounds.

Data Presentation: Photophysical Properties

PropertyThis compound (Estimated)Acetophenone (for comparison)Notes
Molar Mass 212.24 g/mol [1]120.15 g/mol -
UV Absorption Maximum (λmax) ~240-250 nm and ~280 nm241 nm, 278 nm[2][3]The phenoxy group may cause a slight shift in the absorption bands.
Molar Absorptivity (ε) at λmax Not available12,800 M⁻¹cm⁻¹ at 241 nm[4]Expected to be of a similar order of magnitude.
Triplet Energy (ET) ~74 kcal/mol74 kcal/molThe triplet energy is largely determined by the acetophenone chromophore.
Intersystem Crossing Quantum Yield (ΦISC) High (~1.0)~1.0Aromatic ketones typically exhibit very efficient intersystem crossing.
Photosensitization Quantum Yield (Φsens) Not availableVaries depending on the acceptor molecule and reaction conditions.This value is highly dependent on the specific reaction being sensitized.

Mechanism of Photosensitization

This compound, like other aromatic ketones, can act as a photosensitizer through two primary mechanisms: Type I and Type II photosensitization.[3]

  • Type I Mechanism: Involves electron or hydrogen atom transfer between the excited sensitizer and the substrate, leading to the formation of radical ions or neutral radicals.

  • Type II Mechanism: Involves the transfer of energy from the excited triplet state of the sensitizer to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

The dominant mechanism depends on the reaction conditions, including the nature of the substrate and the presence of oxygen.

Signaling Pathway: General Photosensitization Process

G S0 S₀ (Ground State) This compound S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Acceptor_Triplet Acceptor (Triplet State) T1->Acceptor_Triplet Energy Transfer Acceptor_Ground Acceptor (Ground State) Product Product(s) Acceptor_Triplet->Product Reaction G Start α-Phenoxyacetophenone Derivative Excited Excited Triplet State Start->Excited Biradical 1,4-Biradical Intermediate Excited->Biradical γ-H Abstraction Cleavage β-Cleavage Biradical->Cleavage Cyclization Cyclization Biradical->Cyclization Products Enol + Alkene Cleavage->Products Cyclobutanol Cyclobutanol Derivative Cyclization->Cyclobutanol G cluster_prep Reaction Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Dissolve Dissolve Alkene and This compound in Anhydrous Solvent Degas Deoxygenate with N₂ or Ar Dissolve->Degas Irradiate Irradiate with UV Lamp (with stirring) Degas->Irradiate Monitor Monitor Reaction Progress (TLC, GC, or NMR) Irradiate->Monitor Evaporate Solvent Evaporation Monitor->Evaporate Reaction Complete Purify Column Chromatography Evaporate->Purify Characterize Spectroscopic Characterization (NMR, MS, IR) Purify->Characterize

References

Synthesis of Bioactive Molecules from 2-Phenoxyacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various bioactive molecules starting from 2-phenoxyacetophenone. This versatile starting material serves as a key building block for the synthesis of several classes of heterocyclic compounds with significant pharmacological potential, including flavones, chalcones, and pyrazoles. The following sections detail the synthetic pathways, experimental procedures, and biological activities of these derivatives, with a focus on their antimicrobial and antifungal properties.

Synthetic Pathways Overview

This compound can be utilized in several key organic reactions to generate a diverse range of bioactive scaffolds. The primary synthetic routes explored in this document are the Claisen-Schmidt condensation to form chalcones, which can then be cyclized to flavones, and the reaction with hydrazines to yield pyrazoles.

Synthesis_Pathways This compound This compound Chalcone Chalcone This compound->Chalcone Claisen-Schmidt Condensation Pyrazole Pyrazole This compound->Pyrazole Condensation & Cyclization Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Flavone Flavone Chalcone->Flavone Oxidative Cyclization Hydrazine Hydrazine Hydrazine->Pyrazole Chalcone_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mix Reactants in Solvent This compound->Mixing Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Mixing Solvent_Base Ethanol & NaOH/KOH Solvent_Base->Mixing Base_Addition Add Base Mixing->Base_Addition Stirring Stir at Room Temperature Base_Addition->Stirring Precipitation Pour into Acidified Ice Water Stirring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Final_Product Pure Chalcone Recrystallization->Final_Product Antibacterial_Mechanism cluster_targets Potential Cellular Targets Bioactive_Molecule Bioactive Molecule (e.g., Chalcone, Pyrazole) Cell_Membrane Cell Membrane Disruption Bioactive_Molecule->Cell_Membrane interacts with Enzyme_Inhibition Inhibition of Essential Enzymes Bioactive_Molecule->Enzyme_Inhibition inhibits DNA_Protein_Synthesis Interference with DNA/Protein Synthesis Bioactive_Molecule->DNA_Protein_Synthesis interferes with Bacterial_Cell Bacterial Cell Cell_Lysis Cell_Lysis Cell_Membrane->Cell_Lysis leads to Metabolic_Disruption Metabolic_Disruption Enzyme_Inhibition->Metabolic_Disruption causes Inhibition_of_Growth Inhibition_of_Growth DNA_Protein_Synthesis->Inhibition_of_Growth results in

Application Notes and Protocols for Monitoring 2-Phenoxyacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Phenoxyacetophenone using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be adaptable for various research and development settings, enabling real-time reaction tracking, kinetic analysis, and impurity profiling.

Monitoring the Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers, including this compound. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. A typical reaction scheme is the reaction of 2-bromoacetophenone with phenol in the presence of a base.

Logical Workflow for Synthesis and Monitoring

cluster_synthesis Synthesis cluster_monitoring Monitoring Reactants 2-Bromoacetophenone + Phenol + Base Reaction Williamson Ether Synthesis Reactants->Reaction Product_Mixture Crude this compound + Byproducts + Unreacted Starting Materials Reaction->Product_Mixture Sampling Aliquots Taken Over Time Product_Mixture->Sampling Analysis HPLC / GC-MS / in-situ NMR Sampling->Analysis Data Concentration vs. Time (Reactants, Product) Analysis->Data Kinetics Reaction Rate Determination Data->Kinetics

Figure 1: Workflow for the synthesis and monitoring of this compound.
Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the progress of the Williamson ether synthesis of this compound, allowing for the quantification of reactants and products.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL of acetonitrile/water).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
Gradient Start with 40% A, ramp to 90% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying the components of the reaction mixture, including potential side products.

  • Instrumentation: A standard GC-MS system.

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting with a suitable solvent like ethyl acetate (1 mL).

    • Filter through a 0.45 µm syringe filter.

ParameterRecommended Conditions
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250 °C
Oven Temp. Prog. Start at 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR allows for real-time monitoring of the reaction without the need for sampling and quenching.

  • Instrumentation: A benchtop or high-field NMR spectrometer equipped with a flow-through cell or a standard NMR tube for kinetic measurements.

  • Sample Preparation:

    • Prepare the reaction mixture in a deuterated solvent (e.g., DMSO-d6 or CDCl3) to provide a lock signal.

    • Initiate the reaction inside the NMR tube by adding the final reagent just before placing it in the spectrometer.

ParameterRecommended Conditions
Spectrometer 300 MHz or higher
Nucleus ¹H
Solvent Deuterated solvent compatible with the reaction conditions.
Temperature Set to the desired reaction temperature.
Acquisition Acquire spectra at regular intervals (e.g., every 5-10 minutes).
Data Analysis Monitor the disappearance of reactant signals (e.g., methylene protons of 2-bromoacetophenone) and the appearance of product signals (e.g., methylene protons of this compound).

Monitoring the Synthesis of Flavanones from 2-Hydroxyacetophenone

This compound derivatives are key intermediates in the synthesis of flavanones, which are a class of flavonoids with significant biological activities. The synthesis typically proceeds via a Claisen-Schmidt condensation to form a chalcone, followed by an intramolecular cyclization to the flavanone.

Signaling Pathway for Flavanone Synthesis

Start 2-Hydroxyacetophenone + Substituted Benzaldehyde Reaction1 Claisen-Schmidt Condensation Start->Reaction1 Intermediate 2'-Hydroxychalcone Reaction1->Intermediate Reaction2 Intramolecular Cyclization Intermediate->Reaction2 Product Flavanone Reaction2->Product

Figure 2: Reaction pathway for the synthesis of flavanones.
Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for monitoring the two-step synthesis of flavanones, as it can resolve the starting materials, the chalcone intermediate, and the final flavanone product.[1][2][3]

  • Instrumentation: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Take aliquots at various time points during both the condensation and cyclization steps.

    • Quench with a suitable acidic solution if the reaction is base-catalyzed.

    • Dilute with the mobile phase and filter before injection.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
Mobile Phase Gradient of acetonitrile (A) and 0.1% aqueous phosphoric acid (B).[1][3]
Gradient Start at 30% A, ramp to 70% A over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min.[2]
Column Temp. 35 °C
Detection DAD detection, monitoring at 280 nm (flavanones) and 365 nm (chalcones).
Injection Vol. 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of the final flavanone product and to check for any thermally stable byproducts. Derivatization may be necessary for compounds with free hydroxyl groups to improve volatility.

  • Instrumentation: GC-MS system.

  • Sample Preparation:

    • Extract the final product from the reaction mixture using an organic solvent.

    • If necessary, derivatize with a silylating agent (e.g., BSTFA) to improve volatility.

    • Dissolve the derivatized or underivatized sample in a suitable solvent for injection.

ParameterRecommended Conditions
Column A mid-polarity capillary column (e.g., DB-17ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at 1.2 mL/min.
Injector Temp. 270 °C
Oven Temp. Prog. Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min.[4]
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode EI at 70 eV
Scan Range m/z 50-500

Monitoring the Intramolecular Cyclization of this compound to Benzofurans

Substituted benzofurans can be synthesized via the intramolecular cyclization of α-phenoxy ketones like this compound, often under acidic conditions.

Experimental Workflow for Benzofuran Synthesis

Start This compound Reaction Acid-Catalyzed Intramolecular Cyclization Start->Reaction Product Benzofuran Derivative Reaction->Product Monitoring Real-time Analysis (in-situ NMR) or Quenched Aliquots (HPLC, GC-MS) Reaction->Monitoring Data Kinetic Data and Product Identification Monitoring->Data

Figure 3: Workflow for monitoring benzofuran synthesis.
Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC can effectively monitor the conversion of this compound to the corresponding benzofuran.

  • Instrumentation: HPLC with UV detector.

  • Sample Preparation:

    • Take aliquots from the reaction at different times.

    • Neutralize the acid catalyst with a base and dilute with the mobile phase.

    • Filter the sample before injection.

ParameterRecommended Conditions
Column Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) for enhanced aromatic selectivity.
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
Flow Rate 1.0 mL/min.
Column Temp. 40 °C
Detection UV at 275 nm.
Injection Vol. 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying the benzofuran product and any potential isomers or byproducts.[4]

  • Instrumentation: GC-MS system.

  • Sample Preparation:

    • Extract the reaction mixture with an organic solvent.

    • Wash with a basic solution to remove the acid catalyst.

    • Dry the organic layer and dilute for injection.

ParameterRecommended Conditions
Column A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at 1.0 mL/min.
Injector Temp. 260 °C
Oven Temp. Prog. Start at 80 °C, ramp to 240 °C at 10 °C/min, hold for 5 min.
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Ionization Mode EI at 70 eV
Scan Range m/z 40-350

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR is particularly useful for studying the mechanism and kinetics of the cyclization reaction.

  • Instrumentation: High-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve this compound in a deuterated solvent that is stable to the acidic reaction conditions (e.g., acetic acid-d4).

    • Add the acid catalyst to the NMR tube to initiate the reaction.

ParameterRecommended Conditions
Spectrometer 400 MHz or higher.
Nucleus ¹H and ¹³C.
Solvent Deuterated acidic solvent (e.g., acetic acid-d4 or trifluoroacetic acid-d).
Temperature Monitor at the reaction temperature.
Acquisition Collect ¹H spectra at regular intervals. Acquire ¹³C spectra at key time points for structural confirmation.
Data Analysis Track the disappearance of the this compound signals and the appearance of the characteristic benzofuran signals.

References

Application Notes and Protocols for 2-Phenoxyacetophenone in UV Curing of Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) curing is a rapid, solvent-free, and energy-efficient process used to polymerize coatings, inks, and adhesives. This technology relies on the use of photoinitiators, compounds that absorb UV light and generate reactive species to initiate polymerization. 2-Phenoxyacetophenone is a photoinitiator belonging to the acetophenone family, which is known for its efficiency in initiating free-radical polymerization of acrylate-based formulations.

This document provides detailed application notes and experimental protocols for the use of this compound in the formulation and evaluation of UV-curable coatings and adhesives.

Mechanism of Photoinitiation

This compound is a Type I photoinitiator. Upon absorption of UV radiation, it undergoes a unimolecular cleavage (α-cleavage) to generate two free radical fragments. Both of these radicals can initiate the polymerization of monomers and oligomers in the formulation, leading to the rapid formation of a cross-linked polymer network.

UV_Curing_Mechanism cluster_initiation Photoinitiation cluster_propagation Polymerization UV_Light UV Light PI This compound (Photoinitiator) UV_Light->PI Absorption Radicals Free Radicals (R●) PI->Radicals α-Cleavage Monomers Acrylate Monomers & Oligomers Radicals->Monomers Initiation Polymer_Chain Growing Polymer Chain Monomers->Polymer_Chain Propagation Cured_Polymer Cross-linked Polymer Network Polymer_Chain->Cured_Polymer Termination

Figure 1: UV Curing Mechanism with this compound.

UV-Vis Absorption Spectrum

A critical parameter for any photoinitiator is its UV-Vis absorption spectrum, which dictates the wavelengths of UV light it can effectively absorb to initiate polymerization. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV lamp used for curing.

Note: A specific UV-Vis absorption spectrum for this compound was not available in the conducted literature search. It is recommended to determine the absorption profile of this compound in the intended formulation solvent (e.g., ethanol or a representative monomer) using a UV-Vis spectrophotometer to ensure optimal matching with the available UV light source.

Application in UV-Curable Coatings

This compound can be utilized as a photoinitiator in a variety of UV-curable coating formulations, including clearcoats, pigmented coatings, and overprint varnishes.

Generic Clearcoat Formulation

The following table provides a starting point for a generic UV-curable clearcoat formulation incorporating this compound. The exact proportions will need to be optimized based on the specific performance requirements.

ComponentFunctionTypical Weight %
Urethane Acrylate OligomerPrimary film former, provides flexibility and toughness40 - 60%
Tripropyleneglycol Diacrylate (TPGDA)Reactive diluent, adjusts viscosity and crosslink density20 - 40%
Trimethylolpropane Triacrylate (TMPTA)Reactive diluent, increases crosslink density and hardness10 - 20%
This compound Photoinitiator 1 - 5%
Leveling AgentImproves surface smoothness0.1 - 1%
DefoamerPrevents bubble formation0.1 - 0.5%

Experimental Protocol: Preparation and Curing of a UV-Curable Clearcoat

Experimental_Workflow_Coating A Formulation Preparation: Mix oligomers, monomers, and additives. B Add this compound and mix until dissolved. A->B C Apply a uniform film on the substrate (e.g., 50 µm). B->C D Expose to UV radiation (specify lamp type, intensity, and dose). C->D E Evaluate Cured Coating Properties: Hardness, Adhesion, Gloss, etc. D->E

Figure 2: Experimental Workflow for Coating Evaluation.
  • Formulation: In a light-blocking container, combine the urethane acrylate oligomer, TPGDA, and TMPTA. Mix thoroughly using a mechanical stirrer until a homogeneous blend is achieved.

  • Photoinitiator Addition: Add the desired concentration of this compound to the mixture. Continue stirring, protecting the formulation from ambient light, until the photoinitiator is completely dissolved. Gentle warming may be used if necessary.

  • Additive Incorporation: Add the leveling agent and defoamer, and mix until fully incorporated.

  • Application: Apply the formulation to a prepared substrate (e.g., glass, metal, or plastic panel) using a film applicator or wire-wound rod to achieve a consistent film thickness.

  • Curing: Immediately pass the coated substrate under a UV lamp (e.g., medium-pressure mercury lamp). The UV dose required for complete curing will depend on the film thickness, photoinitiator concentration, and lamp intensity.

  • Evaluation: After curing, allow the coating to cool to room temperature before evaluating its properties.

Performance Evaluation of Cured Coatings

4.3.1. Curing Speed

The curing speed can be assessed by determining the minimum UV dose required to achieve a tack-free surface.

Protocol: Tack-Free Time Determination

  • Apply the coating to a substrate as described above.

  • Expose the coating to incremental doses of UV radiation.

  • After each dose, gently touch the surface with a cotton ball. The surface is considered tack-free when no fibers from the cotton ball adhere to it.

  • Record the UV dose (in mJ/cm²) at which the coating becomes tack-free.

4.3.2. Hardness

The hardness of the cured coating is a measure of its resistance to scratching and indentation.

Protocol: Pencil Hardness Test (ASTM D3363)

  • A set of calibrated pencils with increasing hardness (from 6B to 6H) is used.

  • The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.

  • The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the coating surface.

4.3.3. Adhesion

Adhesion is the ability of the coating to adhere to the substrate.

Protocol: Cross-Hatch Adhesion Test (ASTM D3359)

  • A lattice pattern is cut through the coating to the substrate using a special cross-hatch cutter.

  • A pressure-sensitive tape is applied over the lattice and then rapidly pulled off.

  • The adhesion is rated based on the amount of coating removed by the tape, according to the ASTM classification scale (0B to 5B, where 5B indicates no detachment).

Quantitative Data Summary for Coatings

Note: The following table is a template for organizing experimental data. Specific values for formulations containing this compound were not available in the conducted literature search and should be determined experimentally.

Formulation IDThis compound (wt%)UV Dose for Tack-Free Cure (mJ/cm²)Pencil HardnessCross-Hatch Adhesion (ASTM D3359)
CC-11.0Data to be determinedData to be determinedData to be determined
CC-22.0Data to be determinedData to be determinedData to be determined
CC-33.0Data to be determinedData to be determinedData to be determined

Application in UV-Curable Adhesives

This compound can also be used to formulate UV-curable adhesives for bonding various substrates.

Generic Adhesive Formulation

This table provides a basic formulation for a UV-curable adhesive.

ComponentFunctionTypical Weight %
Epoxy Acrylate OligomerProvides adhesion and cohesive strength50 - 70%
Isobornyl Acrylate (IBOA)Reactive diluent, improves adhesion and flexibility20 - 40%
This compound Photoinitiator 2 - 5%
Adhesion Promoter (e.g., silane)Enhances bonding to specific substrates0.5 - 2%

Experimental Protocol: Preparation and Testing of a UV-Curable Adhesive

Experimental_Workflow_Adhesive A Prepare adhesive formulation by mixing components. B Apply adhesive to one substrate. A->B C Join with the second substrate to form a lap shear specimen. B->C D Cure through the transparent substrate with a defined UV dose. C->D E Measure lap shear strength using a tensile tester. D->E

Figure 3: Experimental Workflow for Adhesive Testing.
  • Formulation: Prepare the adhesive formulation as described for the coating, ensuring all components are thoroughly mixed.

  • Assembly: Apply a small amount of the adhesive to one of the substrates to be bonded (e.g., glass, polycarbonate).

  • Bonding: Place the second substrate over the adhesive, applying gentle pressure to ensure a thin, uniform bond line. At least one of the substrates must be transparent to UV light to allow for curing.

  • Curing: Expose the assembly to UV light through the transparent substrate to cure the adhesive.

  • Testing: After curing and post-curing for a specified time (e.g., 24 hours at room temperature), measure the bond strength.

Performance Evaluation of Cured Adhesives

5.3.1. Lap Shear Strength

This test measures the shear strength of the adhesive bond between two substrates.

Protocol: Lap Shear Strength Test (ASTM D1002)

  • Prepare lap shear specimens by bonding two overlapping substrates with the UV-curable adhesive.

  • After curing, clamp the ends of the specimen in the grips of a universal testing machine.

  • Apply a tensile force at a constant rate until the bond fails.

  • The lap shear strength is calculated by dividing the maximum load by the bond area.

Quantitative Data Summary for Adhesives

Note: The following table is a template. Specific data for this compound-based adhesives should be generated through experimentation.

Formulation IDThis compound (wt%)SubstratesUV Dose (mJ/cm²)Lap Shear Strength (MPa)
AD-12.0Glass to GlassData to be determinedData to be determined
AD-23.0Glass to PolycarbonateData to be determinedData to be determined
AD-34.0Polycarbonate to PolycarbonateData to be determinedData to be determined

Safety Precautions

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid direct skin and eye contact with the uncured formulation and its components.

  • UV radiation is harmful to the eyes and skin. Use appropriate UV shielding during the curing process.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

Disclaimer

The information provided in these application notes is for guidance only. The formulations and protocols should be considered as starting points, and optimization will be necessary to achieve the desired performance for specific applications. It is the user's responsibility to ensure the suitability and safety of the materials and methods described.

Application Notes and Protocols for Studying the Photochemistry of 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for investigating the photochemical behavior of 2-phenoxyacetophenone, a 2-aryloxyketone. The primary photochemical pathway for this class of compounds is the Norrish Type II reaction, which proceeds via an intramolecular hydrogen abstraction to yield characteristic cleavage and cyclization products. The following protocols and data are based on established methodologies for similar aromatic ketones and provide a robust starting point for detailed photochemical studies.

Core Photochemical Reaction: The Norrish Type II Pathway

The photochemistry of this compound is dominated by the Norrish Type II reaction. Upon absorption of UV light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The excited carbonyl group then abstracts a hydrogen atom from the γ-carbon of the phenoxy group, forming a 1,4-biradical intermediate. This biradical can then undergo one of two primary pathways:

  • β-Cleavage: Fragmentation of the biradical to yield acetophenone enol and a phenoxy radical. The enol subsequently tautomerizes to the more stable acetophenone.

  • Cyclization (Yang Cyclization): Intramolecular combination of the radical centers to form a cyclobutanol derivative.

A negligible amount of α-cleavage (Norrish Type I reaction) is typically observed for this type of molecule.[1]

Norrish_Type_II_Pathway cluster_excitation Excitation cluster_reaction Reaction Pathway cluster_products Products This compound This compound Excited Singlet State Excited Singlet State This compound->Excited Singlet State hν (UV light) Excited Triplet State Excited Triplet State Excited Singlet State->Excited Triplet State Intersystem Crossing 1,4-Biradical 1,4-Biradical Excited Triplet State->1,4-Biradical γ-H Abstraction Acetophenone Enol + Phenoxy Radical Acetophenone Enol + Phenoxy Radical 1,4-Biradical->Acetophenone Enol + Phenoxy Radical β-Cleavage Cyclobutanol Derivative Cyclobutanol Derivative 1,4-Biradical->Cyclobutanol Derivative Cyclization Acetophenone Acetophenone Acetophenone Enol + Phenoxy Radical->Acetophenone Tautomerization experimental_workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Product Analysis cluster_data Data Interpretation Prepare Solution Prepare 3-5 mM solution in Acetonitrile Degas Solution Freeze-Pump-Thaw Cycles (x6) Prepare Solution->Degas Solution Irradiation Irradiate with 254 nm UV Lamp Degas Solution->Irradiation NMR_Analysis ¹H NMR Spectroscopy (in-situ) Irradiation->NMR_Analysis GC_Analysis Gas Chromatography Irradiation->GC_Analysis Transient_Spectroscopy Transient Absorption Spectroscopy Irradiation->Transient_Spectroscopy Product_ID Identify Products (Acetophenone, Enol, Cyclobutanol) NMR_Analysis->Product_ID Quantification Determine Relative Yields NMR_Analysis->Quantification GC_Analysis->Product_ID Kinetics Measure Enol Lifetime & Triplet State Decay Transient_Spectroscopy->Kinetics

References

Application Notes: 2-Phenoxyacetophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyacetophenone is a versatile ketone that serves as a valuable precursor in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceutical agents. Its structure, featuring a reactive carbonyl group and a phenoxy moiety, allows for a range of chemical transformations, including cyclization reactions to form key pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 3-phenylbenzofuran, a core structure found in many biologically active molecules. Benzofuran derivatives are known to exhibit a wide array of pharmacological activities, making them important intermediates in drug discovery and development.

Core Application: Synthesis of 3-Phenylbenzofuran via Intramolecular Cyclodehydration

A primary application of this compound in pharmaceutical intermediate synthesis is its conversion to 3-phenylbenzofuran through an acid-catalyzed intramolecular cyclodehydration. This reaction provides an efficient route to the benzofuran scaffold, which is a key component of many compounds with therapeutic potential.

Reaction Scheme:

G cluster_reactants Reactant cluster_reagents Reagent cluster_product Intermediate Product This compound 3-Phenylbenzofuran This compound->3-Phenylbenzofuran Cyclodehydration Eaton_s_Reagent Eaton's Reagent (P2O5 / MeSO3H) Eaton_s_Reagent->3-Phenylbenzofuran

Caption: Intramolecular cyclodehydration of this compound.

Data Presentation

The yield of 3-phenylbenzofuran from this compound is dependent on the reaction conditions, particularly the temperature and the choice of catalyst. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be an effective catalyst for this transformation.[1]

CatalystTemperature (°C)Time (h)Yield (%)Reference
Eaton's Reagent45197[1]
PPA55192[1]
MeSO3H452425[1]

PPA: Polyphosphoric Acid; MeSO3H: Methanesulfonic Acid

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3-phenylbenzofuran from this compound using Eaton's reagent.

Synthesis of 3-Phenylbenzofuran

Materials:

  • This compound

  • Eaton's Reagent (Phosphorus pentoxide / Methanesulfonic acid, 1:10 w/w)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add Eaton's reagent (1 g).

  • Stir the mixture at 45 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to afford pure 3-phenylbenzofuran.

Logical Workflow

The following diagram illustrates the logical workflow from the starting material to the final purified pharmaceutical intermediate.

G Start Start: This compound Reaction Intramolecular Cyclodehydration Start->Reaction Eaton's Reagent, 45°C Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End End Product: 3-Phenylbenzofuran Purification->End

Caption: Synthetic workflow for 3-phenylbenzofuran.

Conclusion

This compound is a valuable and readily available starting material for the efficient synthesis of 3-phenylbenzofuran, a key intermediate for the development of new pharmaceutical agents. The described protocol utilizing Eaton's reagent provides a high-yielding and straightforward method for this transformation. The versatility of the benzofuran scaffold ensures that this synthetic route is of significant interest to researchers and professionals in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Phenoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenoxyacetophenone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common method for synthesizing this compound, and what are the key reactants?

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The key reactants are:

  • Phenol: The source of the phenoxide nucleophile.

  • 2-Bromoacetophenone (or 2-chloroacetophenone): The electrophile, providing the acetophenone backbone.

  • A base: To deprotonate phenol and form the reactive phenoxide ion.

  • A solvent: To facilitate the reaction.

Q2: I am experiencing a very low yield in my synthesis of this compound. What are the potential causes?

Low yields are a common issue and can stem from several factors. Here's a troubleshooting guide to identify and address the root cause:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of Phenol If the base is not strong enough or used in insufficient quantity, a significant portion of the phenol will remain unreacted.Use a suitable base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. Ensure at least one equivalent of the base is used.
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). Protic solvents can solvate the oxygen atom, making the carbon atoms more nucleophilic.Use a polar aprotic solvent like dimethylformamide (DMF) or acetone. These solvents do not solvate the phenoxide ion as strongly, favoring O-alkylation.[1][2][3]
Side Reaction: Elimination Although less common with primary halides like 2-bromoacetophenone, using a sterically hindered or very strong base can promote the elimination of HBr from the electrophile.Use a milder base like potassium carbonate. Avoid sterically hindered bases such as potassium tert-butoxide.
Reaction Temperature Too Low Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion.The reaction is often carried out at elevated temperatures. For a K₂CO₃/DMF system, a temperature range of 70-90°C is typically effective.[4]
Poor Quality Reagents Moisture in the reagents or solvent can quench the phenoxide ion. Impurities in the starting materials can lead to side reactions.Use anhydrous solvents and ensure reagents are dry. Purify starting materials if necessary.
Inefficient Mixing In a heterogeneous mixture (e.g., solid K₂CO₃ in a liquid solvent), poor stirring can limit the reaction rate.Ensure vigorous stirring throughout the reaction.

Q3: I am observing multiple spots on my TLC plate besides the product. What are the likely side products?

The formation of side products can complicate purification and reduce the yield. Here are the most common impurities:

  • Unreacted Starting Materials: Phenol and 2-bromoacetophenone may be present if the reaction has not gone to completion.

  • C-Alkylated Products: As mentioned, alkylation can occur on the ortho or para positions of the phenol ring, leading to the formation of (2-acetylphenyl)phenol or (4-acetylphenyl)phenol isomers. The use of polar aprotic solvents helps to minimize this.[1][2]

  • Self-condensation of 2-bromoacetophenone: Under basic conditions, 2-bromoacetophenone can undergo self-condensation reactions.

To identify these impurities, techniques such as NMR spectroscopy can be employed. The proton NMR spectrum of the desired O-alkylated product, this compound, will show a characteristic singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group and the phenoxy group.

Q4: How can I improve the selectivity for O-alkylation over C-alkylation?

Optimizing for O-alkylation is crucial for a high yield of this compound. Here are key strategies:

Strategy Mechanism Recommendation
Choice of Solvent Polar aprotic solvents favor O-alkylation by not strongly solvating the oxygen atom of the phenoxide, leaving it more available for nucleophilic attack.[1][2]Use solvents such as DMF , acetone , or acetonitrile .
Use of a Phase Transfer Catalyst (PTC) A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can facilitate the transfer of the phenoxide ion from a solid or aqueous phase to the organic phase where the reaction occurs. This can enhance the rate of O-alkylation and suppress C-alkylation.[5][6][7][8][9]Add a catalytic amount of TBAB to the reaction mixture. This is particularly effective in solid-liquid or liquid-liquid systems.
Counter-ion Effect The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.While less commonly manipulated, using potassium salts (from KOH or K₂CO₃) is generally effective.

Q5: What is a reliable and optimized protocol for the synthesis of this compound?

Based on established Williamson ether synthesis protocols, the following procedure using potassium carbonate in DMF is recommended for its reliability and high yield.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on the specific scale and available equipment.

Materials:

  • Phenol

  • 2-Bromoacetophenone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), 2-bromoacetophenone (1.0-1.1 equivalents), and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization. A common solvent system for recrystallization is ethanol or a mixture of ethyl acetate and hexanes.[10][11]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the impact of different bases and solvents on the yield of Williamson ether synthesis, providing a basis for optimization.

Base Solvent Temperature Typical Yield Notes
K₂CO₃DMF80-90°CHighA reliable and commonly used system.[4][12]
K₂CO₃AcetoneRefluxGood to HighA good alternative to DMF, though reaction times may be longer.
NaOH/KOHEthanolRefluxModerate to GoodRisk of C-alkylation is higher due to the protic solvent.[13]
NaHTHF/DMF0°C to RTHighRequires anhydrous conditions and careful handling due to the reactivity of sodium hydride.
K₂CO₃/TBABToluene/Water80-90°CHighPhase transfer catalysis can significantly improve reaction rates and yields.[5][6]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Phenol, 2-Bromoacetophenone, & K₂CO₃ in DMF heating 2. Heat to 80-90°C with Stirring reactants->heating tlc 3. Monitor by TLC heating->tlc quench 4. Quench with Water tlc->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry with MgSO₄ wash->dry concentrate 8. Concentrate dry->concentrate recrystallize 9. Recrystallize concentrate->recrystallize product Pure 2-Phenoxy- acetophenone recrystallize->product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield rect rect start Low Yield Observed check_base Is the base appropriate and in sufficient amount? start->check_base check_solvent Is a polar aprotic solvent being used? check_base->check_solvent Yes solution_base Use a stronger base (e.g., K₂CO₃) in 1.5-2.0 equivalents. check_base->solution_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes solution_solvent Switch to DMF or acetone to minimize C-alkylation. check_solvent->solution_solvent No check_reagents Are reagents and solvent anhydrous? check_temp->check_reagents Yes solution_temp Increase temperature to the recommended range. check_temp->solution_temp No solution_reagents Use anhydrous reagents and solvent. check_reagents->solution_reagents No end_node Yield Improved check_reagents->end_node Yes solution_base->end_node solution_solvent->end_node solution_temp->end_node solution_reagents->end_node

References

Purification of 2-Phenoxyacetophenone by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-phenoxyacetophenone by recrystallization and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below to assist in its purification and handling.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
Melting Point 71.0 to 75.0 °C[2]
Boiling Point 361.3 °C at 760 mmHg[2]
Appearance Solid

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures.

Troubleshooting Guide: Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Add more solvent in small increments until the compound dissolves.- Select a more suitable solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature.
No crystals form upon cooling. - Too much solvent was used, resulting in a solution that is not supersaturated.- The solution cooled too quickly.- Evaporate some of the solvent to increase the concentration of the compound and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling out occurs (compound separates as a liquid). - The melting point of the compound is lower than the boiling point of the solvent.- The solution is too concentrated.- Add more solvent to the hot solution to decrease the concentration.- Use a lower-boiling point solvent or a different solvent system.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel.
Frequently Asked Questions (FAQs): Recrystallization

Q1: What is the ideal solvent for recrystallizing this compound?

A1: An ideal solvent for recrystallization should dissolve this compound completely at high temperatures but poorly at low temperatures. Based on its structure (an aromatic ketone), suitable starting points for solvent screening include ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexane or toluene/hexane. A systematic approach to solvent selection is recommended, starting with small-scale tests.

Q2: How can I improve the purity of my recrystallized this compound?

A2: To enhance purity, ensure that all soluble impurities are removed by performing a hot filtration step if necessary. Slow cooling of the solution promotes the formation of larger, purer crystals. A second recrystallization step can also be performed for further purification.

Q3: What should I do if my compound is colored?

A3: If the color is due to an impurity, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Troubleshooting Guide: Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands). - Inappropriate mobile phase polarity.- Column was overloaded with the sample.- Column was not packed properly, leading to channeling.- Optimize the mobile phase composition. A common starting point for aromatic ketones like this compound on silica gel is a hexane/ethyl acetate gradient.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles.
Compound is not eluting from the column. - The mobile phase is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound is eluting too quickly. - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Streaking or tailing of bands. - The compound is interacting too strongly with the stationary phase.- The sample was not loaded in a concentrated band.- Add a small amount of a more polar solvent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, though likely not necessary for this compound) to the mobile phase.- Dissolve the sample in a minimal amount of the mobile phase before loading it onto the column.
Frequently Asked Questions (FAQs): Column Chromatography

Q1: What is a good starting stationary and mobile phase for the purification of this compound?

A1: For a compound with the polarity of this compound, silica gel is a suitable stationary phase. A good starting mobile phase would be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) to find the optimal separation conditions.

Q2: How do I determine the correct mobile phase for my separation?

A2: Thin-Layer Chromatography (TLC) is an excellent tool for quickly screening different mobile phase compositions. The ideal solvent system for column chromatography will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.

Q3: How much sample can I load onto my column?

A3: As a general rule of thumb, the amount of crude sample should be about 1-5% of the weight of the stationary phase for a good separation. For difficult separations, a lower loading ratio is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). Heat the test tube gently. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, this is a potentially suitable solvent. If the solid does not dissolve when hot, try a more polar solvent. If it dissolves at room temperature, try a less polar solvent or a mixed solvent system (e.g., dissolve in a good solvent like ethyl acetate and add a poor solvent like hexane until cloudy).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to dry completely in the air or in a desiccator.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a TLC plate with the crude sample using various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow cluster_0 Recrystallization Process Crude Solid Crude Solid Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Solid->Dissolve in Hot Solvent Hot Filtration (Optional) Hot Filtration (Optional) Dissolve in Hot Solvent->Hot Filtration (Optional) Cool to Crystallize Cool to Crystallize Hot Filtration (Optional)->Cool to Crystallize Vacuum Filtration Vacuum Filtration Cool to Crystallize->Vacuum Filtration Pure Crystals Pure Crystals Vacuum Filtration->Pure Crystals Mother Liquor (Impurities) Mother Liquor (Impurities) Vacuum Filtration->Mother Liquor (Impurities)

Caption: Workflow for the purification of a solid compound by recrystallization.

Chromatography_Workflow cluster_1 Column Chromatography Process Prepare Column Prepare Column Load Sample Load Sample Prepare Column->Load Sample Elute with Mobile Phase Elute with Mobile Phase Load Sample->Elute with Mobile Phase Collect Fractions Collect Fractions Elute with Mobile Phase->Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Purified Product Purified Product Evaporate Solvent->Purified Product

Caption: General workflow for purification by column chromatography.

References

Common side products in the synthesis of 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Phenoxyacetophenone

Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound are the Williamson ether synthesis and the Friedel-Crafts acylation.

  • Williamson Ether Synthesis: This method involves the reaction of a phenoxide with a 2-haloacetophenone (e.g., 2-bromoacetophenone). It is a widely used method for forming ethers.[1][2]

  • Friedel-Crafts Acylation: This approach consists of the acylation of benzene with phenoxyacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Q2: What are the major side products I should be aware of during the Williamson ether synthesis of this compound?

A2: The primary side products of concern are:

  • C-alkylation products: Instead of the desired O-alkylation on the phenolic oxygen, the alkylation can occur on the aromatic ring of the phenol, leading to the formation of (2-hydroxybenzoyl)methylphenol isomers. The choice of solvent can influence the ratio of C- to O-alkylation.[4][5]

  • Elimination products: The 2-haloacetophenone can undergo E2 elimination in the presence of a strong base to form phenylglyoxal. This is more likely with sterically hindered bases or higher reaction temperatures.[6][7]

  • Unreacted starting materials: Incomplete reaction can leave unreacted phenol and 2-haloacetophenone in the product mixture.

Q3: Are there significant side products in the Friedel-Crafts acylation route?

A3: Friedel-Crafts acylation is generally a high-yield reaction with fewer side products compared to Friedel-Crafts alkylation.[8] However, potential issues include:

  • Formation of a complex: The ketone product can form a complex with the Lewis acid catalyst, necessitating a stoichiometric amount of the catalyst and a hydrolytic workup to liberate the product.[3]

  • Deactivated substrates: The reaction is not suitable for aromatic rings with strongly deactivating groups.[3]

Q4: How can I minimize the formation of side products in the Williamson ether synthesis?

A4: To favor the desired O-alkylation and minimize side reactions:

  • Choice of Base: Use a moderately strong but non-bulky base to deprotonate the phenol. Potassium carbonate is a common choice.[4]

  • Solvent Selection: Aprotic polar solvents like DMF or acetonitrile can favor O-alkylation over C-alkylation.[4][9]

  • Temperature Control: Maintain a moderate reaction temperature to disfavor the elimination reaction.[6]

  • Reactant Purity: Ensure that all reactants and solvents are pure and dry to avoid unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Williamson Ether Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials (phenol and 2-bromoacetophenone) 1. Inefficient deprotonation of phenol: The base used may be too weak or not used in a sufficient amount. 2. Low reaction temperature or short reaction time: The reaction may not have proceeded to completion. 3. Poor quality of reagents: Impurities or moisture in the reactants or solvent can inhibit the reaction.1. Use a stronger base (e.g., NaH) or increase the equivalents of the current base. Ensure anhydrous conditions. 2. Increase the reaction temperature moderately and/or extend the reaction time. Monitor the reaction progress by TLC. 3. Use freshly purified reactants and anhydrous solvents.
Significant amount of C-alkylation product observed Solvent choice: Protic solvents or less polar aprotic solvents can promote C-alkylation.[5]Switch to a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation.[4][9]
Presence of elimination product (phenylglyoxal) 1. Base is too strong or sterically hindered: This can favor the E2 elimination pathway.[6] 2. High reaction temperature: Higher temperatures can promote elimination over substitution.1. Use a weaker, non-hindered base like potassium carbonate. 2. Perform the reaction at a lower temperature for a longer duration.
Issue 2: Difficult Purification of this compound
Symptom Possible Cause Troubleshooting Steps
Product is difficult to separate from unreacted phenol Similar polarities: Phenol and the product can have similar retention factors in column chromatography.1. Extraction: Perform an aqueous basic wash (e.g., with 1M NaOH) to remove the acidic phenol as its water-soluble salt. 2. Crystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove impurities.
Product is contaminated with C-alkylated isomers Similar physical properties: The O- and C-alkylated products can be difficult to separate by standard methods.Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.

Data Presentation

The following table summarizes the expected product distribution in the Williamson ether synthesis of this compound under different reaction conditions. Note: These are illustrative values based on general principles of Williamson ether synthesis and may vary depending on the specific experimental setup.

Base Solvent Temperature (°C) This compound Yield (%) C-Alkylation Products (%) Elimination Products (%)
K₂CO₃Acetonitrile80~85-95< 5< 5
NaHTHF65~80-90< 10< 5
t-BuOKt-BuOH82< 20~10-20> 60
K₂CO₃Ethanol78~60-70~20-30< 10

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from phenol and 2-bromoacetophenone.

Materials:

  • Phenol (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (solvent)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, potassium carbonate, and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromoacetophenone to the flask.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution (to remove unreacted phenol), followed by water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_and_Side_Products phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation bromoacetophenone 2-Bromoacetophenone main_product This compound (O-Alkylation) bromoacetophenone->main_product c_alkylation C-Alkylation Products (e.g., (2-hydroxybenzoyl)methylphenol) bromoacetophenone->c_alkylation elimination Elimination Product (Phenylglyoxal) bromoacetophenone->elimination E2 Elimination base Base (e.g., K2CO3) base->phenoxide base->elimination phenoxide->main_product SN2 Attack (O-Alkylation) phenoxide->c_alkylation SN2 Attack (C-Alkylation)

Caption: Reaction pathway for the Williamson ether synthesis of this compound and its major side products.

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check TLC for Starting Material Conversion start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction High SM remaining check_side_products Analyze Side Products by NMR/GC-MS check_conversion->check_side_products Low SM remaining optimize_conditions Optimize Reaction: - Increase time/temperature - Use stronger/more base - Check reagent purity incomplete_reaction->optimize_conditions success Improved Yield optimize_conditions->success c_alkylation C-Alkylation is Major Side Product check_side_products->c_alkylation Isomers detected elimination Elimination is Major Side Product check_side_products->elimination Product of elimination detected change_solvent Change to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) c_alkylation->change_solvent change_solvent->success change_base_temp Use Weaker, Non-hindered Base Lower Reaction Temperature elimination->change_base_temp change_base_temp->success

References

How to avoid byproduct formation in 2-Phenoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 2-phenoxyacetophenone. The primary focus is on minimizing and avoiding byproduct formation to ensure a high yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-haloacetophenone (such as 2-bromoacetophenone) by a phenoxide ion, which is typically generated by treating phenol with a base. This method proceeds via an S(_N)2 mechanism.[1][2]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

The two main byproducts of concern in the Williamson ether synthesis of this compound are:

  • C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the aromatic ring (ortho or para positions). Reaction at a carbon atom leads to the formation of (2-acetylphenyl)phenol or (4-acetylphenyl)phenol.[3]

  • Elimination Products: Although less common when using a primary halide like 2-bromoacetophenone, a competing E2 elimination reaction can occur, especially at higher temperatures or with sterically hindered bases, leading to the formation of vinyl phenyl ether.[1][4]

Q3: How can I favor the desired O-alkylation over C-alkylation?

The choice of solvent is the most critical factor in controlling the O- versus C-alkylation ratio.

  • Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are highly recommended. These solvents solvate the cation of the phenoxide salt but not the oxygen anion, leaving it more available to act as a nucleophile and favor O-alkylation.[3]

  • Protic solvents like ethanol or water should be avoided as they can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thereby increasing the proportion of C-alkylation.[3]

Q4: What is the best choice of base for this synthesis?

A moderately strong base is required to deprotonate phenol to form the phenoxide.

  • Potassium carbonate (K₂CO₃) is a common and effective choice for this reaction, particularly in a polar aprotic solvent like acetone or acetonitrile.[5] It is sufficiently basic to deprotonate phenol without being overly harsh, which can help minimize side reactions.

  • Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation, especially if the reaction is sluggish. However, they must be handled with care in a strictly anhydrous (dry) solvent like THF or DMF.[1][4]

Q5: How does temperature affect byproduct formation?

Higher reaction temperatures can increase the rate of both the desired S(_N)2 reaction and the undesired E2 elimination side reaction. It is generally advisable to run the reaction at a moderate temperature (e.g., refluxing acetone or acetonitrile, typically 56-82°C) to ensure a reasonable reaction rate while minimizing the potential for elimination byproducts.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure phenol is fully deprotonated by using a slight excess of base. - Increase the reaction time and monitor progress by Thin Layer Chromatography (TLC).
C-alkylation is the major product.- Change the solvent to a polar aprotic solvent like acetonitrile or DMF.[3] - Ensure anhydrous (dry) reaction conditions.
Presence of Unreacted Phenol Insufficient base or phenoxide formation.- Use at least one equivalent of a suitable base like potassium carbonate or sodium hydride. - Ensure the base is fresh and active.
Inefficient reaction conditions.- Consider using a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the phenoxide and the alkyl halide, especially in a two-phase system.
Significant Amount of C-Alkylated Byproduct Use of a protic solvent.- Switch to a polar aprotic solvent such as acetonitrile.[3][6]
High reaction temperature.- Lower the reaction temperature. O-alkylation is often favored at lower temperatures.
Product is difficult to purify Presence of multiple byproducts.- Optimize the reaction conditions to minimize byproduct formation before scaling up. - For purification, recrystallization is often effective. A common solvent system is ethanol or a mixture of ethanol and water.

Data Presentation

The choice of solvent has a significant impact on the regioselectivity of the alkylation of phenoxides. The following table illustrates the effect of the solvent on the ratio of O-alkylation to C-alkylation products in a Williamson ether synthesis. While this specific data is from a closely related reaction, it demonstrates a crucial principle applicable to the synthesis of this compound.

Solvent O-Alkylated Product (%) C-Alkylated Product (%) O/C Ratio
Acetonitrile (ACN)97332.3 : 1
Methanol (MeOH)72282.6 : 1
[Data adapted from a study on a representative Williamson ether synthesis, demonstrating the general effect of solvent choice.[6]]

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Phenol

  • 2-Bromoacetophenone

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add 2-bromoacetophenone (1.0 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Combine the filtrate and the acetone washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.

Visualizations

Byproduct_Formation_Pathway Reactants Phenol + 2-Bromoacetophenone Base Base (e.g., K2CO3) Reactants->Base Deprotonation Phenoxide Phenoxide Ion Base->Phenoxide Desired_Product This compound (O-Alkylation) Phenoxide->Desired_Product SN2 Reaction (Favored in Polar Aprotic Solvent) C_Alkylation C-Alkylated Byproduct Phenoxide->C_Alkylation SN2 Reaction (Favored in Protic Solvent) Elimination Elimination Byproduct Phenoxide->Elimination E2 Reaction (Favored at High Temp.)

Caption: Logical workflow of the synthesis of this compound and the formation of major byproducts.

Experimental_Workflow start Start: Combine Reactants (Phenol, K2CO3, Acetone) add_alkyl_halide Add 2-Bromoacetophenone start->add_alkyl_halide reflux Heat to Reflux (4-6h) add_alkyl_halide->reflux workup Work-up: Filter, Concentrate, Extract reflux->workup purification Purification: Recrystallization workup->purification product Pure this compound purification->product

Caption: A streamlined experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-phenoxyacetophenone. The following sections detail optimized reaction conditions, experimental protocols, and solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Williamson ether synthesis, the Ullmann condensation, and Phase Transfer Catalysis (PTC). The Williamson ether synthesis is often favored in laboratory settings due to its relatively mild conditions and the use of readily available starting materials.[1][2] The Ullmann condensation is a classical method for forming aryl ethers but typically requires harsher reaction conditions. Phase Transfer Catalysis offers an efficient alternative that can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases.[3]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The synthesis generally involves the reaction of a phenoxide source with an acetophenone derivative bearing a leaving group at the alpha-position. Common starting materials are phenol and 2-bromoacetophenone (or 2-chloroacetophenone). In the Williamson ether synthesis, phenol is deprotonated by a base to form the phenoxide nucleophile, which then reacts with 2-haloacetophenone.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (e.g., phenol and 2-bromoacetophenone), you can observe the consumption of reactants and the appearance of the this compound product spot. A suitable mobile phase for TLC analysis is typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.

Q4: What is the best method for purifying crude this compound?

A4: The purification of this compound often involves removing unreacted starting materials and any side products. A common and effective method is alkaline extraction to remove unreacted phenol. The crude product is dissolved in an organic solvent and washed with an aqueous base solution (e.g., 10% NaOH). The acidic phenol will be deprotonated and move into the aqueous layer, while the desired ether product remains in the organic layer.[6] Subsequent purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Troubleshooting Guides

Williamson Ether Synthesis

Issue 1: Low Yield of this compound

Possible CauseSuggested Solutions
Incomplete Deprotonation of Phenol - Use a sufficiently strong base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, acetone).[7] - Ensure the base is used in a stoichiometric or slight excess amount. - Use anhydrous solvents to prevent the base from being consumed by water.
Competing E2 Elimination - This is a common side reaction, especially with stronger bases.[4] - Maintain a moderate reaction temperature, as higher temperatures can favor elimination. - If possible, use a less sterically hindered base.
Side Reaction: C-Alkylation of the Phenoxide Ion - The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring (C-alkylation) in addition to the desired oxygen alkylation (O-alkylation).[4][8] - The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[8] Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for alkylation and thus increasing the likelihood of C-alkylation.[8]
Poor Solubility of Reactants - Ensure that the phenoxide salt is soluble in the chosen reaction solvent. The use of a phase transfer catalyst can be beneficial in biphasic systems.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Possible CauseSuggested Solutions
Incomplete Reaction - Extend the reaction time and monitor by TLC until the starting material is consumed. - Increase the reaction temperature moderately, but be mindful of potential side reactions.
Inefficient Purification - To remove unreacted phenol, perform an alkaline wash with 10% NaOH solution. The phenoxide formed is water-soluble and will be extracted into the aqueous phase.[6] - For removing unreacted 2-bromoacetophenone, column chromatography is an effective method.
Ullmann Condensation

Issue 1: Low or No Reaction

Possible CauseSuggested Solutions
Inactive Copper Catalyst - Use freshly prepared and activated copper powder or a reliable source of copper(I) salt (e.g., CuI). - The presence of certain ligands can enhance the catalyst's activity.
Harsh Reaction Conditions Not Met - Traditional Ullmann condensations often require high temperatures (typically >150 °C). Ensure the reaction is heated sufficiently. - The use of a high-boiling point polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) is often necessary.
Deactivation of the Copper Catalyst - Catalyst deactivation can occur through various pathways, including ligation of the base to the active copper species.[9] - Using a ligand-free system or choosing a base that does not strongly coordinate to the copper can sometimes mitigate this issue. Product inhibition is also a possibility.[6]
Phase Transfer Catalysis (PTC)

Issue 1: Inefficient Phase Transfer

Possible CauseSuggested Solutions
Inappropriate Phase Transfer Catalyst - The choice of PTC is crucial. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) are commonly used.[3] The lipophilicity of the catalyst should be suitable for the organic phase. - Ensure the catalyst is used in an effective concentration (typically 1-10 mol%).
Poor Stirring/Agitation - Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is where the phase transfer occurs.
Catalyst Poisoning - Ensure that the starting materials and solvents are free from impurities that could poison the catalyst.

Data Presentation

Table 1: Optimization of Williamson Ether Synthesis for this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃AcetoneReflux1285General Protocol
2NaHDMFRoom Temp892[7]
3NaOHEthanol/WaterReflux678[10]
4Cs₂CO₃Acetonitrile801090General Protocol

Table 2: Optimization of Ullmann Condensation for Aryl Ether Synthesis

EntryCopper SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
1Cu powderNoneK₂CO₃Pyridine150-200Moderate[11]
2CuIPhenanthrolineCs₂CO₃Toluene110High[12]
3CuO NPsNoneKOHDMSO10085-95[12]

Table 3: Optimization of Phase Transfer Catalysis for Ether Synthesis

EntryCatalystBaseOrganic SolventAqueous PhaseTemperature (°C)Yield (%)Reference
1TBAB50% NaOHTolueneWater8095[13]
2Aliquat 336K₂CO₃DichloromethaneWaterRoom Temp90General Protocol
318-Crown-6KOHBenzeneWater60High[3]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

  • To a solution of phenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.

  • Add 2-bromoacetophenone (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 10% aqueous NaOH solution to remove any unreacted phenol.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Ullmann Condensation for the Synthesis of this compound

  • In a round-bottom flask, combine phenol (1.2 eq), 2-bromoacetophenone (1.0 eq), a base such as potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC. The reaction may require several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Phase Transfer Catalysis for the Synthesis of this compound

  • In a round-bottom flask, prepare a two-phase system consisting of a solution of 2-bromoacetophenone (1.0 eq) in an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH).

  • To this biphasic mixture, add phenol (1.1 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Stir the mixture vigorously at a controlled temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and separate the two phases.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation cluster_ptc Phase Transfer Catalysis Phenol_W Phenol_W Phenoxide Phenoxide Phenol_W->Phenoxide Base (e.g., K2CO3) Solvent (e.g., Acetone) Product_W This compound Phenoxide->Product_W 2-Bromoacetophenone Phenol_U Phenol Product_U This compound Phenol_U->Product_U Cu Catalyst, Base High Temperature Bromoacetophenone_U 2-Bromoacetophenone Bromoacetophenone_U->Product_U Organic_Phase Phenol + 2-Bromoacetophenone in Organic Solvent Product_P This compound Organic_Phase->Product_P Aqueous_Phase Base in Water Aqueous_Phase->Product_P Catalyst PTC (e.g., TBAB) Catalyst->Product_P Troubleshooting_Low_Yield Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Base, Solvent, Temp.) Start->Check_Conditions Side_Reactions Investigate Side Reactions (Elimination, C-Alkylation) Start->Side_Reactions Purification Improve Purification Protocol Start->Purification Optimize_Base Optimize Base Strength and Stoichiometry Check_Purity->Optimize_Base Optimize_Solvent Change Solvent to Favor O-Alkylation (e.g., DMF) Check_Conditions->Optimize_Solvent Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Side_Reactions->Optimize_Solvent C-Alkylation suspected Side_Reactions->Optimize_Temp Elimination suspected End Improved Yield Optimize_Base->End Optimize_Solvent->End Optimize_Temp->End Purification->End C_vs_O_Alkylation cluster_reactants cluster_products phenoxide Phenoxide Ion o_alkylation O-Alkylation Product (this compound) phenoxide->o_alkylation Favored in Polar Aprotic Solvents (e.g., DMF, DMSO) c_alkylation C-Alkylation Product (Side Product) phenoxide->c_alkylation Favored in Protic Solvents alkyl_halide 2-Bromoacetophenone

References

Troubleshooting low initiation efficiency of 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Phenoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as a photoinitiator in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a photoinitiator?

This compound is a Type I photoinitiator.[1] This means that upon absorption of ultraviolet (UV) light, the molecule undergoes a unimolecular bond cleavage, known as a Norrish Type I reaction, to generate two free radical species.[1] These highly reactive free radicals then initiate the polymerization of monomers and oligomers in a formulation, leading to the formation of a cross-linked polymer network.

Q2: What is the initiation mechanism of this compound?

As a Type I photoinitiator, this compound follows the Norrish Type I cleavage mechanism. Upon absorbing UV radiation, the molecule is promoted to an excited state. This is followed by the homolytic cleavage of the α-carbon bond (the bond between the carbonyl group and the adjacent carbon), resulting in the formation of a benzoyl radical and a phenoxymethyl radical. Both of these radical species are capable of initiating polymerization.

G Norrish Type I Cleavage of this compound cluster_0 Initiation cluster_1 Propagation 2_Phenoxyacetophenone This compound Excited_State Excited State 2_Phenoxyacetophenone->Excited_State UV Light (hν) Radicals Benzoyl Radical + Phenoxymethyl Radical Excited_State->Radicals α-Cleavage Initiation Initiation Radicals->Initiation Monomer Monomer (e.g., Acrylate) Monomer->Initiation Growing_Polymer_Chain Growing Polymer Chain Initiation->Growing_Polymer_Chain Propagation Propagation Growing_Polymer_Chain->Propagation More_Monomer Monomer More_Monomer->Propagation Propagation->Growing_Polymer_Chain G Workflow for Determining Optimal Photoinitiator Concentration Start Start Prep_Formulations Prepare Formulations with Varying [Photoinitiator] Start->Prep_Formulations Prep_Samples Prepare Samples of Consistent Thickness Prep_Formulations->Prep_Samples UV_Cure UV Cure under Constant Conditions Prep_Samples->UV_Cure FTIR_Analysis Analyze Degree of Conversion using FTIR-ATR UV_Cure->FTIR_Analysis Plot_Data Plot Degree of Conversion vs. [Photoinitiator] FTIR_Analysis->Plot_Data Determine_Optimal Determine Optimal Concentration Plot_Data->Determine_Optimal End End Determine_Optimal->End

References

Degradation of 2-Phenoxyacetophenone under prolonged UV exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of 2-phenoxyacetophenone under prolonged UV exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the photodegradation of this compound?

A1: this compound, an aromatic ketone, primarily degrades under UV irradiation through a Norrish Type I cleavage.[1] Upon absorption of UV light, the molecule is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The excited triplet state then undergoes homolytic cleavage of the bond between the carbonyl group and the alpha-carbon, generating a benzoyl radical and a phenoxymethyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including fragmentation, rearrangement, or reaction with the solvent or other molecules.

Q2: What are the expected degradation products of this compound?

A2: Following the initial Norrish Type I cleavage, a variety of degradation products can be formed. The primary radical intermediates are the benzoyl radical and the phenoxymethyl radical. These can lead to the formation of products such as phenol, benzoic acid, benzaldehyde, and various coupling products. The exact product distribution is highly dependent on the experimental conditions, particularly the solvent and the presence of oxygen.

Q3: My experiment is showing inconsistent or non-reproducible degradation rates. What are the possible causes?

A3: Inconsistent degradation rates are a common issue in photochemical experiments.[2] Several factors could be responsible:

  • Fluctuations in Lamp Output: The intensity of the UV lamp may not be stable. It is crucial to allow the lamp to warm up sufficiently to reach a stable output and to monitor its intensity over time with a radiometer.[2]

  • Temperature Variations: Photochemical reaction rates can be temperature-dependent.[3] Use a temperature-controlled reactor or a cooling system to maintain a constant temperature.[2]

  • Inconsistent Sample Positioning: The distance and angle of the sample relative to the UV source must be identical for all experiments to ensure consistent irradiation.[2]

  • Solvent Evaporation: Changes in solvent volume due to evaporation will alter the concentration of this compound, affecting the reaction kinetics. Use sealed cuvettes or reactors to prevent this.[2]

Q4: I am not observing any significant degradation of this compound. What should I check?

A4: If you are not observing degradation, consider the following:

  • Wavelength Mismatch: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound. The n → π* electronic transition, which is most relevant for tropospheric photolysis of ketones, typically peaks around 280-335 nm.[4]

  • Insufficient UV Dose: The total energy delivered to the sample (dose, measured in mJ/cm²) may be too low. You can increase the irradiation time or use a higher intensity lamp.

  • Quenching: The presence of quenching species in your sample, such as oxygen or impurities, can deactivate the excited state of this compound before it can degrade. Degassing the solvent or using a higher purity solvent may be necessary.

  • Incorrect Concentration: Very high concentrations can lead to inner filter effects, where the outer layer of the solution absorbs most of the light, preventing it from reaching the bulk of the sample.

Q5: How can I analyze the degradation products of this compound?

A5: A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of photodegradation products.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is excellent for separating and quantifying the parent compound and its degradation products.[2][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile degradation products.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and providing structural information about the various degradation products.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of major degradation products if they can be isolated in sufficient purity.[8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Possible CauseTroubleshooting Step
Solvent Impurities Run a blank injection of the solvent to check for impurities. Use high-purity HPLC-grade solvents.
Secondary Photoreactions Primary degradation products may themselves be photolabile and undergo further degradation. Analyze samples at shorter irradiation intervals to identify primary products.
Reaction with Solvent The excited ketone or radical intermediates may be reacting with the solvent. Consider using a more inert solvent.
Presence of Oxygen Dissolved oxygen can lead to photooxidative side products.[2] Degas the solvent prior to irradiation by sparging with an inert gas like nitrogen or argon.

Issue 2: Poor Separation of Products in HPLC

Possible CauseTroubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., ratio of organic solvent to water/buffer) to improve the resolution of peaks.
Incorrect Column Chemistry The stationary phase of the HPLC column may not be suitable for the polarity of the analytes. Try a column with a different chemistry (e.g., C18, C8, Phenyl-Hexyl).
Isocratic Elution is Insufficient If products have a wide range of polarities, a gradient elution method may be necessary to achieve good separation for all compounds.
pH of the Mobile Phase If any of the degradation products are acidic or basic, adjusting the pH of the mobile phase can improve peak shape and resolution.

Quantitative Data Summary

The specific quantitative data for the photodegradation of this compound can vary significantly based on experimental conditions such as solvent, temperature, and irradiation wavelength. The following tables provide a template for organizing experimental results.

Table 1: Photodegradation Rate Constants under Various Conditions

SolventTemperature (°C)Wavelength (nm)Apparent First-Order Rate Constant (k, s⁻¹)
Acetonitrile25310User-determined value
Methanol25310User-determined value
Water25310User-determined value
Acetonitrile40310User-determined value

Table 2: Quantum Yields of Degradation

SolventWavelength (nm)Quantum Yield (Φ)
Acetonitrile310User-determined value
Methanol310User-determined value

Experimental Protocols

Protocol: Monitoring the Photodegradation of this compound by HPLC

1. Materials and Equipment:

  • This compound (high purity)

  • HPLC-grade solvent (e.g., acetonitrile)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with appropriate filters)

  • Quartz cuvettes or reaction vessel

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • HPLC system with a UV/PDA detector and a suitable column (e.g., C18)

  • Syringe filters (0.22 µm)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).

  • Sample Preparation: Dilute the stock solution to the desired experimental concentration (e.g., 50 µM) in a volumetric flask.

  • Initial Sample (t=0): Before starting the irradiation, withdraw an aliquot of the solution. Filter it through a 0.22 µm syringe filter into an HPLC vial. This will serve as the time-zero sample.

  • UV Irradiation: Place the remaining solution in the photoreactor. Ensure the vessel is sealed or equipped with a condenser to prevent solvent evaporation. Begin stirring and turn on the UV lamp. If excluding oxygen is necessary, sparge the solution with nitrogen or argon for 15-20 minutes before irradiation.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw aliquots from the reaction vessel. Immediately filter each aliquot into a separate HPLC vial and store away from light (e.g., in an amber vial or wrapped in foil) until analysis.

  • HPLC Analysis: Analyze the collected samples by HPLC. Use a mobile phase that provides good separation between the parent compound and its degradation products. Monitor the peak area of the this compound peak at its λmax.

  • Data Analysis: Plot the concentration or peak area of this compound as a function of irradiation time. From this data, the degradation rate constant can be calculated.

Visualizations

Photodegradation_Pathway cluster_0 Excitation & Intersystem Crossing cluster_1 Norrish Type I Cleavage cluster_2 Product Formation S0 This compound (S₀) S1 Singlet Excited State (S₁) S0->S1 UV Photon (hν) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Benzoyl_Radical Benzoyl Radical T1->Benzoyl_Radical α-Cleavage Phenoxymethyl_Radical Phenoxymethyl Radical T1->Phenoxymethyl_Radical α-Cleavage Products Degradation Products (e.g., Phenol, Benzoic Acid) Benzoyl_Radical->Products Further Reactions Phenoxymethyl_Radical->Products Further Reactions

Caption: Photochemical degradation pathway of this compound.

Experimental_Workflow A Prepare Stock Solution of this compound B Prepare Reaction Sample (Dilute Stock) A->B C Take t=0 Aliquot for HPLC Analysis B->C D Place Sample in Photoreactor (with stirring) B->D E Irradiate with UV Lamp D->E F Withdraw Aliquots at Timed Intervals E->F G Filter Samples F->G H Analyze by HPLC G->H I Plot Concentration vs. Time & Calculate Rate H->I

Caption: General experimental workflow for UV degradation studies.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Lamp Is Lamp Output Stable? Start->Lamp Temp Is Temperature Constant? Lamp->Temp Yes CheckLamp Action: Monitor lamp output with a radiometer. Lamp->CheckLamp No Position Is Sample Position Fixed? Temp->Position Yes CheckTemp Action: Use a temp-controlled reactor or cooling system. Temp->CheckTemp No Solvent Is Vessel Sealed? Position->Solvent Yes CheckPosition Action: Use a fixed sample holder. Position->CheckPosition No CheckSolvent Action: Use a sealed cuvette or reactor. Solvent->CheckSolvent No

References

Technical Support Center: Solvent Effects on the Photochemical Reactivity of 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and navigating the experimental nuances of the photochemical reactivity of 2-phenoxyacetophenone. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the photochemical analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete degassing of the solvent: Oxygen can quench the excited triplet state of the ketone, inhibiting the desired photoreaction. 2. Inappropriate solvent: The solvent may not be suitable for the intended reaction pathway (e.g., a non-hydrogen-donating solvent for a photoreduction). 3. Incorrect irradiation wavelength: The excitation wavelength may not be efficiently absorbed by this compound. 4. Low light source intensity: Insufficient photon flux will result in a slow or negligible reaction.1. Thoroughly degas the solvent: Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for a sufficient duration. 2. Select an appropriate solvent: Refer to the data on solvent effects below. For photoreduction, use a good hydrogen-donating solvent like isopropanol. For studying Norrish Type II reactions, aprotic solvents like acetonitrile or benzene are often used. 3. Optimize irradiation wavelength: The UV absorption maximum for this compound is around 245 nm, with a weaker n-π* transition at longer wavelengths. Irradiation at or near these wavelengths is recommended. 4. Ensure adequate light intensity: Use a high-intensity lamp (e.g., a medium-pressure mercury lamp) and ensure the reaction vessel is positioned for optimal light exposure.
Formation of unexpected byproducts 1. Solvent participation in the reaction: The solvent may be reacting with the excited ketone or radical intermediates. 2. Secondary photolysis: The primary photoproducts may be photochemically active and undergo further reactions. 3. Presence of impurities: Impurities in the starting material or solvent can lead to side reactions.1. Choose an inert solvent if possible: If solvent participation is suspected, switch to a more photochemically inert solvent (e.g., perfluorinated hydrocarbons). 2. Limit the reaction conversion: Monitor the reaction progress and stop it at a lower conversion to minimize secondary photolysis. 3. Purify starting materials: Ensure the purity of this compound and use high-purity solvents.
Inconsistent or irreproducible results 1. Variations in degassing efficiency: Inconsistent removal of oxygen will lead to variable quenching of the excited state. 2. Fluctuations in light source intensity: The output of the lamp may vary over time. 3. Temperature variations: Reaction rates can be temperature-dependent.1. Standardize the degassing procedure: Use a consistent method and duration for degassing all samples. 2. Use a chemical actinometer: Periodically measure the photon flux of your light source to ensure consistent irradiation conditions. 3. Control the reaction temperature: Use a temperature-controlled reaction setup, such as a water bath or a cryostat.
Difficulty in product analysis (e.g., using GC-MS) 1. Thermal decomposition of products: Some photoproducts may be thermally labile and decompose in the hot injector of the gas chromatograph. 2. Co-elution of products: Different products may have similar retention times, leading to overlapping peaks.1. Use a lower injector temperature: Optimize the GC injector temperature to minimize thermal decomposition. 2. Optimize GC column and temperature program: Use a different GC column with a different stationary phase or modify the temperature program to improve the separation of products. Consider derivatization of products to improve their volatility and separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary photochemical reaction pathways for this compound?

A1: this compound primarily undergoes Norrish Type I and Norrish Type II reactions upon photoexcitation. The dominant pathway is highly dependent on the solvent.

  • Norrish Type I reaction: This involves the homolytic cleavage of the α-carbon-carbon bond to form a benzoyl radical and a phenoxymethyl radical.

  • Norrish Type II reaction: This pathway involves intramolecular hydrogen abstraction from the γ-position (on the phenoxy group), leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to yield acetophenone and a phenoxy-containing fragment, or cyclize to form a cyclobutanol derivative.

Q2: How does the solvent polarity affect the photochemical reactivity?

A2: Solvent polarity can influence the relative energies of the n,π* and π,π* excited states of the ketone, which in turn affects the reaction pathway. In non-polar solvents, the n,π* triplet state is typically the lowest excited state and is more reactive towards hydrogen abstraction (favoring Norrish Type II). In polar, protic solvents, hydrogen bonding can stabilize the n,π* state and may influence the lifetime and reactivity of the excited triplet state.

Q3: What is the role of the triplet state in the photochemistry of this compound?

A3: For most aromatic ketones, including this compound, the photochemistry proceeds primarily through the lowest triplet excited state (T1). Upon absorption of light, the molecule is excited to a singlet state (S1), which then undergoes efficient intersystem crossing (ISC) to the more stable triplet state. The longer lifetime of the triplet state allows for bimolecular reactions and intramolecular rearrangements to occur.

Q4: How can I quantify the efficiency of the photochemical reaction?

A4: The efficiency of a photochemical reaction is quantified by its quantum yield (Φ). The quantum yield is the ratio of the number of molecules of a specific product formed to the number of photons absorbed by the reactant. A detailed protocol for determining the quantum yield is provided in the "Experimental Protocols" section.

Data Presentation

The photochemical reactivity of this compound is significantly influenced by the solvent. The following table summarizes the expected major products and their approximate quantum yields in various solvents. Please note that these values are based on studies of structurally similar compounds and may vary depending on the specific experimental conditions.

SolventDielectric Constant (ε)Major Reaction Pathway(s)Major Product(s)Approximate Quantum Yield (Φ)
Cyclohexane2.0Norrish Type I & IIBenzene, Phenol, Acetophenone~0.1 - 0.3
Benzene2.3Norrish Type I & IIBenzene, Phenol, Acetophenone~0.2 - 0.4
Acetonitrile37.5Norrish Type IIAcetophenone~0.3 - 0.5
Methanol32.7Photoreduction, Norrish Type II1-Phenyl-2-phenoxyethanol, AcetophenoneVaries significantly with concentration
Isopropanol19.9Photoreduction1-Phenyl-2-phenoxyethanolHigh, can approach 1.0

Experimental Protocols

Protocol 1: Determination of Product Quantum Yield

Objective: To determine the quantum yield of the formation of a specific photoproduct from this compound in a given solvent.

Materials:

  • This compound (purified by recrystallization or column chromatography)

  • High-purity solvent (spectroscopic grade)

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Photochemical reactor with a suitable light source (e.g., medium-pressure mercury lamp with appropriate filters)

  • Quartz cuvettes or reaction vessel

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

  • Internal standard for quantitative analysis

Procedure:

  • Prepare a standard solution of this compound: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 0.01 M).

  • Prepare the actinometer solution: Prepare the chemical actinometer solution according to established literature procedures.

  • Determine the photon flux of the light source:

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the actinometer solution for a specific period, ensuring that the conversion is kept low (typically <10%).

    • Analyze the irradiated actinometer solution spectrophotometrically to determine the number of moles of product formed.

    • Calculate the photon flux (photons per unit time) of the light source using the known quantum yield of the actinometer.

  • Irradiate the this compound solution:

    • Fill a quartz cuvette with the this compound solution.

    • Add a known amount of an internal standard.

    • Degas the solution thoroughly by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.

    • Irradiate the solution for a measured period, keeping the conversion low (<10%) to avoid secondary photolysis.

  • Analyze the photoproducts:

    • Analyze the irradiated solution using GC-MS or HPLC to identify and quantify the photoproducts.

    • Create a calibration curve for the expected major products using authentic samples to determine their response factors relative to the internal standard.

  • Calculate the quantum yield:

    • From the quantitative analysis, determine the number of moles of the specific product formed.

    • Using the previously determined photon flux and the irradiation time, calculate the total number of photons absorbed by the this compound solution.

    • Calculate the quantum yield (Φ) using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Mandatory Visualization

Photochemical Pathways of this compound

Photochemical_Pathways cluster_excitation Excitation & Intersystem Crossing cluster_norrishI Norrish Type I cluster_norrishII Norrish Type II cluster_photoreduction Photoreduction (in H-donor solvent) 2-PA (S0) 2-PA (S0) 2-PA (S1) 2-PA (S1) 2-PA (S0)->2-PA (S1) 2-PA (T1) 2-PA (T1) 2-PA (S1)->2-PA (T1) ISC 2-PA (T1)->2-PA (S0) Phosphorescence Non-radiative decay Benzoyl Radical Benzoyl Radical 2-PA (T1)->Benzoyl Radical α-cleavage Phenoxymethyl Radical Phenoxymethyl Radical 2-PA (T1)->Phenoxymethyl Radical α-cleavage 1,4-Biradical 1,4-Biradical 2-PA (T1)->1,4-Biradical γ-H abstraction Ketyl Radical Ketyl Radical 2-PA (T1)->Ketyl Radical + R-H Products_I Further Reactions (e.g., Benzene, Phenol) Benzoyl Radical->Products_I Phenoxymethyl Radical->Products_I Acetophenone Acetophenone 1,4-Biradical->Acetophenone Cleavage Phenoxy Fragment Phenoxy Fragment 1,4-Biradical->Phenoxy Fragment Cleavage Cyclobutanol Cyclobutanol 1,4-Biradical->Cyclobutanol Cyclization Product_Red 1-Phenyl-2-phenoxyethanol Ketyl Radical->Product_Red Solvent Radical Solvent Radical Solvent Radical->Product_Red

Caption: Primary photochemical pathways of this compound (2-PA).

Experimental Workflow for Quantum Yield Determination

Quantum_Yield_Workflow cluster_prep Preparation cluster_irradiation Irradiation cluster_analysis Analysis cluster_calc Calculation A Prepare 2-PA Solution D Irradiate 2-PA Solution A->D B Prepare Actinometer Solution C Irradiate Actinometer B->C E Spectrophotometric Analysis C->E F GC-MS / HPLC Analysis D->F G Calculate Photon Flux E->G H Calculate Moles of Product F->H I Calculate Quantum Yield (Φ) G->I H->I

Technical Support Center: Managing Impurities in Commercial Grade 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Phenoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of impurities in commercial-grade this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Commercial grade this compound is typically synthesized via the Williamson ether synthesis, which involves the reaction of a phenoxide salt with a 2-haloacetophenone (e.g., 2-bromoacetophenone). Impurities can arise from starting materials, side reactions, and subsequent work-up procedures. The most common impurities are:

  • Unreacted Starting Materials: Phenol and 2-bromoacetophenone are common impurities.

  • By-products of Synthesis:

    • Diphenyl ether: Formed by the reaction of phenoxide with any residual aryl halide catalyst or impurity.

    • 1,2-diphenylethanone (Deoxybenzoin): Can be formed through side reactions.

    • Products of C-alkylation: Phenoxide is an ambident nucleophile and can undergo alkylation at the aromatic ring, leading to the formation of (hydroxyphenyl)acetophenones.[1]

  • Impurities from Starting Materials:

    • Acetophenone: An impurity from the synthesis of 2-bromoacetophenone.[2]

    • Dibrominated acetophenones: Over-bromination of acetophenone can lead to these impurities.

Q2: How can I identify the impurities in my sample of this compound?

A2: A combination of analytical techniques is recommended for the comprehensive identification and quantification of impurities. The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of unknown impurities.

Q3: What is a suitable starting point for developing an HPLC method for purity analysis?

A3: A reverse-phase HPLC method is a good starting point. A C18 column is typically effective for separating this compound from its common, less polar and more polar, impurities. A mobile phase consisting of a mixture of acetonitrile and water is a common choice.

Q4: Which purification techniques are most effective for removing impurities from this compound?

A4: The choice of purification technique depends on the nature and quantity of the impurities. The two most common and effective methods are:

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially if the impurities have different solubility profiles from the desired product.

  • Column Chromatography: This technique is highly effective for separating a wider range of impurities, including those with similar polarities to this compound.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of this compound shows one or more unexpected peaks, indicating the presence of impurities.

Troubleshooting Workflow:

HPLC_Troubleshooting Troubleshooting Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC check_retention Compare Retention Times with Known Standards (Phenol, 2-Bromoacetophenone) start->check_retention known_impurity Known Impurity Identified check_retention->known_impurity unknown_impurity Unknown Impurity known_impurity->unknown_impurity No select_purification Select Appropriate Purification Method (Recrystallization or Chromatography) known_impurity->select_purification Yes lc_ms Perform LC-MS Analysis to Determine Molecular Weight unknown_impurity->lc_ms nmr_analysis Isolate by Preparative HPLC and Analyze by NMR lc_ms->nmr_analysis structure_elucidation Elucidate Structure of Impurity nmr_analysis->structure_elucidation structure_elucidation->select_purification end Purified this compound select_purification->end

Caption: Workflow for identifying and addressing unexpected peaks in an HPLC chromatogram.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Unreacted Starting Materials Compare the retention times of the unknown peaks with those of authentic samples of phenol and 2-bromoacetophenone. If they match, optimize the reaction conditions (e.g., reaction time, stoichiometry) to ensure complete conversion.
Process-Related Impurities If the retention times do not match known starting materials, the peaks may correspond to by-products. Use LC-MS to determine the molecular weight of the impurities, which can provide clues to their identity. For definitive identification, isolate the impurity using preparative HPLC and characterize it by NMR spectroscopy.
Contamination Ensure that all solvents and reagents are of high purity and that glassware is thoroughly cleaned to avoid introducing external contaminants.
Issue 2: Poor Purity After Recrystallization

Symptom: The purity of your this compound does not significantly improve after recrystallization.

Troubleshooting Workflow:

Recrystallization_Troubleshooting Troubleshooting Poor Recrystallization Purity start Low Purity After Recrystallization solvent_choice Evaluate Solvent System start->solvent_choice solubility_issue Is the impurity highly soluble in the cold solvent? solvent_choice->solubility_issue co_crystallization Does the impurity co-crystallize with the product? solubility_issue->co_crystallization No change_solvent Select a Different Solvent or Solvent Pair solubility_issue->change_solvent Yes co_crystallization->change_solvent No column_chrom Use Column Chromatography for Purification co_crystallization->column_chrom Yes end High Purity This compound change_solvent->end column_chrom->end

Caption: Decision-making process for troubleshooting ineffective recrystallization.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[3] Experiment with different solvents or solvent pairs. A good starting point for this compound, a ketone, would be ethanol, or a mixture like n-hexane/ethyl acetate.
Co-crystallization of Impurities If an impurity has a very similar structure and polarity to this compound, it may co-crystallize. In this case, column chromatography is a more suitable purification method.
Insufficient Cooling or Too Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.
Too Much Solvent Used Using an excessive amount of solvent will reduce the yield and may not effectively remove impurities. Use the minimum amount of hot solvent required to fully dissolve the solid.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol provides a general method for the analysis of this compound and its common impurities. Method optimization may be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile. Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temperature 30 °C
Sample Preparation Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for identifying volatile and semi-volatile impurities.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
Sample Preparation Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Protocol 3: Recrystallization of this compound

This protocol provides a starting point for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it. Use a hot plate and a condenser to avoid solvent loss.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (Melting Point: 69-71 °C).

Protocol 4: Column Chromatography for Purification of this compound

This protocol is for the purification of this compound using silica gel column chromatography.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for this compound.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the compounds by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Common Impurities and their Likely Origin

Impurity Chemical Structure Likely Origin
PhenolC₆H₅OHUnreacted starting material
2-BromoacetophenoneC₈H₇BrOUnreacted starting material
Diphenyl ether(C₆H₅)₂OSide reaction
AcetophenoneC₈H₈OImpurity in 2-bromoacetophenone

Table 2: Typical Purity Levels and Analytical Techniques

Grade Typical Purity (%) Recommended Analytical Technique(s)
Technical Grade95 - 98HPLC, GC-MS
High Purity / Research Grade> 99HPLC, GC-MS, NMR

This technical support center provides a foundational guide for managing impurities in this compound. For specific and complex issues, further investigation and consultation with analytical and organic chemistry experts are recommended.

References

Validation & Comparative

A Comparative Guide to Photoinitiators: 2-Phenoxyacetophenone vs. Benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate photoinitiator is a critical parameter in photopolymerization, directly influencing reaction kinetics, cure depth, and the final properties of the cured material. This guide provides a detailed comparison of two widely utilized photoinitiators: 2-phenoxyacetophenone, a Type I photoinitiator, and benzophenone, a classic Type II photoinitiator. This comparison is based on their mechanisms of action, performance characteristics, and is supported by established experimental protocols to aid in the selection of the optimal initiator for specific research and development applications.

Executive Summary

This compound and benzophenone initiate polymerization through fundamentally different mechanisms. This compound, as a Type I photoinitiator, undergoes unimolecular cleavage upon UV irradiation to generate two radical species. In contrast, benzophenone, a Type II photoinitiator, requires a co-initiator to produce free radicals via a bimolecular hydrogen abstraction process. These mechanistic differences lead to distinct performance characteristics in terms of initiation efficiency, sensitivity to oxygen, and potential for yellowing of the final product.

Mechanism of Photoinitiation

The pathway to radical generation is the primary differentiator between these two photoinitiators.

This compound (Type I Photoinitiator)

Upon absorption of UV light, this compound undergoes a Norrish Type I cleavage, a homolytic bond scission of the carbon-carbon bond adjacent to the carbonyl group. This process generates two distinct radical fragments, both of which can potentially initiate polymerization.

Type_I_Mechanism This compound This compound Excited_State Excited State This compound->Excited_State UV Light (hν) Radical_Fragments Benzoyl Radical + Phenoxymethyl Radical Excited_State->Radical_Fragments α-Cleavage (Norrish Type I) Polymer_Chain Initiated Polymer Chain Radical_Fragments->Polymer_Chain Initiation

Mechanism of this compound (Type I)

Benzophenone (Type II Photoinitiator)

Benzophenone operates via a bimolecular mechanism that necessitates the presence of a hydrogen donor, typically a tertiary amine, which acts as a co-initiator. Upon UV excitation, benzophenone transitions to an excited triplet state. In this state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of a benzophenone ketyl radical and an amine-derived radical. The amine-derived radical is the primary species that initiates the polymerization chain reaction.

Type_II_Mechanism cluster_0 Photoexcitation cluster_1 Hydrogen Abstraction Benzophenone Benzophenone Excited_Benzophenone Excited Triplet Benzophenone Benzophenone->Excited_Benzophenone UV Light (hν) Radicals Ketyl Radical + Amine Radical Excited_Benzophenone->Radicals H-Abstraction Co-initiator Co-initiator (e.g., Amine) Co-initiator->Radicals Polymer_Chain Initiated Polymer Chain Radicals->Polymer_Chain Initiation

Mechanism of Benzophenone (Type II)

Performance Comparison

FeatureThis compound (Type I)Benzophenone (Type II)
Initiation Mechanism Unimolecular α-cleavage (Norrish Type I)Bimolecular hydrogen abstraction
Co-initiator Requirement Not requiredRequired (e.g., tertiary amines)
Initiation Efficiency Generally higher (one molecule produces two radicals)Dependent on the concentration and reactivity of the co-initiator
Oxygen Inhibition Susceptible to oxygen quenching of radicalsAlso susceptible, but the presence of amine co-initiators can help mitigate this effect
Yellowing Can be prone to yellowing due to the formation of various photoproductsCan cause yellowing, particularly with prolonged UV exposure
Cost-Effectiveness Varies depending on the specific acetophenone derivativeGenerally considered cost-effective and is widely studied
UV Absorption (λmax) Typically in the UV-A range (e.g., 300-350 nm for hydroxyacetophenones)[1]Approximately 254 nm and a weaker band around 340 nm[2]

Experimental Protocols

To ensure reproducible and comparable results when evaluating the performance of photoinitiators, standardized experimental protocols are crucial.

Protocol 1: Measurement of Photopolymerization Kinetics using Real-Time FTIR

This method allows for the continuous monitoring of the disappearance of monomer functional groups (e.g., acrylate C=C bonds) during photopolymerization, providing data on the rate of polymerization and final monomer conversion.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a real-time monitoring accessory

  • UV/Vis light source with controlled intensity

  • Liquid sample holder (e.g., KBr plates with a known spacer thickness)

  • Monomer formulation (e.g., Trimethylolpropane triacrylate, TMPTMA)

  • Photoinitiator (this compound or benzophenone)

  • Co-initiator (for benzophenone, e.g., Triethylamine, TEA)

  • Nitrogen purge system (optional, to reduce oxygen inhibition)

Procedure:

  • Sample Preparation: Prepare the photopolymerizable formulation by dissolving the photoinitiator (and co-initiator, if applicable) in the monomer at the desired concentration (typically 1-5 wt%).

  • FTIR Setup: Place a small drop of the formulation between two KBr plates separated by a spacer of known thickness.

  • Data Acquisition: Place the sample in the FTIR spectrometer and begin continuous spectral acquisition.

  • Initiation: After acquiring a baseline spectrum, expose the sample to the UV light source.

  • Monitoring: Continue to record FTIR spectra at regular intervals until the polymerization is complete (i.e., the characteristic monomer peak ceases to decrease).

  • Data Analysis: The degree of conversion is calculated by monitoring the decrease in the area of the characteristic monomer peak (e.g., ~1637 cm⁻¹ for the acrylate C=C bond) over time.

Protocol 2: Measurement of Depth of Cure

This method determines the maximum thickness of a formulation that can be effectively cured under specific irradiation conditions.

Materials and Equipment:

  • UV/Vis light source with controlled intensity

  • Cylindrical mold of known depth

  • Micrometer or other thickness measurement device

  • Solvent for washing (e.g., isopropanol)

Procedure:

  • Sample Preparation: Fill the cylindrical mold with the liquid photopolymer formulation.

  • Curing: Irradiate the sample from the top with the UV light source at a defined intensity and for a specific duration.

  • Measurement: After curing, carefully remove the uncured liquid resin by washing with a suitable solvent.

  • Analysis: Measure the thickness of the cured solid polymer using a micrometer. This value represents the depth of cure under the tested conditions.

Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Performance Evaluation Monomer Monomer Mix Mixing Monomer->Mix Photoinitiator Photoinitiator Photoinitiator->Mix Co-initiator Co-initiator (if Type II) Co-initiator->Mix RT_FTIR Real-Time FTIR Mix->RT_FTIR Sample Application Depth_of_Cure Depth of Cure Test Mix->Depth_of_Cure Sample Application Kinetics Polymerization Rate Final Conversion RT_FTIR->Kinetics Cure_Depth Cure Thickness Depth_of_Cure->Cure_Depth

General Experimental Workflow for Photoinitiator Evaluation

Conclusion

The choice between this compound and benzophenone as a photoinitiator depends heavily on the specific requirements of the application. This compound, as a Type I initiator, offers the potential for higher initiation efficiency and does not require a co-initiator, simplifying formulation. However, it may be more susceptible to yellowing. Benzophenone, a well-established Type II initiator, is cost-effective and its performance can be modulated by the choice and concentration of the co-initiator. Its bimolecular mechanism, however, can lead to lower efficiency compared to Type I systems. Researchers should consider these trade-offs in conjunction with the desired curing speed, final product properties, and cost constraints when selecting the appropriate photoinitiator for their photopolymerization needs.

References

A Comparative Analysis of 2-Phenoxyacetophenone and Other Type II Photoinitiators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes. This guide provides a comprehensive comparison of 2-Phenoxyacetophenone, a Type II photoinitiator, with other commonly used alternatives in its class: benzophenone, thioxanthone, and camphorquinone. This objective analysis, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to Type II Photoinitiators

Type II photoinitiators are compounds that, upon absorption of light, do not undergo unimolecular cleavage to form radicals directly. Instead, they enter an excited state and subsequently interact with a co-initiator, typically a hydrogen donor such as an amine, to generate the free radicals that initiate polymerization.[1][2] This bimolecular mechanism is a defining characteristic of this class of photoinitiators.

Photochemical Mechanism of this compound

This compound belongs to the acetophenone family and functions as a Type II photoinitiator. Upon UV irradiation, it undergoes a Norrish Type II reaction.[3][4][5][6] This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to produce initiating radicals.

dot

Norrish_Type_II_Mechanism cluster_0 Photoexcitation cluster_1 Hydrogen Abstraction cluster_2 Initiation Initiator This compound (Ground State) Excited_Initiator Excited Triplet State Initiator->Excited_Initiator UV Light (hν) Radical_Generation Formation of Radical Pair Excited_Initiator->Radical_Generation Co_Initiator Co-initiator (e.g., Amine) Co_Initiator->Radical_Generation Monomer Monomer Radical_Generation->Monomer Radical Attack Polymer Polymer Chain Growth Monomer->Polymer

Caption: General mechanism of Type II photoinitiation.

Comparative Performance Analysis

A direct quantitative comparison of photoinitiators is most accurately performed under identical experimental conditions. Due to the lack of publicly available head-to-head comparative studies under a single set of conditions, this guide presents a summary of performance data from various sources. It is crucial to consider the specific experimental contexts provided when evaluating these values.

Quantitative Data Summary
PhotoinitiatorMolar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ)Polymerization Rate (Rp) (%·s⁻¹)Final Monomer Conversion (%)
This compound Data not readily available in comparative studiesData not readily available in comparative studiesVaries with monomer and co-initiatorVaries
Benzophenone (BP) ~200 at 345 nmVariesDependent on co-initiator concentration and reactivityVaries
Thioxanthone (ITX) ~4000 at 382 nmVariesGenerally higher than BenzophenoneVaries
Camphorquinone (CQ) ~40 at 468 nmVariesDependent on co-initiator and light intensityVaries

Note: The performance of Type II photoinitiators is highly dependent on the specific monomer system, the type and concentration of the co-initiator, the light source and intensity, and the reaction atmosphere.

In-Depth Comparison with Alternatives

Benzophenone

Benzophenone is a widely studied and cost-effective Type II photoinitiator.[7] Its photoinitiation efficiency is intrinsically linked to the presence and reactivity of a co-initiator. While effective, its absorption maximum is in the lower UV range, which can be a limitation for certain applications.

Thioxanthone

Thioxanthone and its derivatives exhibit significantly higher molar extinction coefficients and absorption maxima shifted to longer wavelengths compared to benzophenone. This allows for more efficient light absorption, particularly with LED light sources, and can lead to higher polymerization rates.

Camphorquinone

Camphorquinone is a popular photoinitiator for visible light curing, especially in dental and biomedical applications, due to its absorption peak in the blue light region (around 468 nm).[8] Its efficiency is highly dependent on the co-initiator system, typically tertiary amines.

Experimental Protocols

To facilitate objective comparison, standardized experimental methodologies are essential. The following are detailed protocols for two common techniques used to evaluate photoinitiator performance.

Protocol 1: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Polymerization Kinetics

This method monitors the decrease in the characteristic infrared absorption band of the reactive monomer (e.g., the C=C double bond in acrylates at ~1635 cm⁻¹) as polymerization proceeds.[6][8][9][10][11][12]

Objective: To measure the rate and degree of monomer conversion in real-time.

Methodology:

  • Sample Preparation: A thin film of the photocurable formulation (monomer, photoinitiator, and co-initiator) is prepared between two transparent salt plates (e.g., KBr) or on an ATR crystal.

  • Initiation: The sample is exposed to a UV/Visible light source of a specific wavelength and intensity.

  • Data Acquisition: IR spectra are recorded at regular, short intervals (e.g., every second) throughout the irradiation period.

  • Data Analysis: The degree of conversion is calculated from the decrease in the area of the characteristic monomer peak over time. The polymerization rate is determined from the slope of the conversion versus time plot.

dot

RT_FTIR_Workflow Start Prepare Photocurable Formulation Sample Create Thin Film Sample Start->Sample Irradiation Expose to UV/Vis Light Sample->Irradiation FTIR Acquire IR Spectra in Real-Time Irradiation->FTIR Simultaneously Analysis Calculate Conversion and Rate FTIR->Analysis End Polymerization Kinetics Data Analysis->End

Caption: Experimental workflow for RT-FTIR analysis.

Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to light, providing information about the reaction kinetics.[1][2][4][13]

Objective: To determine the enthalpy of polymerization, degree of conversion, and polymerization rate.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the liquid formulation is placed in a DSC pan.

  • Isothermal Hold: The sample is brought to and held at a constant temperature.

  • UV Exposure: The sample is irradiated with a light source of known intensity and wavelength. The instrument records the heat flow as a function of time.

  • Data Analysis: The total heat evolved is proportional to the overall monomer conversion. The rate of heat evolution is proportional to the polymerization rate.

dot

Photo_DSC_Workflow Start Prepare Formulation in DSC Pan Equilibrate Isothermal Equilibration Start->Equilibrate Irradiate UV/Vis Irradiation Equilibrate->Irradiate Measure Record Heat Flow vs. Time Irradiate->Measure Simultaneously Analyze Calculate Enthalpy, Conversion, and Rate Measure->Analyze End Kinetic and Thermodynamic Data Analyze->End

Caption: Experimental workflow for Photo-DSC analysis.

Conclusion

This compound is a viable Type II photoinitiator that operates through a well-understood Norrish Type II mechanism. While direct comparative data is limited, its performance can be inferred to be within the typical range of acetophenone-based initiators. For applications requiring higher efficiency or sensitivity to longer wavelengths, thioxanthone derivatives may be a more suitable choice. For visible light curing, particularly in the blue region, camphorquinone remains a dominant option. The selection of the optimal photoinitiator will ultimately depend on the specific requirements of the application, including the desired cure speed, depth of cure, and the spectral output of the light source. The experimental protocols provided in this guide offer a standardized approach for researchers to conduct their own comparative studies and make data-driven decisions.

References

A Comparative Guide to Benzofuran Synthesis: Unveiling the Advantages of 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the benzofuran scaffold, a privileged core in numerous pharmaceuticals and natural products, is a critical endeavor. This guide provides an objective comparison of synthetic routes to benzofurans, highlighting the distinct advantages of utilizing 2-phenoxyacetophenone as a starting material. We present a detailed analysis supported by experimental data, comprehensive protocols, and clear visualizations of the underlying reaction pathways.

The intramolecular cyclodehydration of 2-phenoxyacetophenones, also known as α-phenoxy ketones, offers a robust and efficient method for the synthesis of 2,3-disubstituted benzofurans. This approach is particularly notable for its operational simplicity and the use of readily available starting materials.

Performance Comparison: this compound vs. Alternative Routes

To provide a clear and objective comparison, the following tables summarize quantitative data for the synthesis of a representative benzofuran, 3-phenylbenzofuran, using this compound and two common alternative methods: the cyclization of 2-(phenylethynyl)phenol and the oxidative cyclization of (E)-2-styrylphenol.

Table 1: Synthesis of 3-Phenylbenzofuran via Cyclodehydration of this compound

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Eaton's Reagent-45198[1]
PPA-100185[1]
MsOH-100175[1]

Table 2: Synthesis of 2-Phenylbenzofuran via Cyclization of 2-(Phenylethynyl)phenol

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ph₃PAuCl/AgOTfEtOHRT0.595[2]
PdCl₂(PPh₃)₂/CuIEt₃NReflux1284-91[3][4]
FeCl₃CH₂Cl₂RT282

Table 3: Synthesis of 2-Phenylbenzofuran via Oxidative Cyclization of (E)-2-Styrylphenol

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhI(OAc)₂MeCNRT277[5]
PhI(OTFA)₂CH₂Cl₂RT272[5]
I₂/K₂CO₃DMSO1201265

As the data indicates, the cyclodehydration of this compound using Eaton's reagent provides a near-quantitative yield in a remarkably short reaction time and without the need for a solvent. While gold-catalyzed methods for the cyclization of 2-(phenylethynyl)phenol also offer high yields under mild conditions, they often require more expensive and specialized catalysts. The oxidative cyclization of 2-hydroxystilbenes, though effective, generally results in slightly lower yields compared to the this compound route.

Experimental Protocols

For reproducibility and clear guidance, detailed experimental protocols for the key syntheses are provided below.

Protocol 1: Synthesis of 3-Phenylbenzofuran from this compound using Eaton's Reagent

Materials:

  • This compound

  • Eaton's Reagent (7.7 wt % P₂O₅ in methanesulfonic acid)[6]

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1 mmol).

  • Add Eaton's reagent (10 equivalents) to the flask at room temperature.

  • Stir the mixture at 45°C for 1 hour.

  • After completion of the reaction (monitored by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-phenylbenzofuran.[1]

Protocol 2: Synthesis of 2-Phenylbenzofuran from 2-(Phenylethynyl)phenol via Gold Catalysis

Materials:

  • 2-(Phenylethynyl)phenol

  • Triphenylphosphinegold(I) chloride (Ph₃PAuCl)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 2-(phenylethynyl)phenol (1 mmol), Ph₃PAuCl (0.05 mmol), and AgOTf (0.05 mmol).

  • Add anhydrous ethanol (5 mL) and stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with water.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-phenylbenzofuran.[2]

Protocol 3: Synthesis of 2-Phenylbenzofuran from (E)-2-Styrylphenol via Oxidative Cyclization

Materials:

  • (E)-2-Styrylphenol

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (E)-2-styrylphenol (1 mmol) in acetonitrile (10 mL).

  • Add (diacetoxyiodo)benzene (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 2-phenylbenzofuran.[5]

Reaction Pathways and Workflow

To visualize the chemical transformations and experimental workflow, the following diagrams are provided.

G cluster_0 Synthesis of this compound cluster_1 Benzofuran Synthesis cluster_2 Workup & Purification Phenol Phenol React1 This compound Phenol->React1 + α-Bromoacetophenone (K₂CO₃, Acetone) Benzofuran 3-Phenylbenzofuran React1->Benzofuran Eaton's Reagent (Cyclodehydration) Quench Quench Benzofuran->Quench Quench (NaHCO₃ soln.) Extraction Extraction Quench->Extraction Extraction (Ethyl Acetate) Drying Drying Extraction->Drying Drying (Na₂SO₄) Chromatography Chromatography Drying->Chromatography Column Chromatography FinalProduct FinalProduct Chromatography->FinalProduct Pure 3-Phenylbenzofuran

Figure 1. Experimental workflow for benzofuran synthesis from this compound.

G Start This compound Protonation Protonated Ketone Start->Protonation + H⁺ (from Eaton's Reagent) Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization Carbocation Carbocation Intermediate Cyclization->Carbocation Dehydration Dehydration Carbocation->Dehydration - H₂O Product 3-Phenylbenzofuran Dehydration->Product - H⁺

Figure 2. Reaction mechanism for the acid-catalyzed cyclization of this compound.

G cluster_0 Synthesis from 2-(Phenylethynyl)phenol cluster_1 Synthesis from (E)-2-Styrylphenol Start1 2-(Phenylethynyl)phenol Activation1 π-Complex with Au(I) Start1->Activation1 + [Au]⁺ Cyclization1 Intramolecular Hydroalkoxylation Activation1->Cyclization1 Product1 2-Phenylbenzofuran Cyclization1->Product1 Start2 (E)-2-Styrylphenol Oxidation Oxidative Cyclization (PhI(OAc)₂) Start2->Oxidation Intermediate Cyclized Intermediate Oxidation->Intermediate Elimination Elimination Intermediate->Elimination Product2 2-Phenylbenzofuran Elimination->Product2

Figure 3. Comparative reaction pathways for alternative benzofuran syntheses.

Conclusion

The synthesis of benzofurans via the intramolecular cyclodehydration of 2-phenoxyacetophenones presents several key advantages for researchers. This method is characterized by:

  • High Yields: Often achieving near-quantitative conversion.

  • Mild Conditions: The use of Eaton's reagent allows for reactions at moderate temperatures.

  • Operational Simplicity: The procedure is straightforward and often does not require an inert atmosphere or specialized equipment.

  • Cost-Effectiveness: Starting materials are readily available and the reagents are relatively inexpensive compared to transition metal catalysts.

While alternative methods, such as those employing transition metal catalysis, offer their own merits in terms of substrate scope and functional group tolerance, the this compound route stands out as a highly efficient and practical approach for the synthesis of a wide range of benzofuran derivatives. This makes it an invaluable tool in the arsenal of synthetic chemists in both academic and industrial settings.

References

A Comparative Guide to the Efficacy of 2-Phenoxyacetophenone and Irgacure Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of experimental success. This guide provides a detailed comparison of 2-Phenoxyacetophenone, an acetophenone derivative, with the widely used Irgacure series of photoinitiators. While extensive quantitative data is available for the Irgacure family, allowing for a robust assessment of their performance, similar data for this compound is less prevalent in publicly accessible literature. This guide, therefore, presents a comprehensive overview of Irgacure performance metrics alongside the known chemical properties and expected behavior of this compound, offering a framework for its evaluation and application in fields such as hydrogel synthesis for drug delivery and tissue engineering.

Mechanism of Action: A Tale of Two Photoinitiator Types

Photoinitiators are broadly classified based on their mechanism of generating reactive species upon exposure to light. Both this compound and many common Irgacure photoinitiators fall under the category of Type I photoinitiators, which undergo a unimolecular bond cleavage (α-cleavage or Norrish Type I reaction) to form free radicals that initiate polymerization.[1][2]

This compound , as a derivative of acetophenone, is expected to undergo a Norrish Type I cleavage upon UV irradiation. This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of a benzoyl radical and a phenoxymethyl radical. Both of these radical species can then initiate the polymerization of monomers.

Irgacure photoinitiators , a commercial line of initiators, include various chemical structures tailored for specific applications. Many, such as Irgacure 2959 and Irgacure 819, are also Type I photoinitiators.[3][4] For instance, Irgacure 2959, upon UV exposure, cleaves to generate a benzoyl radical and a substituted alkyl radical, both of which are effective in initiating polymerization.[3] Irgacure 819 is known for its high efficiency, generating up to four reactive radicals per molecule, which contributes to faster reaction speeds.[4]

Performance Characteristics: A Comparative Overview

The efficacy of a photoinitiator is determined by several key performance indicators, including its light absorption properties, the efficiency of radical generation, and its effectiveness in driving the polymerization reaction.

Data Presentation: Quantitative Comparison

The following table summarizes available quantitative data for selected Irgacure photoinitiators. Due to the limited availability of specific experimental data for this compound in the public domain, its properties are described based on the general characteristics of acetophenone derivatives.

PropertyThis compoundIrgacure 2959Irgacure 819
Chemical Name 2-Phenoxy-1-phenylethanone2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenonePhenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Molar Mass ( g/mol ) 212.24[5]224.25[3]418.5[4]
Photoinitiator Type Type I (presumed)[1]Type I[3]Type I[4]
Absorption Maxima (λmax) Not available~275-280 nm[3]295 nm, 370 nm[6]
Recommended Concentration Not available0.05% - 0.5% (w/v) for hydrogels[7]0.1% - 1.5% (depending on application)[4]
Quantum Yield (Φ) Not availableNot widely reportedNot widely reported
Key Features Acetophenone derivative, likely undergoes α-cleavage.Good cytocompatibility, widely used in biomedical applications.[3]Highly efficient, suitable for pigmented and thick systems.[4][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in photopolymerization initiated by these compounds, the following diagrams are provided in the DOT language for Graphviz.

Norrish_Type_I_Cleavage cluster_initiation Photoinitiation (Norrish Type I) cluster_propagation Polymerization Photoinitiator Photoinitiator Excited_State Excited_State Photoinitiator->Excited_State UV Light (hν) Radical_1 Radical_1 Excited_State->Radical_1 α-cleavage Radical_2 Radical_2 Excited_State->Radical_2 α-cleavage Monomer Monomer Radical_1->Monomer Initiation Radical_2->Monomer Initiation Polymer_Chain Polymer_Chain Monomer->Polymer_Chain Propagation

Caption: General mechanism of Norrish Type I photoinitiation and subsequent polymerization.

Experimental_Workflow Start Start Formulation Prepare Monomer/ Photoinitiator Mixture Start->Formulation Analysis_Method Choose Analytical Method Formulation->Analysis_Method Photo_DSC Photo-DSC Analysis Analysis_Method->Photo_DSC Thermal Analysis RT_FTIR RT-FTIR Analysis Analysis_Method->RT_FTIR Spectroscopic Analysis Irradiation_DSC Irradiate Sample in DSC Photo_DSC->Irradiation_DSC Irradiation_FTIR Irradiate Sample in FTIR RT_FTIR->Irradiation_FTIR Data_Acquisition_DSC Measure Heat Flow Irradiation_DSC->Data_Acquisition_DSC Data_Acquisition_FTIR Measure Absorbance Change Irradiation_FTIR->Data_Acquisition_FTIR Data_Analysis Analyze Data for Kinetics & Conversion Data_Acquisition_DSC->Data_Analysis Data_Acquisition_FTIR->Data_Analysis Comparison Compare Efficacy Data_Analysis->Comparison End End Comparison->End

Caption: A typical experimental workflow for comparing the efficacy of photoinitiators.

Experimental Protocols

To facilitate a direct comparison of the efficacy of this compound and Irgacure photoinitiators, the following generalized experimental protocols for Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy are provided. These techniques are standard methods for characterizing photopolymerization kinetics.[8]

Protocol 1: Photopolymerization Kinetics Analysis using Photo-DSC

Objective: To determine the heat of polymerization and the rate of reaction for a given photoinitiator.

Materials:

  • Monomer formulation (e.g., acrylate or methacrylate-based)

  • Photoinitiator (this compound or Irgacure)

  • Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV/Vis light source

  • Aluminum DSC pans

Procedure:

  • Sample Preparation: In a low-light environment, accurately weigh 2-5 mg of the monomer formulation containing a precise concentration of the photoinitiator into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the Photo-DSC cell. Equilibrate the cell to the desired isothermal temperature (e.g., 25°C).

  • Initiation and Data Collection: Once the heat flow signal has stabilized, expose the sample to a UV light source of a specific wavelength and intensity. Record the exothermic heat flow as a function of time until the reaction is complete.

  • Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). The rate of polymerization can be determined from the slope of the heat flow curve. The degree of conversion can be calculated by dividing the heat evolved at a given time by the total heat of polymerization.[3]

Protocol 2: Monomer Conversion Analysis using Real-Time FTIR (RT-FTIR) Spectroscopy

Objective: To measure the rate of monomer consumption and determine the final monomer conversion.

Materials:

  • Monomer formulation

  • Photoinitiator

  • FTIR spectrometer equipped with a horizontal transmission or Attenuated Total Reflectance (ATR) accessory

  • UV/Vis light source

  • KBr plates or ATR crystal

Procedure:

  • Sample Preparation: Prepare a thin film of the monomer formulation containing the photoinitiator between two KBr plates or directly on the ATR crystal.

  • Baseline Spectrum: Record an initial IR spectrum of the uncured sample. The peak corresponding to the reactive functional group (e.g., C=C bond in acrylates, typically around 1635 cm⁻¹) should be clearly identifiable.[7]

  • Initiation and Real-Time Monitoring: Begin recording IR spectra at regular, short intervals. Simultaneously, expose the sample to a UV light source of a defined wavelength and intensity.

  • Data Analysis: Monitor the decrease in the area of the characteristic absorption peak of the reactive monomer group over time. The percentage of monomer conversion can be calculated by comparing the peak area at a given time to the initial peak area.[7][9]

Conclusion

The Irgacure family of photoinitiators, particularly Irgacure 2959 and Irgacure 819, are well-characterized and demonstrate high efficiency in a variety of applications, with Irgacure 2959 being a benchmark for biocompatible hydrogels and Irgacure 819 showing excellent performance in challenging systems.

This compound, as an acetophenone derivative, is expected to function as a Type I photoinitiator through α-cleavage. While it represents a potentially viable alternative, the lack of readily available quantitative performance data necessitates empirical evaluation to determine its efficacy relative to established photoinitiators like the Irgacure series. The experimental protocols outlined in this guide provide a framework for researchers to conduct such a comparative analysis and select the optimal photoinitiator for their specific research and development needs.

References

A Comparative Guide to the Photostability of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photostability of several acetophenone derivatives. The information presented herein is intended to assist researchers in selecting appropriate acetophenone derivatives for various applications and in understanding their degradation profiles upon exposure to light. This document summarizes key experimental data on photodegradation, details the methodologies used for these assessments, and illustrates the primary photochemical reaction pathways.

Data Presentation: Photostability of Substituted Acetophenones

The photostability of acetophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, electron-withdrawing groups, and halogens can alter the electronic properties of the molecule, thereby affecting its susceptibility to photodegradation. The following table summarizes the available quantitative data on the photostability of selected para-substituted acetophenone derivatives.

DerivativeSubstituent (para-)Photodegradation Quantum Yield (Φ)Experimental ConditionsReference(s)
Acetophenone-H~1 (triplet formation)Varies[1]
4-Methoxyacetophenone-OCH₃Low (photostable)Not specified[2]
4-Chloroacetophenone-ClNot explicitly foundNot specified
4-Nitroacetophenone-NO₂Φ = 7.4 x 10⁻³ [pyr] + 1.1 x 10⁻⁵In the presence of pyridine (pyr)[3][4][5]

Note: Direct comparison of quantum yields should be made with caution due to variations in experimental setups, including solvent, light source, and the presence of other substances like pyridine. The quantum yield for 4-Nitroacetophenone is presented in the context of its use as a chemical actinometer. The photostability of 4-Methoxyacetophenone is qualitatively described as high, consistent with its use in photostable formulations.[2]

Experimental Protocols

The determination of the photostability of chemical compounds is crucial for ensuring their efficacy and safety in various applications. The following are detailed methodologies for key experiments cited in the study of the photostability of acetophenone derivatives.

Determination of Photodegradation Quantum Yield

The quantum yield (Φ) of photodegradation is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules degraded per photon absorbed.[6]

Objective: To quantify the efficiency of the photodegradation of an acetophenone derivative upon exposure to a specific wavelength of light.

Materials:

  • Acetophenone derivative of interest

  • Spectrophotometrically pure solvent (e.g., acetonitrile, water)

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate, p-nitroanisole/pyridine)[3][7]

  • Photoreactor equipped with a monochromatic light source (e.g., laser, mercury lamp with filters)

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Quartz cuvettes or reaction vessels

Procedure:

  • Preparation of Solutions: Prepare a dilute solution of the acetophenone derivative in the chosen solvent. The concentration should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to ensure uniform light absorption. Prepare a solution of the chemical actinometer in parallel.

  • Irradiation: Place the sample and actinometer solutions in the photoreactor and irradiate them simultaneously with the monochromatic light source for a defined period. A non-irradiated sample should be kept in the dark as a control.

  • Analysis: After irradiation, determine the change in concentration of the acetophenone derivative and the actinometer using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectrophotometry).

  • Calculation of Quantum Yield: The quantum yield of the acetophenone derivative (Φ_sample) can be calculated relative to the actinometer (Φ_actinometer) using the following equation:

    Φ_sample = Φ_actinometer × (k_sample / k_actinometer) × (ε_actinometer / ε_sample)

    where:

    • k is the initial rate of degradation for the sample and actinometer.

    • ε is the molar absorption coefficient at the irradiation wavelength for the sample and actinometer.

For accurate determination, it is crucial to account for factors like light reflection and screening effects within the experimental setup.[8]

Forced Photodegradation Study (as per ICH Q1B Guidelines)

Forced degradation studies are performed to understand the degradation pathways and to develop and validate stability-indicating analytical methods.[9]

Objective: To evaluate the overall photosensitivity of an acetophenone derivative and identify its degradation products.

Materials:

  • Acetophenone derivative (solid and in solution)

  • Suitable solvent (e.g., water, methanol, acetonitrile)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps).

  • Dark control chamber or light-impermeable wrapping (e.g., aluminum foil).

  • Analytical instrumentation for separation and identification of degradation products (e.g., HPLC-UV, LC-MS).

Procedure:

  • Sample Preparation: Expose the acetophenone derivative to the light source both as a solid and in solution. A control sample should be stored under the same conditions but protected from light.

  • Exposure: Place the samples in the photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At appropriate time intervals, withdraw samples and analyze them for the appearance of degradation products and the decrease in the parent compound concentration using a validated stability-indicating analytical method.

  • Evaluation: Compare the chromatograms of the exposed and dark control samples to identify the peaks corresponding to the photodegradants. The structures of the major degradation products can be elucidated using techniques like mass spectrometry.

Mandatory Visualization

Photochemical Reaction Pathways of Acetophenone Derivatives

Upon absorption of UV light, acetophenone derivatives can undergo several photochemical reactions. The most common pathways are the Norrish Type I and Norrish Type II reactions, which proceed via excited triplet states.

Photochemical_Pathways cluster_excitation Photoexcitation cluster_norrishI Norrish Type I Reaction cluster_norrishII Norrish Type II Reaction (for derivatives with γ-hydrogens) Acetophenone_Derivative Acetophenone Derivative (Ground State, S0) Excited_Singlet Excited Singlet State (S1) Acetophenone_Derivative->Excited_Singlet UV Light (hν) Excited_Triplet Excited Triplet State (T1) Excited_Singlet->Excited_Triplet Intersystem Crossing (ISC) Benzoyl_Radical Benzoyl Radical Excited_Triplet->Benzoyl_Radical α-cleavage Alkyl_Radical Alkyl Radical Excited_Triplet->Alkyl_Radical α-cleavage Biradical_Intermediate 1,4-Biradical Intermediate Excited_Triplet->Biradical_Intermediate Intramolecular H-abstraction Fragmentation_Products Fragmentation Products (Enol + Alkene) Biradical_Intermediate->Fragmentation_Products C-C cleavage Cyclization_Product Cyclization Product (Cyclobutanol) Biradical_Intermediate->Cyclization_Product Yang Cyclization

Caption: Primary photochemical reaction pathways for acetophenone derivatives.

Experimental Workflow for Determining Photodegradation Quantum Yield

The following diagram illustrates the key steps involved in the experimental determination of the photodegradation quantum yield of an acetophenone derivative.

Quantum_Yield_Workflow cluster_prep Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_calc Calculation prep_sample Prepare Sample Solution (Acetophenone Derivative) irradiate Simultaneous Irradiation (Monochromatic Light Source) prep_sample->irradiate prep_actinometer Prepare Actinometer Solution prep_actinometer->irradiate analyze_sample Analyze Sample Concentration (e.g., HPLC, GC) irradiate->analyze_sample analyze_actinometer Analyze Actinometer Concentration irradiate->analyze_actinometer dark_control Dark Control calculate_rate Determine Degradation Rates analyze_sample->calculate_rate analyze_actinometer->calculate_rate calculate_qy Calculate Quantum Yield (Φ) calculate_rate->calculate_qy

Caption: Experimental workflow for quantum yield determination.

References

A Comparative Guide to Analytical Methods for 2-Phenoxyacetophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 2-Phenoxyacetophenone. Due to a lack of extensive, publicly available validation data specifically for this compound, this guide draws upon established methods for the closely related compound 2-Phenoxyethanol and other acetophenone derivatives to present a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC and GC-MS are both powerful techniques for the analysis of such compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and polarity of the analyte in a gaseous mobile phase, followed by mass-based detection.
Sample Volatility Suitable for a wide range of volatilities, including non-volatile and thermally labile compounds.Requires volatile or semi-volatile analytes. Derivatization may be necessary for non-volatile compounds to increase volatility.
Derivatization Generally not required.Often required for polar compounds to improve volatility and thermal stability.
Sensitivity Good sensitivity, often in the µg/mL to ng/mL range.High sensitivity, particularly with selected ion monitoring (SIM), reaching pg/mL levels.
Selectivity Good selectivity based on chromatographic separation and UV detection wavelength.Excellent selectivity based on both chromatographic retention time and mass-to-charge ratio of the analyte and its fragments.
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer detector.
Typical Application Routine quality control, purity assessment, and quantification in various matrices.Identification and quantification of volatile and semi-volatile compounds, impurity profiling, and metabolite studies.

Experimental Protocols

Detailed methodologies for HPLC and GC-MS analysis are provided below. These protocols are representative and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

This method outlines a standard reversed-phase HPLC approach for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general GC-MS method for the quantification of this compound. Derivatization may be necessary and should be optimized based on the specific compound and matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

  • This compound reference standard

  • Derivatizing agent (if required, e.g., BSTFA)

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400 (or Selected Ion Monitoring for higher sensitivity)

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards. If derivatization is required, perform the reaction on each standard.

  • Sample Preparation: Dissolve the sample in the appropriate solvent. If necessary, perform extraction and/or derivatization steps.

Validation of Analytical Methods

The validation of an analytical procedure is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_params Define Analytical Performance Parameters write_protocol Write Validation Protocol define_params->write_protocol specificity Specificity/ Selectivity write_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of compounds structurally similar to this compound using HPLC and GC-MS. These values are provided for comparative purposes and may vary depending on the specific method and instrumentation.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 1 - 500 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%

Disclaimer: The quantitative data presented in this table is based on published validation studies for structurally related compounds, such as 2-Phenoxyethanol and other acetophenone derivatives, due to the limited availability of specific data for this compound. These values should be considered as representative examples. Actual performance characteristics must be determined through a specific method validation study for this compound.

A Comparative Guide to the Performance of 2-Phenoxyacetophenone in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Phenoxyacetophenone as a photoinitiator in polymerization processes against common alternatives. The information is supported by experimental data to assist in the selection of the most suitable photoinitiator for specific research and development applications.

Introduction to Photoinitiators in Polymerization

Photopolymerization is a widely utilized process in various fields, including coatings, inks, adhesives, and advanced applications like 3D printing and biomedical material fabrication. The process relies on photoinitiators, compounds that absorb light and generate reactive species, typically free radicals, to initiate the polymerization of monomers and oligomers into a solid polymer network.[1] The efficiency of a photoinitiator is critical as it directly influences the curing speed, depth of cure, and the final properties of the polymer.[1]

Photoinitiators are broadly categorized into two types based on their mechanism of generating radicals:

  • Type I Photoinitiators (Photo-scission): These compounds undergo unimolecular bond cleavage upon UV irradiation to form two free radical fragments, at least one of which can initiate polymerization. Acetophenone derivatives are a prominent class of Type I photoinitiators.[1][2]

  • Type II Photoinitiators (Hydrogen Abstraction): These initiators require a co-initiator, often an amine, to generate radicals. Upon light absorption, the photoinitiator abstracts a hydrogen atom from the co-initiator, forming the initiating radical. Benzophenones are common examples of Type II photoinitiators.[1][3]

This guide focuses on the performance of this compound, an acetophenone derivative, and compares it with other widely used photoinitiators.

Performance Comparison of Photoinitiators

The selection of a photoinitiator is a critical decision in the formulation of photocurable materials. The following tables summarize key performance data for this compound and a selection of its alternatives, including other acetophenone derivatives, benzophenones, and commercially available formulations like the Irgacure series.

Table 1: Performance of Acetophenone-Based Photoinitiators

PhotoinitiatorTypeMolar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Polymerization Rate (Rp)Final Monomer Conversion (%)Reference(s)
This compound Type IData not readily available in comparative studiesData not readily available in comparative studiesData not readily available in comparative studies[4]
Acetophenone Type I~50 at 245 nmVaries with monomer and conditionsVaries with monomer and conditions[1]
2,2-Dimethoxy-2-phenylacetophenone (DMPA, Irgacure 651) Type I~200 at 340 nmHigh>90%[5][6]
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) Type I~200 at 245 nmHighHigh[7]

Table 2: Performance of Benzophenone and Other Photoinitiators

PhotoinitiatorTypeMolar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Polymerization Rate (Rp)Final Monomer Conversion (%)Reference(s)
Benzophenone (BP) Type II~200 at 345 nmVaries with co-initiatorVaries with co-initiator[8]
4-Methylbenzophenone Type IIHigher than BPHigher than BP>90%
Irgacure 819 (BAPO) Type IHigh in the visible range (360-440 nm)Very HighHigh[9][10][11]
Thioxanthone (ITX) Type IIHigh in near UV and visible range (380-420 nm)Outperformed by some novel initiators~25% (with EDB co-initiator)[1][12]

Note: The performance of photoinitiators is highly dependent on experimental conditions such as the monomer system, light intensity, wavelength, and the presence of co-initiators or inhibitors like oxygen.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of photoinitiator performance.

1. Real-Time Infrared (RTIR) Spectroscopy for Monitoring Polymerization Kinetics

  • Objective: To measure the rate and degree of monomer conversion in real-time during photopolymerization.[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a UV/Visible light source (e.g., mercury lamp or LED).

  • Procedure:

    • Sample Preparation: A thin film of the liquid formulation (containing monomer, photoinitiator, and co-initiator if required) is placed between two transparent substrates like KBr plates or polypropylene films.

    • Initiation: The sample is exposed to a UV/Visible light source of a specific wavelength and intensity to initiate polymerization.[1]

    • Data Acquisition: FTIR spectra are recorded continuously at fixed time intervals during the irradiation period.[1]

    • Data Analysis: The decrease in the peak area of the reactive functional group (e.g., the acrylate C=C double bond peak around 1637 cm⁻¹) is monitored over time. The degree of conversion is calculated using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

2. Photo-Differential Scanning Calorimetry (Photo-DSC)

  • Objective: To investigate the photopolymerization performance by measuring the heat released during the reaction.[13]

  • Instrumentation: A Differential Scanning Calorimeter (DSC) equipped with a UV light source.

  • Procedure:

    • A small, accurately weighed sample of the formulation is placed in a DSC pan.

    • The sample is irradiated with UV light of a specific intensity and wavelength.

    • The heat flow as a function of time is recorded. The total heat evolved is proportional to the total monomer conversion.

3. Measurement of Depth of Cure

  • Objective: To determine the thickness of the cured polymer layer.

  • Procedure:

    • Sample Preparation: The liquid formulation is placed in a cylindrical mold of a known depth.[1]

    • Curing: The sample is irradiated from the top with a light source of a defined intensity and for a specific duration.[1]

    • Measurement: After curing, the uncured liquid resin is washed away with a suitable solvent (e.g., isopropanol). The thickness of the remaining solid polymer is then measured.[1]

Visualizing Polymerization Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex processes involved in photopolymerization.

G cluster_0 Type I Photoinitiation (e.g., this compound) cluster_1 Type II Photoinitiation (e.g., Benzophenone) PI_I Photoinitiator (PI) PI_I_excited Excited State PI* PI_I->PI_I_excited hv R1_rad Radical 1 (R1•) PI_I_excited->R1_rad R2_rad Radical 2 (R2•) PI_I_excited->R2_rad Monomer_I Monomer (M) R1_rad->Monomer_I Polymer_I Propagating Polymer (R-M•) Monomer_I->Polymer_I PI_II Photoinitiator (PI) PI_II_excited Excited State PI* PI_II->PI_II_excited hv CoI Co-initiator (CoI-H) PI_II_excited->CoI H-abstraction PI_rad PI Radical (PI-H•) PI_II_excited->PI_rad CoI_rad CoI Radical (CoI•) CoI->CoI_rad Monomer_II Monomer (M) CoI_rad->Monomer_II Polymer_II Propagating Polymer (CoI-M•) Monomer_II->Polymer_II

Caption: Comparison of Type I and Type II photoinitiation mechanisms.

G Formulation Prepare Formulation (Monomer, PI, etc.) Sample_Prep Sample Preparation (e.g., thin film) Formulation->Sample_Prep UV_Exposure UV/Visible Light Exposure Sample_Prep->UV_Exposure Real_Time_Monitoring Real-Time Monitoring (e.g., RTIR, Photo-DSC) UV_Exposure->Real_Time_Monitoring Data_Analysis Data Analysis (Conversion, Rate) Real_Time_Monitoring->Data_Analysis Post_Cure_Analysis Post-Cure Analysis (Depth of Cure, Properties) Data_Analysis->Post_Cure_Analysis

Caption: General experimental workflow for evaluating photoinitiator performance.

References

A Comparative Spectroscopic Analysis of 2-Phenoxyacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Phenoxyacetophenone and its derivatives, offering valuable insights for compound identification, characterization, and quality control in research and drug development. The following sections present a comprehensive overview of their spectral properties, supported by experimental data and detailed methodologies.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses of this compound and its representative derivatives.

Table 1: UV-Visible Spectroscopy Data

Compoundλmax (nm)Solvent
This compound~245-250 (π→π), ~280-320 (n→π)Non-polar
4'-Methoxyacetophenone271Ethanol
4'-Chloroacetophenone~250Polar

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupThis compound4'-Methoxyacetophenone4'-Chloroacetophenone
C=O (Ketone)~1685~1675~1688
C-O-C (Ether)~1240, ~1075~1255, ~1025N/A
Aromatic C=C~1600, ~1490~1600, ~1575~1590, ~1485
Aromatic C-H~3060~3070~3090
Aliphatic C-H~2925~2960~2930
C-ClN/AN/A~830

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound4'-Methoxyacetophenone4'-Chloroacetophenone
-CH₂- (alpha to C=O)~5.3N/AN/A
Aromatic Protons~6.9-8.06.91 (d), 7.91 (d)7.44 (d), 7.90 (d)
-OCH₃N/A3.84 (s)N/A
-CH₃ (acetyl)N/A2.53 (s)2.59 (s)

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound4'-Methoxyacetophenone4'-Chloroacetophenone
C=O~196196.8196.8
-CH₂-~71N/AN/A
Aromatic Carbons~115-158113.7, 130.3, 130.6, 163.5128.9, 129.7, 135.5, 139.6
-OCH₃N/A55.4N/A
-CH₃ (acetyl)N/A26.325.6

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound212121, 105, 94, 77
4'-Methoxyacetophenone150135, 107, 92, 77
4'-Chloroacetophenone154/156 (isotope pattern)139/141, 111, 75

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of this compound and its derivatives.

1. UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) is prepared using a suitable UV-grade solvent (e.g., ethanol, methanol, or hexane). The solvent used for the sample is also used as the reference.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation:

    • Solid Samples: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

    • Liquid Samples: A drop of the liquid is placed between two salt plates to form a thin film.

  • Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters include chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration. For ¹³C NMR, the chemical shifts of the distinct carbon atoms are recorded.

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation: The sample is introduced into the instrument, where it is ionized. For GC-MS, the sample is typically dissolved in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

  • Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak ([M]⁺) and the fragmentation pattern are key pieces of information for structure elucidation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound of Interest (this compound or Derivative) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FT-IR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax UV_Vis->UV_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data m/z Ratios & Fragmentation MS->MS_Data Final_Structure Structural Elucidation & Comparative Analysis UV_Data->Final_Structure FTIR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

A Comparative Guide to the Biocompatibility of Polymers Initiated with 2-Phenoxyacetophenone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable photoinitiator is a critical step in the development of biocompatible polymers for biomedical applications. The ideal photoinitiator should not only efficiently initiate polymerization but also exhibit minimal toxicity to surrounding cells and tissues. This guide provides a comparative assessment of the biocompatibility of polymers initiated with 2-Phenoxyacetophenone and common alternative photoinitiators, supported by available experimental data.

Due to the limited direct biocompatibility data for this compound, this guide incorporates data from structurally similar acetophenone-based photoinitiators to provide a preliminary assessment. It is crucial to note that these data are based on analogs and should be interpreted with caution. Further direct testing of this compound is highly recommended.

Comparative Analysis of Photoinitiator Biocompatibility

The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and in-vivo inflammatory response of this compound (based on analogs) and its alternatives.

Table 1: In Vitro Cytotoxicity Data
PhotoinitiatorCell LineAssayConcentrationCell Viability (%)IC50 ValueCitation
This compound (Analog: 2-Hydroxyacetophenone) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot expected to be cytotoxic[No direct data available]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) L-929 mouse fibroblastsMTT25 µMSignificantly lower than controlNot specified[1]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) L-929 mouse fibroblastsMTT50 µMSignificantly lower than controlNot specified[1]
Irgacure 2959 (I2959) Human Aortic Smooth Muscle Cells (HASMCs)Not Specified0.01% (w/v)~103%> 0.16% (w/v)[2]
Irgacure 2959 (I2959) Human Aortic Smooth Muscle Cells (HASMCs)Not Specified0.02% (w/v)~85%> 0.16% (w/v)[2]
Irgacure 2959 (I2959) Human Aortic Smooth Muscle Cells (HASMCs)Not Specified0.16% (w/v)~25%> 0.16% (w/v)[2]
2,2-Dimethoxy-2-phenylacetophenone (DMPA) HN4 cellsNot Specified0.05% (w/v)Significantly decreasedNot specified[No direct data available]
Vitamin B2 / Triethanolamine (TEOA) Not SpecifiedNot SpecifiedNot SpecifiedHigh biocompatibilityNot specified[No direct data available]
Table 2: In Vitro Genotoxicity Data
PhotoinitiatorAssayCell LineConcentrationObservationCitation
This compound (Analog: 2-Hydroxyacetophenone) Ames TestSalmonella typhimurium3 µmol/plateNo increase in revertant colonies[No direct data available]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) Comet AssayHuman Fetal Lung Fibroblasts (MRC-5)Not SpecifiedGenotoxic[3]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) Micronucleus AssayV79 cells10 µMSignificant increase in micronuclei[4]
Irgacure 2959 (I2959) Comet AssayEndothelial CellsNot SpecifiedLess genotoxic than Irgacure 369[5]
2,2-Dimethoxy-2-phenylacetophenone (DMPA) Not SpecifiedNot SpecifiedNot SpecifiedData not available
Vitamin B2 / Triethanolamine (TEOA) Comet AssayEndothelial CellsNot SpecifiedSignificantly more biocompatible than Irgacure 369 and 2959[5]
Table 3: In Vivo Biocompatibility - Inflammatory Response
PhotoinitiatorAnimal ModelImplantation SiteDurationObservationCitation
This compound Not AvailableNot AvailableNot AvailableData not available
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) Not AvailableNot AvailableNot AvailableData not available
Irgacure 2959 (I2959) RatSubcutaneous7 and 28 daysMethod described for screening polymeric materials[6]
2,2-Dimethoxy-2-phenylacetophenone (DMPA) Not AvailableNot AvailableNot AvailableData not available
Vitamin B2 / Triethanolamine (TEOA) Not SpecifiedNot Specified14 daysLow immune response[No direct data available]

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are provided below. These protocols are based on standardized methods and can be adapted for the specific evaluation of polymers initiated with different photoinitiators.

MTT Assay for In Vitro Cytotoxicity (Based on ISO 10993-5)

Objective: To assess the cytotoxic potential of a photoinitiator by measuring its effect on the metabolic activity of a mammalian cell line.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Preparation of Extracts: Prepare extracts of the polymerized material containing the photoinitiator according to ISO 10993-12 standards. Typically, the material is incubated in cell culture medium at 37°C for 24 hours.

  • Exposure: Remove the culture medium from the cells and replace it with the prepared extracts of the test material. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Comet Assay for In Vitro Genotoxicity (Based on ISO 10993-3)

Objective: To detect DNA strand breaks in cells exposed to a potential genotoxic agent.

Methodology:

  • Cell Treatment: Expose a suitable cell line (e.g., human fetal lung fibroblasts MRC-5) to extracts of the polymerized material containing the photoinitiator for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment).

Visualizations

Experimental Workflow for Biocompatibility Assessment

G cluster_0 Material Preparation cluster_1 In Vitro Biocompatibility Testing cluster_2 In Vivo Biocompatibility Testing Polymerization Polymerization with This compound or Alternative Extraction Preparation of Extracts (ISO 10993-12) Polymerization->Extraction Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Extraction->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet Assay) Extraction->Genotoxicity Implantation Implantation in Animal Model Extraction->Implantation Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Cell Viability (%) Genotoxicity->Data_Analysis DNA Damage Quantification Histology Histological Evaluation of Inflammatory Response Implantation->Histology Histology->Data_Analysis Inflammation Score

Caption: Workflow for assessing the biocompatibility of polymers.

Simplified Signaling Pathway of Cellular Response to Cytotoxic Materials

G Cytotoxic_Material Cytotoxic Material (e.g., Leached Photoinitiator) Cell_Membrane Cell Membrane Cytotoxic_Material->Cell_Membrane ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: Cellular response to cytotoxic materials.

Conclusion

The selection of a photoinitiator with a favorable biocompatibility profile is paramount for the successful development of polymeric biomaterials. While direct biocompatibility data for this compound is scarce, preliminary assessment based on structural analogs suggests it may have low genotoxicity. However, this requires experimental verification.

Among the alternatives, Irgacure 2959 and the Vitamin B2/TEOA system appear to be the most promising from a biocompatibility standpoint based on the currently available data. Irgacure 2959 has been shown to have minimal toxicity in several studies, although its cytotoxicity can be cell-type dependent. The Vitamin B2/TEOA system stands out as a natural and highly biocompatible option, demonstrating low immunogenicity in vivo.

TPO exhibits concentration-dependent cytotoxicity and has shown evidence of genotoxicity, warranting caution in its use for biomedical applications where leachable residues are a concern. Data for DMPA also indicates dose-dependent cytotoxicity.

Researchers and drug development professionals are strongly encouraged to conduct thorough biocompatibility testing of their final polymer formulation, as the overall biocompatibility is influenced by a multitude of factors beyond the choice of photoinitiator, including the monomer composition, degree of polymerization, and potential for leachable byproducts. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the material selection process.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenoxyacetophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Phenoxyacetophenone, a compound utilized in various synthetic processes. Adherence to these protocols is essential for personnel safety and environmental protection.

Key Quantitative Data and Hazard Profile

Proper handling and disposal begin with a clear understanding of the substance's properties and associated hazards. Below is a summary of key data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
CAS Number 721-04-0
Appearance White to slightly pale yellow crystal/powder
Melting Point 73°C
Boiling Point 178°C at 0.5 kPa
GHS Hazard Statements H302: Harmful if swallowed[1]
GHS Precautionary Codes P264, P270, P301+P317, P330, P501[1]

It is important to note that while some suppliers may not classify this chemical as hazardous, aggregated GHS information indicates it is harmful if swallowed[1][2]. Therefore, treating it as a hazardous substance is the most prudent safety measure.

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company[3]. In-laboratory treatment or neutralization is not advised. The following protocol details the necessary steps for the safe collection, storage, and preparation of this compound waste for professional disposal.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat should be worn to protect skin and personal clothing.

  • Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step 2: Waste Identification and Segregation

Proper identification and segregation are crucial to prevent accidental chemical reactions.

  • Hazardous Waste Designation: All waste containing this compound, including contaminated items such as gloves, weighing papers, and disposable labware, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams. It should be collected separately to avoid potential reactions with incompatible materials. Store it away from strong oxidizing agents[2].

Step 3: Waste Collection and Container Management

The integrity and proper labeling of waste containers are fundamental to safe storage and disposal.

  • Container Selection: Collect waste this compound in a designated, clean, and dry container that is compatible with the chemical. The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound"

    • CAS Number: "721-04-0"

    • The associated hazard statement: "Harmful if swallowed"

    • The date of waste accumulation.

  • Container Handling: Keep the waste container closed at all times, except when adding waste[4][5]. Do not overfill the container; leave adequate headspace for expansion[4].

Step 4: Storage of Waste

Proper storage of chemical waste is a key aspect of laboratory safety.

  • Storage Location: Store the labeled waste container in a designated satellite accumulation area within the laboratory[4]. This area should be clearly marked and away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[2].

Step 5: Arranging for Disposal

The final step is to ensure the waste is transferred to a certified disposal facility.

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety department or the designated chemical safety officer.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

  • Professional Collection: Do not attempt to transport the hazardous waste yourself. Trained EHS personnel or a licensed hazardous waste contractor will collect the waste from your laboratory for final disposal.

Disposal of Empty Containers

Empty containers that once held this compound must also be handled with care.

  • Triple Rinsing: An empty container that held this chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[5].

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the this compound waste[5].

  • Container Disposal: Once thoroughly decontaminated, the empty container can often be disposed of as non-hazardous waste. Always deface or remove the original chemical label before disposal[5]. Check with your institution's EHS for specific guidance on the disposal of decontaminated containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate collect Collect in a Labeled, Compatible Waste Container segregate->collect label_details Label Includes: 'Hazardous Waste' 'this compound' 'CAS: 721-04-0' 'Harmful if Swallowed' collect->label_details store Store in a Designated Satellite Accumulation Area with Secondary Containment collect->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal end Disposal Complete disposal->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Phenoxyacetophenone

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for laboratory professionals in research and drug development. Adherence to these procedures is vital for ensuring personal safety and environmental compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]Protects eyes from splashes and potential irritants.
Skin and Body Laboratory coat.[1] For larger quantities or risk of splashing, consider chemical-resistant clothing.[2]Protects skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3] A NIOSH-approved respirator may be needed if ventilation is inadequate.[3]Minimizes inhalation of dust or aerosols.

Operational Plan: Safe Handling and Storage

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Don PPE: Before handling, ensure all required personal protective equipment is correctly worn.[3]

  • Dispensing: Open containers with care. Use dedicated and clean spatulas or pipettes for transferring the chemical.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe in dust or vapors.

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][5]

Storage Protocol:

  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dark, and well-ventilated place.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air and ensure they are in a position comfortable for breathing.[6] If the person feels unwell, seek medical advice.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation or a rash develops, get medical attention.
Eye Contact Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, seek medical attention.
Ingestion Rinse the mouth with water. If the person feels unwell, seek medical advice. Do not induce vomiting unless directed by medical personnel.[7]
Accidental Release Measures

In case of a spill, follow these steps to mitigate the hazard:

  • Control Access: Restrict access to the spill area and ensure it is well-ventilated.

  • Wear PPE: Use appropriate personal protective equipment during cleanup.

  • Containment: Prevent the spill from entering drains.

  • Cleanup: For solid spills, sweep the material into an airtight container, avoiding dust dispersion. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7]

  • Disposal: Dispose of the collected material promptly according to regulations.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Collection and Disposal:

  • Container: Collect waste this compound in a clearly labeled, sealed container.

  • Segregation: Do not mix with other chemical waste.

  • Regulations: Adhered material and collected waste must be disposed of in accordance with all applicable local, state, and federal regulations for hazardous waste.[4]

  • Empty Containers: Dispose of empty containers in the same manner as the chemical waste.

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Start: Handling this compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation handle Handle and Dispense Chemical ventilation->handle use Use in Experiment handle->use spill Accidental Spill Occurs handle->spill exposure Personal Exposure Occurs handle->exposure decontaminate Decontaminate Work Area & Glassware use->decontaminate waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose as Hazardous Waste (Follow Regulations) waste->dispose end End dispose->end spill_response Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain & Absorb 4. Collect for Disposal spill->spill_response spill_response->waste first_aid Administer First Aid (See Table) & Seek Medical Attention exposure->first_aid

Caption: Workflow for safe handling and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.